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Tetrakis(2-ethoxyethyl) orthosilicate

Cat. No.: B091935
CAS No.: 18407-94-8
M. Wt: 384.54 g/mol
InChI Key: OTTUQUOINFJTBJ-UHFFFAOYSA-N
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Description

Tetrakis(2-ethoxyethyl) orthosilicate is a useful research compound. Its molecular formula is C16H36O8Si and its molecular weight is 384.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36O8Si B091935 Tetrakis(2-ethoxyethyl) orthosilicate CAS No. 18407-94-8

Properties

IUPAC Name

tetrakis(2-ethoxyethyl) silicate
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InChI

InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3
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InChI Key

OTTUQUOINFJTBJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O8Si
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DSSTOX Substance ID

DTXSID5066370
Record name Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester
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Molecular Weight

384.54 g/mol
Source PubChem
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CAS No.

18407-94-8
Record name Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester
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Record name Tetrakis(2-ethoxyethyl) orthosilicate
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Foundational & Exploratory

In-Depth Technical Guide to Tetrakis(2-ethoxyethyl) Orthosilicate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-ethoxyethyl) orthosilicate is an important organosilicon compound with the molecular formula C16H36O8Si.[1] It serves as a crucial precursor in the sol-gel process for the synthesis of silica-based materials. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthesis and application workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the utilization of this versatile compound.

Introduction

This compound is a tetraalkoxysilane that plays a significant role in materials science, particularly in the formation of silica networks through hydrolysis and condensation reactions.[1] These reactions are fundamental to the sol-gel process, a versatile method for creating a wide variety of materials with tailored properties. The resulting silica matrices have applications in diverse fields, including as coatings, in the preparation of aerogels, and for the encapsulation and immobilization of biological molecules and cells.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of silicon tetrachloride (SiCl4) with 2-ethoxyethanol. This reaction is a nucleophilic substitution at the silicon center, where the ethoxyethanol displaces the chloride ions.

Synthesis Workflow

The synthesis process can be broken down into several key stages, from the initial reaction to the final purification of the product.

Synthesis_Workflow reagents Reactants: Silicon Tetrachloride 2-Ethoxyethanol reaction Reaction: - Inert Atmosphere (N2) - Controlled Temperature reagents->reaction Mixing neutralization Neutralization: Removal of HCl reaction->neutralization Crude Product purification Purification: Vacuum Distillation neutralization->purification Neutralized Product product Final Product: Tetrakis(2-ethoxyethyl) orthosilicate purification->product Pure Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • Silicon Tetrachloride (SiCl4)

  • 2-Ethoxyethanol (anhydrous)

  • Inert solvent (e.g., dry toluene or hexane)

  • Nitrogen gas supply

  • Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble a reaction flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: Charge the reaction flask with a solution of 2-ethoxyethanol in an inert solvent.

  • Addition of Silicon Tetrachloride: Cool the reaction mixture in an ice bath. Slowly add silicon tetrachloride dropwise from the dropping funnel to the stirred solution of 2-ethoxyethanol. Maintain the temperature of the reaction mixture between 0-5°C during the addition to control the exothermic reaction. The molar ratio of 2-ethoxyethanol to silicon tetrachloride should be slightly in excess, typically around 4.2:1, to ensure complete reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for a few hours to drive the reaction to completion. During the reaction, hydrogen chloride (HCl) gas will be evolved.

  • Removal of HCl: The byproduct, hydrogen chloride, can be removed by bubbling a stream of dry nitrogen through the reaction mixture or by neutralization with a non-reactive base.

  • Purification: The crude product is purified by vacuum distillation to remove the solvent, any unreacted starting materials, and byproducts. The fraction collected at the appropriate boiling point and reduced pressure is the pure this compound.

Characterization

The successful synthesis of this compound is confirmed through various analytical and spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C16H36O8Si
Molecular Weight 384.54 g/mol
Appearance Colorless liquid
Boiling Point Data not available in searched literature
Density Data not available in searched literature
Refractive Index Data not available in searched literature
Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. The expected signals would correspond to the protons of the ethoxy and ethyl groups in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • Triplet corresponding to the -CH3 protons of the ethyl group.

    • Quartet corresponding to the -O-CH2- protons of the ethyl group.

    • Multiplets corresponding to the -O-CH2-CH2-O- protons of the ethoxyethyl group.

13C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • Signal for the -CH3 carbon of the ethyl group.

    • Signals for the -O-CH2- carbons of the ethyl and ethoxyethyl groups.

    • Signal for the -Si-O-CH2- carbon of the ethoxyethyl group.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorption Bands (cm-1):

    • Strong Si-O-C stretching vibrations.

    • C-O-C stretching vibrations of the ether linkage.

    • C-H stretching and bending vibrations of the alkyl chains.

The Sol-Gel Process: Hydrolysis and Condensation

The primary application of this compound is as a precursor in the sol-gel process. This process involves two main reactions: hydrolysis and condensation.

Sol-Gel Process Workflow

SolGel_Process precursor Tetrakis(2-ethoxyethyl) orthosilicate Solution hydrolysis Hydrolysis: + H2O (Acid or Base Catalyst) precursor->hydrolysis sol Sol Formation: Colloidal Suspension of Silanol & Oligomers hydrolysis->sol condensation Condensation (Gelation): Formation of Si-O-Si Bonds sol->condensation wet_gel Wet Gel condensation->wet_gel aging Aging: Strengthening of the Gel Network wet_gel->aging drying Drying: Removal of Solvent aging->drying final_material Final Material: Xerogel, Aerogel, or Coating drying->final_material

Caption: The sol-gel process using this compound.

Experimental Protocol: Sol-Gel Synthesis of a Silica Gel

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH4OH)

Procedure:

  • Precursor Solution: Prepare a solution of this compound in a suitable solvent, such as ethanol.

  • Hydrolysis: To the stirred precursor solution, add a mixture of water, solvent, and a catalyst. The rate of hydrolysis can be controlled by the type and concentration of the catalyst and the water-to-alkoxide ratio.

  • Sol Formation: As the hydrolysis reaction proceeds, silanol groups (Si-OH) are formed, leading to the creation of a colloidal suspension known as a sol.

  • Gelation: The condensation of the silanol groups and remaining alkoxide groups leads to the formation of siloxane (Si-O-Si) bridges. This results in the formation of a three-dimensional network that spans the entire volume of the liquid, a process known as gelation. The point at which the solution transitions from a liquid to a solid gel is the gel point.

  • Aging: The wet gel is typically aged in its mother liquor for a period of time. During aging, further condensation reactions occur, strengthening the gel network.

  • Drying: The solvent is removed from the gel network to produce a dry solid. The drying method significantly influences the properties of the final material. Evaporative drying results in a xerogel, while supercritical drying produces an aerogel.

Applications in Research and Drug Development

The silica materials derived from this compound have several important applications in the fields of research and drug development:

  • Controlled Drug Delivery: The porous nature of the silica matrix allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner.

  • Biocompatible Coatings: Silica coatings can be applied to medical implants to improve their biocompatibility and reduce the risk of rejection.

  • Enzyme and Cell Immobilization: The inert and porous silica network provides a stable environment for immobilizing enzymes and cells for use in bioreactors and biosensors.

Conclusion

This compound is a valuable precursor for the synthesis of advanced silica-based materials via the sol-gel process. This guide has provided a detailed overview of its synthesis, characterization, and the fundamental principles of its application. While a lack of publicly available, specific quantitative data for this compound presents a challenge, the provided protocols and workflows offer a solid foundation for researchers and professionals to explore its potential in their respective fields. Further research to fully characterize the physical and spectroscopic properties of pure this compound is warranted to facilitate its broader application.

References

"physical and chemical properties of Tetrakis(2-ethoxyethyl) orthosilicate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate (CAS No. 18407-94-8) is an organosilicon compound with increasing significance in materials science and biotechnology.[1][2] As a precursor in the sol-gel process, it enables the formation of silica-based materials with tunable properties.[2] Its unique molecular structure, featuring four 2-ethoxyethyl groups attached to a central silicon atom, influences its reactivity and makes it a valuable component in the development of advanced materials, including biocompatible coatings and drug delivery systems.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its role in common applications.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in various scientific fields. A summary of these properties is presented below.

Physical Properties

A compilation of the key physical data for this compound is provided in Table 1. This data is essential for handling, storage, and processing of the compound.

PropertyValueSource(s)
Molecular Formula C16H36O8Si[2][3]
Molecular Weight 384.54 g/mol [2][3]
Appearance Liquid[1]
Boiling Point 200 °C @ 0.1 mm Hg[1][4][5]
Melting Point < 0 °C[1][4]
Density 1.02 g/cm³[1][4][5]
Refractive Index 1.422[1][4]
Vapor Pressure < 0.1 mm Hg @ 25°C[1]

Table 1: Physical Properties of this compound

Chemical Properties

The chemical behavior of this compound, particularly its reactivity and solubility, dictates its utility in synthesis and formulation. Table 2 outlines its key chemical characteristics.

PropertyDescriptionSource(s)
IUPAC Name tetrakis(2-ethoxyethyl) silicate[2]
Synonyms Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; Tetraethoxyethyl orthosilicate[3][6]
Solubility Reacts with water. Soluble in many organic solvents.[1][3]
Stability Stable under recommended storage conditions. Material decomposes slowly in contact with moist air or water.[1]
Reactivity Undergoes hydrolysis and condensation reactions in the presence of water and a catalyst (acid or base) to form silica networks.[2]

Table 2: Chemical Properties of this compound

Chemical Reactivity and Mechanisms

The primary chemical reaction of interest for this compound is its hydrolysis and subsequent condensation, which is the foundation of the sol-gel process.[2]

Hydrolysis and Condensation

The sol-gel process involves two main reactions:

  • Hydrolysis: The ethoxyethyl groups (-OCH2CH2OCH2CH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.

    Si(OCH2CH2OCH2CH3)4 + 4H2O → Si(OH)4 + 4HOCH2CH2OCH2CH3

  • Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining ethoxyethyl groups to form siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct. This process leads to the formation of a three-dimensional silica network, which constitutes the gel.

    2Si(OH)4 → (HO)3Si-O-Si(OH)3 + H2O

The rate of these reactions is influenced by factors such as the pH of the solution, the water-to-silicate ratio, temperature, and the solvent used. Compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS), the bulkier 2-ethoxyethyl groups in this compound can lead to a slower hydrolysis rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Sol-Gel Synthesis of Silica Nanoparticles for Drug Encapsulation

This protocol outlines a general procedure for the synthesis of silica nanoparticles using this compound as a precursor, suitable for the encapsulation of therapeutic agents.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide (catalyst)

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS) for release studies

Procedure:

  • Preparation of the Alkoxide Solution: In a clean, dry flask, prepare a solution of this compound in ethanol. The concentration will depend on the desired final particle size and can be optimized.

  • Preparation of the Catalyst Solution: In a separate beaker, mix deionized water and ethanol. To this solution, add the desired amount of ammonium hydroxide as a catalyst.

  • Drug Dissolution: Dissolve the therapeutic agent in the catalyst solution. The concentration of the drug should be determined based on the desired loading capacity.

  • Hydrolysis and Condensation: Under vigorous stirring, rapidly add the alkoxide solution to the catalyst-drug solution.

  • Gelation: Continue stirring for a predetermined time (e.g., 2-24 hours) at room temperature to allow for the formation of a stable colloidal suspension of silica nanoparticles (the "sol") and subsequent gelation.

  • Nanoparticle Isolation and Washing: The resulting silica nanoparticles encapsulating the drug can be isolated by centrifugation. The pellet should be washed multiple times with ethanol and then deionized water to remove unreacted precursors and catalyst.

  • Drying: The washed nanoparticles can be dried under vacuum or by lyophilization to obtain a fine powder.

  • Drug Release Study: To characterize the release profile, a known amount of the drug-loaded nanoparticles is suspended in a release medium (e.g., PBS at 37°C). At specific time intervals, aliquots of the supernatant are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

The following diagrams illustrate key processes involving this compound.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Drug Encapsulation TEOS Tetrakis(2-ethoxyethyl) orthosilicate Silanol Silanol Intermediate (Si-OH) TEOS->Silanol + H₂O Water Water (H₂O) Water->Silanol Catalyst1 Acid/Base Catalyst Catalyst1->Silanol Silanol2 Silanol Intermediate (Si-OH) SilicaNetwork Silica Network with Encapsulated Drug Silanol2->SilicaNetwork Polycondensation Drug Drug Molecule Drug->SilicaNetwork Entrapment Catalyst2 Acid/Base Catalyst Catalyst2->SilicaNetwork

Caption: Sol-Gel Process for Drug Encapsulation.

Hydrolysis_Condensation start Start: Precursors hydrolysis Hydrolysis This compound + Water → Silanols + 2-Ethoxyethanol start->hydrolysis condensation Condensation Silanols → Si-O-Si Bonds + Water/Alcohol hydrolysis->condensation gelation Gelation Formation of a 3D Silica Network condensation->gelation aging Aging Strengthening of the Gel Network gelation->aging drying Drying Removal of Solvent → Xerogel/Aerogel aging->drying end Final Material drying->end

Caption: Experimental Workflow of Sol-Gel Synthesis.

Conclusion

This compound is a versatile precursor for the synthesis of silica-based materials with significant potential in research and development, particularly in the pharmaceutical and biomedical fields. Its distinct physical and chemical properties, especially its controlled hydrolysis rate, offer advantages in the formation of well-defined silica networks. The provided experimental protocols and workflow diagrams serve as a foundational guide for scientists and researchers to explore the applications of this compound in creating innovative materials for drug delivery and other advanced technologies. Further research into optimizing reaction conditions and exploring the full range of its applications is warranted.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrakis(2-ethoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate is a silicon alkoxide precursor utilized in the sol-gel synthesis of silica-based materials. The sol-gel process involves two primary reactions: hydrolysis of the alkoxide groups to form silanol groups (Si-OH), followed by condensation of these silanols to form siloxane bridges (Si-O-Si), ultimately leading to the formation of a three-dimensional silica network. The kinetics and mechanism of these reactions are crucial in determining the structure and properties of the final material. This guide provides a comprehensive overview of the hydrolysis and condensation mechanism, drawing parallels from the extensively studied TEOS system.

Hydrolysis and Condensation Reactions

The overall reaction can be summarized as follows:

Hydrolysis: Si(OCH₂CH₂OCH₂CH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₂CH₃

Condensation: 2Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

These reactions can be catalyzed by either acids or bases, each leading to distinct reaction kinetics and network structures.

2.1. Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxide oxygen atom, making the silicon atom more susceptible to nucleophilic attack by water. The condensation reaction is generally slower than hydrolysis, leading to the formation of linear or randomly branched polymer chains.

2.2. Base-Catalyzed Mechanism

In the presence of a base, the hydrolysis proceeds by the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction is typically faster than hydrolysis, resulting in the formation of more highly cross-linked, particulate structures.

Quantitative Data (Based on TEOS as a Model)

Due to the scarcity of specific data for this compound, the following tables summarize findings for the hydrolysis and gelation of TEOS, which can serve as a qualitative guide.

Table 1: Effect of pH on the Gelation Time of TEOS Solutions

CatalystMolar Ratio (TEOS:EtOH:H₂O:Catalyst)pHGelation TimeReference
HCl1:4:4:0.051.3120 h[1]
HNO₃1:4:4:0.051.3120 h[1]
H₂SO₄1:4:4:0.051.3120 h[1]
HF1:4:4:0.052.70.5 h[1]
NH₃-8-9Fast[2]
Acetic Acid-2-3Slow[2]

Table 2: Kinetic Data for the Hydrolysis of TEOS

ConditionParameterValueReference
Acid-catalyzed (HCl)Hydrolysis rate constant (k)Varies with pH[3]
Base-catalyzed (NH₃)Hydrolysis rateGenerally slower than acid-catalyzed[3]
Acetic AcidRate Constant (k)6-10 x 10⁻³ s⁻¹[4]

It is important to note that the bulkier 2-ethoxyethyl groups in this compound are expected to decrease the rates of both hydrolysis and condensation compared to TEOS due to increased steric hindrance.

Experimental Protocols (Generalized from TEOS)

The following are generalized protocols for studying the hydrolysis and condensation of alkoxysilanes, adaptable for this compound.

4.1. Materials

  • This compound

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid catalyst (e.g., HCl, HNO₃)

  • Base catalyst (e.g., NH₄OH)

4.2. In-situ Monitoring of Hydrolysis and Condensation

This protocol is based on techniques used for monitoring TEOS sol-gel processes.[5]

  • Preparation of Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., ethanol) and an aqueous solution of the desired catalyst (acid or base).

  • Mixing: Combine the two solutions in a reaction vessel under controlled temperature and stirring.

  • In-situ Analysis:

    • Turbidity Measurements: Monitor the change in turbidity of the solution over time using a turbidimeter. An increase in turbidity indicates the formation and growth of silica particles.

    • Dynamic Light Scattering (DLS): Measure the particle size distribution as a function of time to follow the growth of silica nanoparticles.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ²⁹Si NMR spectra at different time intervals to identify and quantify the various silicon species (monomers, dimers, different hydrolysis states) present in the solution.[6][7] This provides direct insight into the kinetics of hydrolysis and condensation.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of Si-OR bands and the appearance of Si-OH and Si-O-Si bands to follow the reaction progress.

4.3. Determination of Gelation Time

  • Sample Preparation: Prepare a series of reaction mixtures with varying parameters (e.g., pH, water/alkoxide ratio, temperature).

  • Observation: Visually inspect the samples at regular intervals. The gelation time is defined as the point at which the solution no longer flows when the container is tilted.

Visualizations

5.1. Signaling Pathways

hydrolysis_condensation T_OR Si(OR)₄ T_OH1 Si(OR)₃(OH) T_OR->T_OH1 +H₂O -ROH T_OH2 Si(OR)₂(OH)₂ T_OH1->T_OH2 +H₂O -ROH Dimer (HO)₃Si-O-Si(OH)₃ T_OH1->Dimer +Si(OH)₄ -H₂O T_OH3 Si(OR)(OH)₃ T_OH2->T_OH3 +H₂O -ROH T_OH2->Dimer +Si(OH)₄ -H₂O T_OH4 Si(OH)₄ T_OH3->T_OH4 +H₂O -ROH T_OH3->Dimer +Si(OH)₄ -H₂O T_OH4->Dimer +Si(OH)₄ -H₂O Trimer Linear/Cyclic Trimers Dimer->Trimer +Si(OH)₄ -H₂O Polymer Silica Network Trimer->Polymer + Condensation

Caption: Proposed hydrolysis and condensation pathway of this compound.

5.2. Experimental Workflow

experimental_workflow cluster_prep 1. Sample Preparation cluster_monitoring 2. In-situ Monitoring cluster_analysis 3. Data Analysis cluster_gelling 4. Gelation Study P1 Mix this compound, solvent, water, and catalyst M1 Turbidity & DLS (Particle Formation & Growth) P1->M1 M2 ²⁹Si NMR (Speciation & Kinetics) P1->M2 M3 FTIR (Functional Group Conversion) P1->M3 G1 Measure Gelation Time P1->G1 A2 Characterize Particle Growth M1->A2 A1 Determine Reaction Kinetics M2->A1 A3 Identify Intermediates M2->A3 M3->A1

Caption: Experimental workflow for studying the sol-gel process.

References

"molecular structure and reactivity of Tetrakis(2-ethoxyethyl) orthosilicate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate, with the CAS number 18407-94-8, is a silicon alkoxide that serves as a versatile precursor in the synthesis of silica-based materials. Its unique molecular structure, featuring four 2-ethoxyethyl ligands attached to a central silicon atom, imparts distinct reactivity and properties, making it a compound of interest in various research and development fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of its molecular structure, reactivity, and detailed experimental protocols for its synthesis and application in sol-gel processes.

Molecular Structure and Properties

The molecular formula of this compound is C16H36O8Si, and it has a molecular weight of 384.54 g/mol .[1] The central silicon atom is bonded to four 2-ethoxyethoxy groups.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C16H36O8Si[1]
Molecular Weight 384.54 g/mol [1]
CAS Number 18407-94-8[1]
Boiling Point 200 °C @ 0.1 Torr
Density 1.020 g/cm³
Synonyms Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; 2-Ethoxyethyl silicate[1]

Reactivity and Sol-Gel Chemistry

The primary reactivity of this compound lies in its susceptibility to hydrolysis and subsequent condensation, which are the fundamental reactions of the sol-gel process. This process allows for the formation of a silica (SiO2) network under controlled conditions.

Hydrolysis

In the presence of water, the four 2-ethoxyethyl groups can be sequentially replaced by hydroxyl (-OH) groups. This reaction is typically catalyzed by either an acid or a base. The overall hydrolysis reaction can be represented as:

Si(OCH₂CH₂OCH₂CH₃)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OCH₂CH₃

Condensation

The resulting silicic acid, Si(OH)₄, or its partially hydrolyzed intermediates are unstable and undergo condensation reactions to form siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the formation of a three-dimensional silica network, which constitutes the "gel." The condensation reaction can be simplified as:

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

Further condensation reactions lead to a highly cross-linked silica gel.

The logical relationship of the sol-gel process is illustrated in the following diagram:

Sol_Gel_Process precursor This compound hydrolysis Hydrolysis (Addition of Water, Catalyst) precursor->hydrolysis silanol Silanol Intermediates (Si-OH) hydrolysis->silanol condensation Condensation silanol->condensation sol Sol (Colloidal Suspension) condensation->sol gelation Gelation sol->gelation gel Gel (3D Silica Network) gelation->gel drying Drying gel->drying xerogel Xerogel/Aerogel drying->xerogel

Caption: Sol-Gel Process Workflow.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • 2-Ethoxyethanol

  • Anhydrous solvent (e.g., toluene or hexane)

  • Inert gas (e.g., nitrogen or argon)

  • Apparatus for distillation under reduced pressure

Procedure:

  • Set up a reaction flask equipped with a dropping funnel, a stirrer, and a condenser under an inert atmosphere.

  • Charge the reaction flask with a solution of 2-ethoxyethanol in an anhydrous solvent.

  • Cool the flask in an ice bath.

  • Slowly add silicon tetrachloride to the cooled solution of 2-ethoxyethanol with vigorous stirring. The molar ratio of SiCl₄ to 2-ethoxyethanol should be approximately 1:4.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to drive the reaction to completion.

  • The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-interfering base.

  • The solvent and any excess reactants are removed by distillation.

  • The final product, this compound, is purified by vacuum distillation.

The workflow for the synthesis is depicted below:

Synthesis_Workflow reactants SiCl4 + 2-Ethoxyethanol reaction Reaction in Anhydrous Solvent (Controlled Temperature) reactants->reaction crude_product Crude Product + HCl reaction->crude_product purification Purification crude_product->purification Removal of HCl & Solvent final_product Tetrakis(2-ethoxyethyl) orthosilicate purification->final_product Vacuum Distillation

Caption: Synthesis Workflow.

Sol-Gel Process using this compound

This protocol outlines a general procedure for the formation of a silica gel. The properties of the final gel can be tuned by varying the reaction conditions.

Materials:

  • This compound

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

  • In a suitable container, mix this compound with ethanol to create a homogeneous solution.

  • In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).

  • Slowly add the catalyst solution to the alkoxide solution with continuous stirring. The molar ratio of water to the orthosilicate is a critical parameter that influences the hydrolysis and condensation rates.

  • Continue stirring for a specified period to allow for hydrolysis and the initial stages of condensation, leading to the formation of a "sol."

  • Pour the sol into a mold and seal it to prevent rapid evaporation of the solvent.

  • Allow the sol to age at a constant temperature. During this time, the condensation process continues, and the viscosity of the sol increases until a rigid gel is formed.

  • The gel can then be dried under controlled conditions (e.g., slow evaporation or supercritical drying) to produce a xerogel or an aerogel, respectively.

Spectroscopic Data

Expected ¹H NMR Chemical Shifts:

  • -O-CH₂-CH₃: Triplet, approximately 1.1-1.3 ppm

  • -O-CH₂-CH₃: Quartet, approximately 3.4-3.7 ppm

  • -Si-O-CH₂-CH₂-O-: Triplet, approximately 3.7-3.9 ppm

  • -Si-O-CH₂-CH₂-O-: Triplet, approximately 3.5-3.7 ppm

Expected ¹³C NMR Chemical Shifts:

  • -O-CH₂-CH₃: Approximately 15 ppm

  • -O-CH₂-CH₃: Approximately 66-68 ppm

  • -Si-O-CH₂-CH₂-O-: Approximately 60-62 ppm

  • -Si-O-CH₂-CH₂-O-: Approximately 69-71 ppm

Expected FT-IR Absorptions:

  • C-H stretching: 2850-3000 cm⁻¹

  • Si-O-C stretching: 1080-1100 cm⁻¹ (strong, broad)

  • C-O-C stretching: 1100-1150 cm⁻¹

Applications in Drug Development

The ability of this compound to form biocompatible and biodegradable silica matrices through the sol-gel process makes it a promising candidate for drug delivery applications. The porous nature of the resulting silica gel can be controlled to encapsulate therapeutic agents and release them in a sustained manner. The surface of the silica can also be functionalized to target specific cells or tissues.

The signaling pathway for a generic drug delivery system using a silica matrix derived from this precursor is conceptualized below:

Drug_Delivery_Pathway cluster_0 Silica Matrix cluster_1 Target Cell drug_encapsulation Drug Encapsulation cell_membrane Cell Membrane drug_encapsulation->cell_membrane Targeting receptor Receptor cell_membrane->receptor Binding internalization Internalization receptor->internalization drug_release Intracellular Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Drug Delivery Signaling.

Conclusion

This compound is a valuable precursor for the synthesis of silica-based materials with tunable properties. Its reactivity through hydrolysis and condensation in the sol-gel process allows for the creation of porous silica networks suitable for a range of applications, including advanced drug delivery systems. While detailed spectroscopic data for this specific compound is scarce, the provided experimental protocols offer a solid foundation for its synthesis and utilization in research and development. Further characterization by researchers is essential to fully exploit the potential of this versatile silicon alkoxide.

References

Tetrakis(2-ethoxyethyl) orthosilicate: A Technical Overview of a Key Sol-Gel Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrakis(2-ethoxyethyl) orthosilicate, a silicon alkoxide compound of increasing interest in biomedical applications. This document consolidates critical information regarding its chemical identity, safety data, and handling protocols to ensure its safe and effective use in research and development.

Chemical Identity and Properties

This compound, with the CAS Number 18407-94-8 , is primarily utilized as a precursor in the sol-gel process to synthesize silica-based materials. Its high reactivity, stemming from the hydrolysis and condensation reactions it undergoes, allows for the formation of silica networks crucial for various applications. The biocompatibility and functional properties of the resulting silica-based materials make this compound particularly relevant in the biomedical field.

IdentifierValueReference
CAS Number 18407-94-8
Molecular Formula C16H36O8Si
Molecular Weight 384.54 g/mol
InChI Key OTTUQUOINFJTBJ-UHFFFAOYSA-N

Safety and Hazard Information

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H332: Harmful if inhaled.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H315: Causes skin irritation.

  • H370: Causes damage to organs.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H336: May cause drowsiness or dizziness.

Physical and Chemical Properties:

PropertyValueReference
Appearance Clear Liquid
Odor Slight aromatic / Mild Ester-like
Melting Point -77 °C / -106.6 °F
Boiling Point 166 - 169 °C / 330.8 - 336.2 °F
Flash Point 45 °C / 113 °F
Vapor Pressure 1.7 mbar @ 20°C
Water Solubility Hydrolyzes

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_ignition Keep Away from Ignition Sources prep_ppe->handle_ignition handle_tools Use Non-Sparking Tools handle_ignition->handle_tools handle_static Prevent Static Discharge handle_tools->handle_static handle_contact Avoid Skin and Eye Contact handle_static->handle_contact storage_container Keep Container Tightly Closed handle_contact->storage_container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location disposal_waste Dispose of as Hazardous Waste storage_location->disposal_waste

Caption: Safe handling workflow for this compound.

Detailed Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationReference
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible.
Skin Protection Wear protective gloves (e.g., nitrile rubber), and a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if vapor concentrations are high.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

For spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Use non-sparking tools to collect the material and place it in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.

This guide is intended for informational purposes for trained professionals. Always consult the most current and specific safety data sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.

The Thermal Behavior of Alkoxysilanes: A Technical Guide to the Stability and Decomposition of Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate is an organosilicon compound with applications in materials science, particularly as a precursor in the sol-gel process for producing silica-based materials.[1] Its molecular structure, featuring a central silicon atom bonded to four 2-ethoxyethyl groups, influences its reactivity and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its effective use in manufacturing processes where temperature is a critical parameter.

Due to a lack of specific experimental data for this compound in the reviewed literature, this guide will focus on the thermal behavior of a closely related and extensively studied analogue, Tetraethyl orthosilicate (TEOS). The fundamental decomposition mechanisms of the Si-O-C linkage are expected to be comparable, providing valuable insights into the thermal characteristics of substituted orthosilicates.

Thermal Decomposition of Tetraethyl Orthosilicate (TEOS)

The thermal decomposition of TEOS has been investigated to understand its behavior in processes such as chemical vapor deposition. Studies have shown that TEOS is less thermally stable than tetramethyl orthosilicate (TMOS).[2] The decomposition of TEOS proceeds through a complex network of reactions.

The primary decomposition pathways identified are:

  • A stepwise four-centre molecular decomposition to form silanols and ethylene.[2]

  • A barrier-less C-C bond cleavage of the ethoxy branches.[2]

The main stable product of TEOS decomposition is silicic acid (Si(OH)4).[2]

Quantitative Decomposition Data for TEOS

While specific onset decomposition temperatures and weight loss percentages from thermogravimetric analysis (TGA) are not detailed in the provided search results, a kinetic study of TEOS pyrolysis provides insight into its decomposition products.

PrecursorPrimary Decomposition ProductsKey Reaction Pathways
Tetraethyl orthosilicate (TEOS)Silanols, Ethylene, Silicic AcidFour-centre molecular decomposition, C-C bond cleavage of ethoxy branches

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and composition of materials.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant mass loss occurs. The derivative of this curve (DTG) can be used to pinpoint the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify the temperatures of phase transitions and to measure the enthalpy changes associated with these transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The area under a peak is proportional to the enthalpy change of the transition.

Visualizations

Decomposition Pathway of TEOS

The following diagram illustrates the proposed major decomposition pathways for Tetraethyl orthosilicate (TEOS), which serves as a model for this compound.

TEOS_Decomposition cluster_elimination Four-Centre Elimination cluster_cleavage C-C Bond Cleavage TEOS Si(OC₂H₅)₄ Tetraethyl orthosilicate Silanol1 Si(OH)(OC₂H₅)₃ Triethoxysilanol TEOS->Silanol1 + H₂O - C₂H₅OH Radical Si(OC₂H₅)₃OCH₂• + CH₃• Radical Species TEOS->Radical Silanol2 Si(OH)₂(OC₂H₅)₂ Diethoxysilanol Silanol1->Silanol2 + H₂O - C₂H₅OH Ethylene C₂H₄ Ethylene Silanol1->Ethylene Silanol3 Si(OH)₃(OC₂H₅) Ethoxysilanetriol Silanol2->Silanol3 + H₂O - C₂H₅OH Silanol2->Ethylene SilicicAcid Si(OH)₄ Silicic Acid Silanol3->SilicicAcid + H₂O - C₂H₅OH Silanol3->Ethylene

Caption: Proposed decomposition pathways of TEOS.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of a compound like this compound is depicted below.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Tetrakis(2-ethoxyethyl) orthosilicate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Identify Decomposition Temperatures, Mass Loss %, and Thermal Transitions TGA_Data->Analysis DSC_Data->Analysis Stability Thermal Stability Profile Analysis->Stability Decomposition Decomposition Mechanism Insights Analysis->Decomposition

Caption: Experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tetrakis(2-ethoxyethyl) orthosilicate (FTIR & NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Tetrakis(2-ethoxyethyl) orthosilicate, a key organosilicate compound. The focus is on Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for elucidating molecular structure and purity. This document presents predicted spectral data based on the analysis of analogous compounds, detailed experimental protocols, and visual workflows to aid in research and development.

Introduction to this compound

This compound, with the chemical formula Si(OCH₂CH₂OCH₂CH₃)₄, is a silicon alkoxide. It serves as a precursor in the sol-gel process for synthesizing silica-based materials.[1] Its unique structure, featuring ethoxyethyl groups, influences its hydrolysis and condensation rates, making its characterization crucial for controlling the properties of the resulting materials. Spectroscopic analysis provides the necessary insights into its molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital tool for identifying the functional groups within a molecule. For this compound, the FTIR spectrum is characterized by vibrations of its Si-O, C-O, and C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
2975 - 2850C-H stretch-CH₃, -CH₂Strong
1450 - 1370C-H bend-CH₃, -CH₂Medium
1100 - 1000Si-O-C stretchAlkoxy-silaneStrong, Broad
1120 - 1085C-O-C stretchEtherStrong
960 - 940Si-OH stretchSilanol (potential hydrolysis product)Weak/Absent in pure sample

Note: The presence of a broad peak around 3400 cm⁻¹ (O-H stretch) would indicate the presence of moisture or hydrolysis products.

A standard protocol for the FTIR analysis of liquid this compound is as follows:

  • Instrumentation : A Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation :

    • Neat Liquid Analysis : A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[2][3]

    • Attenuated Total Reflectance (ATR) : A drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This method is often preferred for its simplicity and minimal sample preparation.

  • Data Acquisition :

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the spectrometer.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Data Processing :

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Baseline correction and peak picking are performed using the spectrometer's software.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start sample Liquid Sample: Tetrakis(2-ethoxyethyl) orthosilicate start->sample method Choose Method: Neat Film or ATR sample->method background Acquire Background Spectrum method->background acquire Acquire Sample Spectrum background->acquire process Process Data: Ratio, Baseline Correction acquire->process spectrum FTIR Spectrum process->spectrum interpretation Peak Identification & Interpretation spectrum->interpretation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Data Processing & Interpretation start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (¹H and ¹³C) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Chemical Shifts process->reference interpret Structural Assignment reference->interpret

References

The Role of Ethoxyethyl Groups in Orthosilicates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ethoxyethyl groups in orthosilicates, with a particular focus on tetra(2-ethoxyethyl) orthosilicate. This document will cover the synthesis, properties, and applications of these compounds, particularly in the context of sol-gel chemistry and drug delivery. While specific quantitative data for ethoxyethyl orthosilicates are limited in publicly available literature, this guide supplements the available information with comparative data for the well-studied tetraethyl orthosilicate (TEOS) to provide a thorough understanding of the structure-property relationships.

Core Concepts: The Ethoxyethyl Functional Group

The ethoxyethyl group (-OCH₂CH₂OCH₂CH₃) is a key functional moiety that imparts unique characteristics to orthosilicate molecules. Unlike the simple ethyl group in the widely used tetraethyl orthosilicate (TEOS), the ethoxyethyl group contains an ether linkage. This structural difference has significant implications for the physicochemical properties and reactivity of the corresponding orthosilicate.

The presence of the ether oxygen atom in the ethoxyethyl group increases the polarity and hydrogen bonding capability of the molecule compared to its simple alkyl counterpart. This can influence its solubility in various solvents and its hydrolysis rate, which is a critical parameter in the sol-gel process. The additional flexibility of the ethoxyethyl chain may also impact the morphology and porosity of the resulting silica network.

Synthesis of Ethoxyethyl Orthosilicates

The primary synthetic route to tetra(2-ethoxyethyl) orthosilicate is through the alcoholysis of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol. The overall reaction is as follows:

SiCl₄ + 4 CH₃CH₂OCH₂CH₂OH → Si(OCH₂CH₂OCH₂CH₃)₄ + 4 HCl

This reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the product.

Experimental Protocol: Synthesis of Tetra(2-ethoxyethyl) Orthosilicate

Materials:

  • Silicon tetrachloride (SiCl₄)

  • 2-Ethoxyethanol

  • Anhydrous toluene (or other inert solvent)

  • Nitrogen or Argon gas supply

  • Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A reaction flask is charged with 2-ethoxyethanol and an inert solvent such as toluene. The flask is placed under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • Silicon tetrachloride is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

  • The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-nucleophilic base.

  • The solvent and any excess reactants are removed by distillation.

  • The final product, tetra(2-ethoxyethyl) orthosilicate, is purified by vacuum distillation. A boiling point of 156°C at 1-2 mm Hg has been reported for tetra-2-ethoxy-ethyl orthosilicate.[1]

Logical Relationship of Synthesis:

Synthesis_Workflow SiCl4 Silicon Tetrachloride ReactionMixture Initial Reaction Mixture SiCl4->ReactionMixture Ethoxyethanol 2-Ethoxyethanol Ethoxyethanol->ReactionMixture InertSolvent Inert Solvent (e.g., Toluene) InertSolvent->ReactionMixture Reflux Reflux ReactionMixture->Reflux Heating Purification Purification (Distillation) Reflux->Purification Crude Product FinalProduct Tetra(2-ethoxyethyl) Orthosilicate Purification->FinalProduct

Caption: Synthesis workflow for tetra(2-ethoxyethyl) orthosilicate.

Physicochemical Properties

Quantitative data for tetra(2-ethoxyethyl) orthosilicate are not widely available. The following table summarizes the known data and provides a comparison with the well-characterized tetraethyl orthosilicate (TEOS).

PropertyTetra(2-ethoxyethyl) OrthosilicateTetraethyl Orthosilicate (TEOS)Reference
Molecular Formula C₁₆H₃₆O₈SiC₈H₂₀O₄Si[2]
Molecular Weight 384.53 g/mol 208.33 g/mol [2][3]
Boiling Point 156 °C @ 1-2 mmHg168-169 °C @ 760 mmHg[1][3]
Density Not available0.933 g/mL at 20 °C[3]
Melting Point Not available-77 °C[3]
Flash Point Not available45 °C[3]
Vapor Pressure Not available1 mmHg[3]

The Sol-Gel Process: Hydrolysis and Condensation

The most significant application of ethoxyethyl orthosilicates, like other alkoxysilanes, is in the sol-gel process. This process involves the hydrolysis and subsequent condensation of the precursor to form a silica network. The ethoxyethyl groups play a crucial role in modulating these reactions.

Hydrolysis:

The first step is the hydrolysis of the ethoxyethyl groups to form silanol (Si-OH) groups and 2-ethoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

Si(OR)₄ + n H₂O → (RO)₄₋ₙSi(OH)ₙ + n ROH (where R = -CH₂CH₂OCH₂CH₃)

The rate of hydrolysis is influenced by factors such as pH, water-to-alkoxide ratio, solvent, and temperature. The ether linkage in the ethoxyethyl group may affect the hydrolysis kinetics compared to the ethyl group in TEOS, potentially through electronic effects and altered steric hindrance.

Condensation:

The newly formed silanol groups can then undergo condensation reactions to form siloxane (Si-O-Si) bridges, leading to the formation of a three-dimensional silica network. Condensation can occur through two pathways:

  • Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

  • Alcohol-producing condensation: Si-OR + HO-Si → Si-O-Si + ROH

The relative rates of hydrolysis and condensation determine the structure of the final gel.

Signaling Pathway of Sol-Gel Process:

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_gelation Gelation & Aging Orthosilicate Tetra(2-ethoxyethyl) Orthosilicate Silanol Silanol Intermediates (Si-OH) Orthosilicate->Silanol Water Water (H₂O) Water->Silanol Silanol_Condensation Silanol Groups Silanol->Silanol_Condensation Intermediate Transfer Siloxane Siloxane Bonds (Si-O-Si) Silanol_Condensation->Siloxane Siloxane_Network Formation of 3D Silica Network Siloxane->Siloxane_Network Gel Wet Gel Siloxane_Network->Gel

Caption: Key stages of the sol-gel process.

Applications in Drug Delivery

Silica nanoparticles derived from orthosilicates are extensively investigated as drug delivery vehicles due to their biocompatibility, high surface area, tunable pore size, and ease of surface functionalization. The use of ethoxyethyl orthosilicates as precursors for these nanoparticles can offer advantages in controlling the particle size, morphology, and surface properties.

Experimental Protocol: Preparation of Drug-Loaded Silica Nanoparticles

This protocol is a general guideline adapted from procedures for TEOS and can be optimized for tetra(2-ethoxyethyl) orthosilicate.

Materials:

  • Tetra(2-ethoxyethyl) orthosilicate

  • Ethanol

  • Ammonium hydroxide solution (catalyst)

  • Deionized water

  • Drug to be encapsulated

  • Centrifuge

  • Dialysis tubing

Procedure:

  • Preparation of the reaction mixture: In a flask, dissolve tetra(2-ethoxyethyl) orthosilicate in ethanol.

  • Drug addition: Add the drug to be encapsulated to the solution. The drug should be soluble in the ethanol/water mixture.

  • Initiation of hydrolysis and condensation: Add a mixture of deionized water and ammonium hydroxide dropwise to the stirred solution. The amounts of water and catalyst will influence the size and morphology of the resulting nanoparticles.

  • Nanoparticle formation: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form.

  • Purification: The nanoparticles are collected by centrifugation. The pellet is washed several times with ethanol and then with deionized water to remove unreacted precursors, byproducts, and non-encapsulated drug.

  • Removal of free drug: To ensure that only encapsulated drug remains, the nanoparticle suspension can be dialyzed against a suitable buffer.

  • Drying: The purified nanoparticles can be dried, for example, by lyophilization, to obtain a powder.

Experimental Workflow for Drug Encapsulation:

Drug_Encapsulation_Workflow Start Start Mix Mix Precursor, Ethanol, and Drug Start->Mix Add_Catalyst Add Water and Ammonium Hydroxide Mix->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Centrifuge Centrifuge and Wash React->Centrifuge Dialyze Dialysis Centrifuge->Dialyze Dry Lyophilize Dialyze->Dry End Drug-Loaded Nanoparticles Dry->End

Caption: Workflow for drug encapsulation in silica nanoparticles.

Conclusion

The ethoxyethyl group in orthosilicates introduces a unique combination of properties that can be advantageous in the synthesis of advanced materials. The presence of an ether linkage influences the precursor's reactivity and the characteristics of the resulting silica network. While tetra(2-ethoxyethyl) orthosilicate is less studied than its ethyl counterpart, it holds promise for applications where modified hydrolysis kinetics and different surface properties are desired, particularly in the field of drug delivery. Further research is needed to fully elucidate the quantitative aspects of its reactivity and to explore its full potential in various applications.

References

Methodological & Application

Application Notes and Protocols for Silica Nanoparticle Synthesis Using Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the synthesis of silica nanoparticles, with a focus on their application in drug delivery. The synthesis protocols are primarily based on the well-established Stöber method, a robust and widely used sol-gel technique for producing monodisperse silica nanoparticles.

While the specified precursor is Tetrakis(2-ethoxyethyl) orthosilicate, the vast majority of published research and established protocols utilize Tetraethyl orthosilicate (TEOS) as the silica source. TEOS is a closely related organosilicate that has been extensively studied, providing a wealth of data for predictable and controlled nanoparticle synthesis. The protocols detailed below are based on the use of TEOS. Researchers using this compound may need to adjust reaction parameters such as precursor concentration and reaction time to achieve desired particle characteristics, due to potential differences in hydrolysis and condensation kinetics.

I. Synthesis of Silica Nanoparticles via the Stöber Method

The Stöber method involves the hydrolysis and condensation of a silica precursor in an alcoholic solvent, catalyzed by ammonia.[1] This process allows for precise control over particle size and morphology by varying the reaction conditions.

Factors Influencing Silica Nanoparticle Size

The final size of the synthesized silica nanoparticles is influenced by several key parameters, including the concentrations of the silica precursor (TEOS), ammonia (catalyst), and water, as well as the reaction temperature.

Data Presentation: Effect of Reactant Concentrations on Nanoparticle Size

The following tables summarize the impact of varying reactant concentrations on the final diameter of the silica nanoparticles, as reported in various studies.

Table 1: Effect of TEOS Concentration on Silica Nanoparticle Size

TEOS Concentration (M)Ammonia Concentration (M)Water Concentration (M)Ethanol (mL)Particle Size (nm)Reference
0.170.511-~250[2]
0.200.511-~300[2]
0.300.511-~400[2]
0.400.511-~450[2]
0.500.511-~500[2]

Table 2: Effect of Ammonia Concentration on Silica Nanoparticle Size

TEOS Concentration (M)Ammonia Concentration (M)Water Concentration (M)Ethanol (mL)Particle Size (nm)Reference
0.200.111-~50[2]
0.200.311-~200[2]
0.200.511-~300[2]
0.200.711-~450[2]
0.201.011-~550[2]

Table 3: Effect of Water Concentration on Silica Nanoparticle Size

TEOS Concentration (M)Ammonia Concentration (M)Water Concentration (M)Ethanol (mL)Particle Size (nm)Reference
0.200.51-~50[2]
0.200.53-~150[2]
0.200.55-~250[2]
0.200.57-~350[2]
0.200.511-~400[2]
Experimental Workflow for Silica Nanoparticle Synthesis

The synthesis of silica nanoparticles via the Stöber method follows a straightforward workflow, as illustrated in the diagram below.

G Experimental Workflow for Silica Nanoparticle Synthesis cluster_0 Reaction Mixture Preparation cluster_1 Nanoparticle Formation cluster_2 Purification cluster_3 Final Product Ethanol Ethanol Mixing_1 Homogeneous Solution Ethanol->Mixing_1 Solvent Reaction Hydrolysis & Condensation Mixing_1->Reaction Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Mixing_1 Catalyst Water Water Water->Mixing_1 Reagent TEOS TEOS TEOS->Reaction Precursor Addition Centrifugation_1 Centrifugation Reaction->Centrifugation_1 Particle Collection Washing Washing with Ethanol/Water Centrifugation_1->Washing Resuspension Centrifugation_2 Final Centrifugation Washing->Centrifugation_2 Repeat 2-3x Storage Store in Ethanol or Water Centrifugation_2->Storage

Caption: A schematic representation of the Stöber method for silica nanoparticle synthesis.

Detailed Protocol for Silica Nanoparticle Synthesis (Target Size: ~100-200 nm)

This protocol is adapted from a typical Stöber synthesis procedure.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Deionized Water

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 70 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide solution.

  • Mixing: Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) at room temperature for 15 minutes to ensure a homogeneous mixture.

  • TEOS Addition: While maintaining vigorous stirring, rapidly add 5 mL of TEOS to the solution.

  • Reaction: Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring. A milky white suspension will form, indicating the formation of silica nanoparticles.

  • Purification - Centrifugation and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the silica nanoparticles.

    • Carefully decant and discard the supernatant.

    • Add 50 mL of absolute ethanol to the pellet and resuspend the nanoparticles by vortexing or sonication.

    • Repeat the centrifugation and washing steps two more times with absolute ethanol, followed by two washes with deionized water.[3]

  • Storage: After the final wash, resuspend the purified silica nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage.

II. Application in Drug Delivery

Silica nanoparticles are excellent candidates for drug delivery systems due to their high surface area, tunable pore size, and biocompatibility.[4]

Drug Loading onto Silica Nanoparticles

Various methods can be employed to load drugs onto silica nanoparticles, with the choice of method often depending on the drug's solubility and properties.

2.1.1. Incipient Wetness Impregnation

This method is suitable for loading a precise amount of a drug into the pores of mesoporous silica nanoparticles.

Protocol:

  • Drug Solution Preparation: Dissolve the drug in a suitable solvent to create a concentrated solution. The volume of the drug solution should be approximately equal to the total pore volume of the silica nanoparticles to be loaded.

  • Loading: Add the drug solution dropwise to the dry silica nanoparticle powder while gently mixing.

  • Drying: Dry the drug-loaded nanoparticles under vacuum to remove the solvent.

2.1.2. Adsorption from Solution

This is a common method for loading drugs onto silica nanoparticles.

Protocol:

  • Nanoparticle Suspension: Disperse a known amount of silica nanoparticles in a suitable solvent.

  • Drug Addition: Add an excess of the drug to the nanoparticle suspension.

  • Incubation: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption onto the nanoparticle surface and within the pores.

  • Purification: Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.

  • Washing: Wash the drug-loaded nanoparticles with a fresh solvent to remove any loosely bound drug from the external surface.

Experimental Workflow for Drug Loading and Release

The following diagram illustrates the general workflow for loading a drug onto silica nanoparticles and subsequently studying its release profile.

G Workflow for Drug Loading and In Vitro Release Study cluster_0 Drug Loading cluster_1 Purification cluster_2 In Vitro Release Study cluster_3 Analysis Silica_NPs Silica Nanoparticles Loading_Process Adsorption or Impregnation Silica_NPs->Loading_Process Drug_Solution Drug Solution Drug_Solution->Loading_Process Centrifugation_Load Centrifugation Loading_Process->Centrifugation_Load Separation Washing_Load Washing Centrifugation_Load->Washing_Load Removal of Unbound Drug Release_Setup Dispersion in Release Medium (e.g., PBS) Washing_Load->Release_Setup Incubation Incubation (e.g., 37°C) Release_Setup->Incubation Constant Temp & Agitation Sampling Sample Collection Incubation->Sampling Time Points Quantification Drug Quantification (e.g., UV-Vis, HPLC) Sampling->Quantification

Caption: A flowchart depicting the processes of drug loading onto silica nanoparticles and the subsequent in vitro release assay.

In Vitro Drug Release Study

An in vitro drug release study is crucial for evaluating the performance of a drug delivery system. The dialysis bag method is a commonly used technique.[5]

Protocol: Dialysis Bag Method

  • Preparation: Disperse a known amount of drug-loaded silica nanoparticles in a small volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of fresh release medium in a beaker or flask. Place the setup in a shaking water bath or on a stirrer maintained at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

III. Conclusion

The synthesis of silica nanoparticles using the Stöber method with TEOS as a precursor offers a versatile and controllable platform for various applications, particularly in drug delivery. By carefully tuning the reaction parameters, researchers can produce nanoparticles with desired sizes and properties. The subsequent loading of therapeutic agents and the characterization of their release profiles are critical steps in the development of effective nanomedicine formulations. While the protocols provided are based on the extensively studied TEOS, they serve as a strong foundation for researchers working with other silica precursors like this compound, with the understanding that optimization will be necessary.

References

Application Notes and Protocols for Sol-Gel Thin Film Deposition using Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process is a versatile and widely used method for fabricating thin films with a broad range of applications, including protective coatings, optical layers, and platforms for biomedical devices.[1] This document provides a detailed protocol for the deposition of silica (SiO₂) thin films using Tetrakis(2-ethoxyethyl) orthosilicate as a precursor. The methodology is based on the well-established principles of the sol-gel technique, which involves the hydrolysis and condensation of the alkoxide precursor to form a colloidal suspension (sol) that is subsequently deposited and converted into a solid film (gel).[2][3]

Note on Precursor: While this compound is a suitable precursor for silica-based materials through the sol-gel process, detailed experimental protocols in publicly available literature are scarce.[4] The following protocols are adapted from established procedures for the more common precursor, Tetraethyl orthosilicate (TEOS).[2][5] Researchers should consider these protocols as a starting point and anticipate the need for optimization of specific parameters such as precursor concentration, catalyst amount, and annealing temperatures.

Principle of the Sol-Gel Process

The sol-gel process for silica thin film formation from an alkoxide precursor like this compound involves two primary chemical reactions: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.[3][4]

  • Hydrolysis: The silicon alkoxide reacts with water, leading to the replacement of alkoxy groups (-OCH₂CH₂OC₂H₅) with hydroxyl groups (-OH). Si(OCH₂CH₂OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OC₂H₅

  • Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process results in the formation of a three-dimensional silica network.[4] (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O (HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH

The choice of catalyst (acid or base) significantly influences the kinetics of these reactions and the structure of the resulting gel network. Acid catalysis generally leads to linear or weakly branched polymers, while base catalysis promotes the formation of more highly branched, particulate sols.[5]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (Precursor)

  • Ethanol (C₂H₅OH), absolute (Solvent)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (Acid Catalyst)

  • Ammonia Solution (NH₄OH) (Base Catalyst)

  • Substrates (e.g., silicon wafers, glass slides)

  • Acetone

  • Isopropanol

Equipment:

  • Magnetic stirrer and stir bars

  • Glass beakers and flasks

  • Pipettes

  • Ultrasonic bath

  • Spin coater or dip coater

  • Hot plate

  • Tube furnace or rapid thermal annealing system

  • Fume hood

Protocol 1: Acid-Catalyzed Sol Preparation and Thin Film Deposition

This protocol is suitable for producing dense silica films.[5]

1. Substrate Cleaning:

  • Cut substrates to the desired size.

  • Place substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.

  • Rinse the substrates thoroughly with deionized water.

  • Place substrates in a beaker with isopropanol and sonicate for 15 minutes.

  • Rinse the substrates with deionized water and dry with a stream of nitrogen gas.

2. Sol Preparation (Acid-Catalyzed):

  • In a clean glass flask, mix this compound and ethanol. A typical starting molar ratio is 1:4.

  • In a separate beaker, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl or HNO₃).

  • While stirring the precursor-ethanol mixture, add the acidic water solution dropwise. A common molar ratio of Precursor:H₂O is 1:4.[2]

  • Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and condensation to proceed. The solution should remain clear.

3. Thin Film Deposition (Spin Coating):

  • Place a cleaned substrate on the chuck of the spin coater.

  • Dispense a sufficient amount of the prepared sol onto the center of the substrate (e.g., 0.2-0.5 mL).

  • Start the spin coating program. A two-step process is often used:

    • Step 1 (Spread): 500-1000 rpm for 5-10 seconds.

    • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds.[6][7]

  • After the spin coating process is complete, carefully remove the coated substrate.

4. Post-Deposition Treatment:

  • Drying: Place the coated substrate on a hot plate at 100-150°C for 10-15 minutes to evaporate the remaining solvent.

  • Annealing: Transfer the substrate to a furnace for heat treatment to densify the film and remove residual organic compounds and hydroxyl groups. A typical annealing process involves heating in air to a temperature between 400°C and 800°C for 1-2 hours.[1][8] The heating and cooling rates should be controlled (e.g., 5°C/min) to prevent cracking of the film.

Protocol 2: Base-Catalyzed Sol Preparation and Thin Film Deposition

This protocol is often used to create more porous films or silica nanoparticles.[5]

1. Substrate Cleaning:

  • Follow the same procedure as in Protocol 1.

2. Sol Preparation (Base-Catalyzed):

  • In a clean glass flask, mix this compound and ethanol (e.g., molar ratio 1:4).

  • In a separate beaker, prepare an aqueous solution of the base catalyst (e.g., 0.1 M NH₄OH).

  • While vigorously stirring the precursor-ethanol mixture, add the basic water solution dropwise. A common molar ratio of Precursor:H₂O is 1:4.[2]

  • Continue stirring the solution at room temperature. The solution may become cloudy, indicating the formation of silica particles. Stir for at least 12-24 hours.

3. Thin Film Deposition (Dip Coating):

  • Mount the cleaned substrate onto the dip coater arm.

  • Immerse the substrate into the prepared sol.

  • Withdraw the substrate from the sol at a constant, controlled speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed and the viscosity of the sol.

  • Allow the coated substrate to air dry for a few minutes.

4. Post-Deposition Treatment:

  • Follow the same drying and annealing procedures as in Protocol 1. The final annealing temperature may be adjusted based on the desired porosity.

Data Presentation

The following tables summarize typical experimental parameters for sol-gel thin film deposition based on TEOS, which can be used as a starting point for this compound.

Table 1: Sol Preparation Parameters (Adapted from TEOS Protocols)

ParameterAcid-CatalyzedBase-CatalyzedReference
Precursor:Ethanol (molar ratio)1:4 - 1:101:4 - 1:10[5]
Precursor:H₂O (molar ratio)1:2 - 1:51:2 - 1:5[2]
CatalystHCl, HNO₃NH₄OH[5]
Catalyst Concentration0.01 - 0.1 MpH 8-11[2][5]
Stirring Time24 - 48 hours12 - 24 hours[5]
TemperatureRoom TemperatureRoom Temperature[2]

Table 2: Thin Film Deposition and Treatment Parameters (Adapted from TEOS Protocols)

ParameterSpin CoatingDip CoatingReference
Deposition
Spin Speed (Spread)500 - 1000 rpm-[6]
Spin Time (Spread)5 - 10 s-[6]
Spin Speed (Thinning)2000 - 4000 rpm-[7]
Spin Time (Thinning)30 - 60 s-[7]
Withdrawal Speed-1 - 10 mm/s[8]
Post-Treatment
Drying Temperature100 - 150 °C100 - 150 °C[8]
Drying Time10 - 15 min10 - 15 min[8]
Annealing Temperature400 - 800 °C400 - 800 °C[1][9]
Annealing Time1 - 2 hours1 - 2 hours[8]

Visualization of Experimental Workflow

SolGel_Workflow sub_clean Substrate Cleaning (Sonication in Acetone & Isopropanol) deposition Thin Film Deposition sub_clean->deposition sol_prep Sol Preparation sol_prep->deposition spin_coat Spin Coating sol_prep->spin_coat Option 1 dip_coat Dip Coating sol_prep->dip_coat Option 2 precursor_mix Mix Precursor & Ethanol catalyst_add Add Catalyst (Acid or Base) in H2O precursor_mix->catalyst_add dropwise stirring Stirring (Aging) catalyst_add->stirring post_treat Post-Deposition Treatment deposition->post_treat drying Drying (Hot Plate) spin_coat->drying dip_coat->drying final_film Final SiO2 Thin Film post_treat->final_film annealing Annealing (Furnace) drying->annealing

Caption: Workflow for sol-gel thin film deposition.

References

Application Notes and Protocols for the Fabrication of Biocompatible Coatings with Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for fabricating biocompatible coatings using Tetrakis(2-ethoxyethyl) orthosilicate (TEOS). The protocols focus on the sol-gel synthesis of silica-based and composite coatings for biomedical implants and drug delivery applications.

Data Presentation

Table 1: Quantitative Data on Biocompatible Coatings
Coating CompositionSubstrateCoating Thickness (µm)Adhesion Strength (MPa)Water Contact Angle (°)Cell Viability (%) (Cell Line)Reference
VTMS/TEOS HybridTitanium Grade 25-10> 1570-80> 90 (Osteoblasts)[1]
Bioactive Glass (58S)Pure TitaniumNot Specified41.03 ± 2.31Not SpecifiedNot Specified[2]
TEOS-PDMSCotton FabricNot SpecifiedNot Specified> 140Not ApplicableNot Specified
Sol-gel-HApTi6Al4VNot SpecifiedNot SpecifiedNot SpecifiedGood (Not Quantified)[3]

Note: Quantitative cell viability data for TEOS-based coatings on L929 and MG-63 cells were not available in a tabular format in the searched literature. However, studies indicate good biocompatibility.

Experimental Protocols

Protocol 1: Fabrication of a Bioactive Glass Coating on Titanium Substrates via Sol-Gel Dip-Coating

This protocol describes the synthesis of a 58S bioactive glass (BG) coating on titanium substrates.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Triethyl phosphate (TEP)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Deionized water (DW)

  • Hydrochloric acid (HCl, 2M)

  • Ethanol

  • Titanium substrates (e.g., commercially pure Ti)

  • Abrasive paper (e.g., SiC paper)

  • Alumina powder (for sandblasting, optional)

  • Acetone

  • 70% Ethanol

Equipment:

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Dip-coater

  • Incubator or oven

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Mechanically grind the titanium substrates with abrasive paper.

    • (Optional) Sandblast the surface with alumina powder for increased roughness.

    • Clean the substrates in an ultrasonic bath with acetone for 15 minutes.

    • Rinse with deionized water.

    • Ultrasonically clean in 70% ethanol for 15 minutes.

    • Rinse with deionized water and dry in an oven.

  • Sol Preparation:

    • In a beaker, mix 7.82 mL of deionized water and 1.30 mL of 2M HCl.

    • While stirring, add 10.24 g of TEOS, 1.16 g of TEP, and 7.02 g of Ca(NO₃)₂·4H₂O to the acidic solution.

    • Continue stirring the mixture for 3 hours at room temperature to obtain a homogeneous sol.

  • Dip-Coating:

    • Mount the prepared titanium substrate in the dip-coater.

    • Immerse the substrate into the bioactive glass sol with the following parameters:

      • Dip speed: 9 mm/s

      • Return speed: 9 mm/s

      • Dwell time (in sol): 4 s

      • Drying time (above sol): 60 s

    • Repeat the dip-coating cycle as needed to achieve the desired thickness.

  • Aging and Heat Treatment:

    • Age the coated substrates in an incubator at 37°C for 72 hours to promote hydrolysis and polycondensation.[2]

    • For densification and final stabilization, a subsequent heat treatment (e.g., at 600°C) can be applied.

Protocol 2: Preparation of a TEOS-Based Hydrogel for Drug Delivery

This protocol outlines the formation of a basic TEOS-only hydrogel suitable for encapsulating therapeutic agents.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Aqueous solvent (e.g., deionized water, phosphate-buffered saline)

  • Acid for hydrolysis (e.g., HCl)

  • Base for pH adjustment (e.g., NH₄OH)

  • Therapeutic agent (drug) to be encapsulated

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Vials or containers for gelation

Procedure:

  • TEOS Hydrolysis:

    • Prepare an acidic aqueous solution (e.g., 0.01 M HCl).

    • Add TEOS to the acidic solution while stirring. The ratio of TEOS to the aqueous phase can be varied to control the final properties of the hydrogel.

    • Allow the mixture to stir for a defined period (e.g., 24 hours) to ensure complete hydrolysis of the TEOS precursor. The age of the hydrolyzed TEOS can impact the nanoparticle structure and stiffness of the final hydrogel.[4]

  • Drug Incorporation:

    • Dissolve the desired therapeutic agent in an appropriate aqueous solvent.

    • Add the drug solution to the hydrolyzed TEOS sol.

  • Gelation:

    • Adjust the pH of the mixture to a neutral or slightly basic value (e.g., pH 7-8) using a suitable base (e.g., NH₄OH) to initiate the condensation and gelation process.

    • Transfer the solution to appropriate containers and allow it to gel at room temperature or a controlled temperature. Gelation time will depend on the pH and precursor concentration.

Mandatory Visualizations

Experimental_Workflow cluster_substrate Substrate Preparation cluster_sol Sol Preparation cluster_coating Coating Deposition cluster_characterization Characterization Grinding Mechanical Grinding Sandblasting Sandblasting (Optional) Grinding->Sandblasting Cleaning Ultrasonic Cleaning (Acetone, Ethanol, DI Water) Sandblasting->Cleaning Drying Oven Drying Cleaning->Drying Mixing Mixing Precursors (TEOS, etc.) Drying->Mixing Stirring Stirring (e.g., 3h) Mixing->Stirring DipCoating Dip-Coating Stirring->DipCoating Aging Aging (e.g., 37°C, 72h) DipCoating->Aging HeatTreatment Heat Treatment (e.g., 600°C) Aging->HeatTreatment SEM SEM (Morphology) HeatTreatment->SEM FTIR FTIR (Chemical Bonds) HeatTreatment->FTIR XRD XRD (Crystallinity) HeatTreatment->XRD Adhesion Adhesion Test HeatTreatment->Adhesion Biocompatibility Biocompatibility Assays HeatTreatment->Biocompatibility

Caption: Experimental workflow for fabricating and characterizing TEOS-based biocompatible coatings.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_gelation Gelation TEOS This compound (TEOS) Silanol Silanol Groups (Si-OH) + Alcohol TEOS->Silanol Water Water (H₂O) Water->Silanol Catalyst1 Acid or Base Catalyst Catalyst1->Silanol Silanol2 Silanol Groups (Si-OH) Siloxane Siloxane Bonds (Si-O-Si) + Water or Alcohol Silanol2->Siloxane Network 3D Silica Network (Gel) Siloxane->Network Catalyst2 Acid or Base Catalyst Catalyst2->Siloxane

Caption: The sol-gel process: hydrolysis and condensation of TEOS to form a silica network.

References

Application Notes and Protocols for Aerogel Synthesis Using Tetrakis(2-ethoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Tetrakis(2-ethoxyethyl) Orthosilicate as a Precursor

This compound (TEEEOS) is a silicon alkoxide that, like TEOS, can undergo hydrolysis and condensation reactions to form a silica (SiO₂) network, the backbone of silica aerogels. The fundamental chemistry involves the reaction of the precursor with water, typically in the presence of a catalyst, to form a sol that subsequently gels into a three-dimensional porous network.

The longer 2-ethoxyethyl groups in TEEEOS compared to the ethyl groups in TEOS may influence the sol-gel process in several ways:

  • Hydrolysis Rate: The steric hindrance and electronic effects of the larger alkoxy groups may lead to a slower hydrolysis rate.

  • Solvent Miscibility: The ethoxyethyl groups may alter the miscibility of the precursor with the solvent system, potentially requiring different co-solvents or solvent ratios for a homogenous sol.

  • Network Flexibility: The longer and more flexible chains might result in a more compliant and less brittle aerogel network.

  • Pore Structure: The size and nature of the organic groups removed during drying can influence the final pore size distribution and surface area of the aerogel.

Experimental Protocols

This section details an adapted two-step acid-base catalyzed sol-gel process for the synthesis of silica aerogels from TEEEOS, followed by supercritical drying.

Materials and Reagents
  • Precursor: this compound (TEEEOS)

  • Solvent: Absolute Ethanol (EtOH), 200 proof

  • Co-Solvent/Pore Fluid: Acetone (optional, for solvent exchange)

  • Acid Catalyst: 0.1 M Hydrochloric Acid (HCl) in deionized water

  • Base Catalyst: 1 M Ammonium Hydroxide (NH₄OH) in deionized water

  • Drying Fluid: Liquid Carbon Dioxide (CO₂) for supercritical drying

Adapted Two-Step Sol-Gel Synthesis Protocol

This two-step process allows for initial hydrolysis under acidic conditions to form small silica clusters, followed by base-catalyzed condensation to promote gelation.

Step 1: Acid-Catalyzed Hydrolysis

  • In a clean, dry beaker, combine TEEEOS and absolute ethanol. A suggested starting molar ratio is 1:4 (TEEEOS:EtOH). Stir vigorously to ensure a homogeneous solution.

  • Slowly add the 0.1 M HCl solution to the TEEEOS/ethanol mixture while stirring. A typical starting molar ratio of TEEEOS to water is 1:4.

  • Continue stirring the solution in a sealed container for a designated hydrolysis time. This may range from 1 to 24 hours at room temperature. The optimal hydrolysis time will need to be determined experimentally.

Step 2: Base-Catalyzed Gelation

  • After the hydrolysis step, slowly add the 1 M NH₄OH solution to the sol while stirring. The amount of base catalyst will need to be optimized to achieve a reasonable gelation time (minutes to hours).

  • Once the base catalyst is added, pour the sol into molds of the desired shape.

  • Seal the molds and allow them to rest undisturbed until gelation occurs. The gelation time should be recorded.

Aging and Solvent Exchange
  • Once the gel has set, carefully remove it from the mold and place it in a container with absolute ethanol. This initial aging step helps to strengthen the silica network.

  • Age the gel for at least 24 hours.

  • To prepare for supercritical drying with CO₂, the ethanol within the gel pores must be exchanged with a solvent that is miscible with liquid CO₂, such as acetone.

  • Perform a series of solvent exchanges by soaking the gel in fresh acetone. A typical exchange schedule is 3-4 exchanges over 2-3 days.

Supercritical Drying

Supercritical drying is essential to remove the pore fluid without causing the collapse of the delicate aerogel structure due to capillary forces.

  • Place the acetone-exchanged gel into a high-pressure supercritical drying apparatus.

  • Fill the vessel with liquid CO₂ and allow it to exchange with the acetone in the gel pores. This may require several flush-and-fill cycles.

  • Once the acetone has been replaced with liquid CO₂, heat the vessel above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (73.8 bar). A common condition is 40-50 °C and 100-120 bar.

  • Once in the supercritical state, slowly depressurize the vessel while maintaining the temperature. A slow depressurization rate (e.g., 5-10 bar/hour) is crucial to prevent cracking of the aerogel.

  • Once at atmospheric pressure, the vessel can be cooled and the dry aerogel monolith can be removed.

Data Presentation

As there is no published data on aerogels derived from TEEEOS, the following table presents typical properties for TEOS-based silica aerogels and indicates where experimental data for TEEEOS-based aerogels should be collected.

PropertyTypical Values for TEOS-based AerogelsExperimentally Determined Values for TEEEOS-based Aerogels
Gelation Time Minutes to HoursTo Be Determined (TBD)
Density 0.03 - 0.15 g/cm³TBD
Surface Area (BET) 500 - 1000 m²/gTBD
Pore Volume 2.0 - 4.0 cm³/gTBD
Mean Pore Diameter 10 - 30 nmTBD
Thermal Conductivity 0.015 - 0.025 W/m·KTBD
Young's Modulus 0.1 - 10 MPaTBD

Visualizations

Sol-Gel Process Workflow

SolGelProcess cluster_hydrolysis Step 1: Hydrolysis cluster_gelation Step 2: Gelation TEEEOS TEEEOS Precursor Mixing1 Mixing and Stirring TEEEOS->Mixing1 Solvent Ethanol Solvent->Mixing1 Acid Acid Catalyst (HCl) + Water Acid->Mixing1 HydrolyzedSol Hydrolyzed Sol Mixing1->HydrolyzedSol Mixing2 Mixing HydrolyzedSol->Mixing2 Base Base Catalyst (NH4OH) Base->Mixing2 Molding Pouring into Molds Mixing2->Molding WetGel Wet Alcogel Molding->WetGel

Caption: Workflow for the two-step acid-base catalyzed sol-gel process.

Post-Synthesis Processing Workflow

PostProcessing cluster_aging Aging cluster_exchange Solvent Exchange cluster_drying Supercritical Drying WetGel Wet Alcogel Aging Soaking in Ethanol WetGel->Aging AgedGel Aged Alcogel Aging->AgedGel Exchange Repeated Soaking in Acetone AgedGel->Exchange AcetoneGel Acetone-exchanged Gel Exchange->AcetoneGel SCD Supercritical CO2 Extraction AcetoneGel->SCD Aerogel Dry Aerogel Monolith SCD->Aerogel

Caption: Post-synthesis workflow from wet gel to dry aerogel.

Signaling Pathway Analogy: Sol to Gel Transition

SolToGel precursor TEEEOS Si(OR)₄ hydrolyzed Hydrolyzed Species Si(OR)₃(OH) precursor->hydrolyzed  Hydrolysis (+H₂O, Catalyst) silanol Silanol Si(OH)₄ hydrolyzed->silanol  Further Hydrolysis oligomers Small Oligomers (SiO₂)n silanol->oligomers  Condensation (-H₂O) clusters Silica Clusters oligomers->clusters  Polycondensation network 3D Gel Network clusters->network  Gelation

Caption: Chemical transformations from precursor to gel network.

Application Notes and Protocols for Controlled Drug Delivery Systems Using Silicate Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of silicate-based matrices for controlled drug release. Due to a scarcity of specific data on Tetrakis(2-ethoxyethyl) orthosilicate (THEOS), this document primarily focuses on the well-characterized and structurally similar precursor, Tetraethyl orthosilicate (TEOS), as a model system. The principles and protocols outlined herein can serve as a foundational framework for the development of THEOS-based systems.

Introduction

Silicate-based matrices, synthesized through the sol-gel process, offer a versatile platform for the controlled delivery of therapeutic agents. These inorganic polymers can encapsulate a wide range of bioactive molecules, protecting them from degradation and enabling sustained release. The physicochemical properties of the silica matrix, such as porosity, particle size, and surface chemistry, can be tailored by controlling the synthesis parameters, thereby allowing for precise control over drug release kinetics.

Tetraethyl orthosilicate (TEOS) is the most extensively studied precursor for creating these silica networks. Its hydrolysis and condensation reactions are well-understood, leading to reproducible and scalable synthesis of drug-loaded micro- and nanoparticles. While this compound (THEOS) is a structurally related precursor, detailed research on its application in drug delivery is limited. However, the fundamental principles of the sol-gel process and drug encapsulation are expected to be analogous.

These application notes provide an overview of the synthesis, characterization, and in vitro evaluation of drug-loaded silicate matrices, with detailed protocols based on established TEOS literature.

Data Presentation

Physicochemical Properties of TEOS-based Nanoparticles

The size of the nanoparticles is a critical parameter that influences the drug release profile. The age of the hydrolyzed TEOS (hTEOS) solution directly impacts the final nanoparticle size.

Age of hTEOS (days)Initial hTEOS Size (nm)Final Thixogel Nanoparticle Size (nm)
38.1 ± 1.515.8 ± 1.2
20178.3 ± 5.7233.8 ± 18.2

Table 1: Influence of hydrolyzed TEOS (hTEOS) age on the resulting nanoparticle size of the thixogel. Data suggests that older hTEOS solutions lead to the formation of larger nanoparticles.[1]

In Vitro Drug Release

The release of a model drug, fluorescein, from TEOS-based thixogels is influenced by the nanoparticle size.

Thixogel Formulation (based on hTEOS age)Nanoparticle Size (nm)Cumulative Drug Release at 7 days (%)
Day 0 hTEOS15.8 ± 1.2Lower Rate
Day 5 hTEOS18.8 ± 0.5Lower Rate
Day 14 hTEOS233.8 ± 18.2Higher Rate

Table 2: Impact of nanoparticle size on the release of a model drug from TEOS-based thixogels. Smaller nanoparticles appear to release the drug at a slightly lower rate.[1]

Biocompatibility/Cytotoxicity Data
Cell LineConcentration of Unloaded Nanoparticles (µg/mL)Cell Viability (%)
e.g., Human Dermal Fibroblasts (HDF)10> 95%
50> 90%
100> 85%
500> 80%

Table 3: Example of a data table for presenting in vitro cytotoxicity results of unloaded silicate nanoparticles. The specific values would need to be determined experimentally for THEOS-based systems.

Experimental Protocols

Synthesis of Drug-Loaded Silicate Matrices (TEOS-based)

This protocol describes the synthesis of a thixotropic hydrogel (thixogel) for drug delivery using TEOS as the precursor.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Acetic acid (0.15 M)

  • Deionized water (diH₂O)

  • Hydrochloric acid (3.0 N)

  • Ammonium hydroxide (1.5 N)

  • Drug solution (e.g., Fluorescein at 10 mg/mL in 0.15 M NH₄OH)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Hydrolysis of TEOS: Mix TEOS with 0.15 M acetic acid at a 1:9 (v/v) ratio. Stir the mixture magnetically for 1.5 hours to obtain hydrolyzed TEOS (hTEOS).[1]

  • Sol Formation: Combine the fresh or aged hTEOS with deionized water in a 1:1 (v/v) ratio. Vortex the mixture.

  • pH Adjustment (Acidification): Adjust the pH of the sol to ~2 with 3.0 N acetic acid.[1]

  • Incubation: Allow the acidic sol to incubate for 3 hours.

  • Drug Incorporation: Add the drug solution to the sol just prior to gelation. For example, add 20 µL of a 10 mg/mL fluorescein stock solution to 1.980 mL of the hydrogel precursor solution to achieve a final concentration of 100 µg/mL.[1]

  • Gelation: Raise the pH to ~8.5 with 1.5 N ammonium hydroxide to induce gelation. Allow the gel to form overnight under ambient conditions.[1]

  • Washing: Wash the resulting gel with deionized water or PBS twice to remove residual ethanol, which is a by-product of the condensation reaction.[1]

In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release of an encapsulated drug from the silicate matrix.

Materials:

  • Drug-loaded silicate hydrogel

  • Phosphate-buffered saline (PBS)

  • Incubator (37 °C)

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Place a defined amount of the drug-loaded hydrogel into a vial.

  • Add a specific volume of PBS (e.g., 2 mL) to the vial, ensuring the gel is fully immersed.

  • Incubate the vials at 37 °C without shaking.[1]

  • At predetermined time intervals (e.g., 24 hours), carefully collect an aliquot of the PBS (e.g., 100 µL).[1]

  • Replace the collected volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (e.g., 495 nm for fluorescein).[1]

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of the unloaded silicate matrices using a standard MTT assay.

Materials:

  • Sterile, unloaded silicate nanoparticles (prepared and washed as described above, then lyophilized and resuspended in sterile cell culture medium)

  • Human cell line (e.g., Human Dermal Fibroblasts - HDF)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the sterile, unloaded silicate nanoparticles. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Express the cell viability as a percentage relative to the negative control.

Visualizations

Experimental Workflow for Synthesis and Drug Loading

G cluster_synthesis Matrix Synthesis cluster_loading Drug Loading & Gelation TEOS Tetraethyl Orthosilicate (TEOS) Hydrolysis Hydrolysis (Acidic Catalyst) TEOS->Hydrolysis hTEOS Hydrolyzed TEOS (hTEOS) Hydrolysis->hTEOS SolFormation Sol Formation (Addition of Water) hTEOS->SolFormation Mixing Mixing SolFormation->Mixing Drug Drug Solution Drug->Mixing Gelation Gelation (Base Catalyst) Mixing->Gelation Washing Washing Gelation->Washing DrugLoadedGel Drug-Loaded Hydrogel Washing->DrugLoadedGel

Caption: Workflow for the synthesis of a drug-loaded silicate hydrogel.

Sol-Gel Process Signaling Pathway

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxide Si(OR)₄ Silanol Si(OH)₄ Alkoxide->Silanol + H₂O Water H₂O Alcohol ROH Silanol->Alcohol - ROH Silanol2 2 Si(OH)₄ Siloxane Si-O-Si Network Silanol2->Siloxane - H₂O Water2 H₂O Siloxane->Water2 + H₂O

Caption: The fundamental reactions of the sol-gel process.

In Vitro Drug Release and Cytotoxicity Testing Workflow

G cluster_release In Vitro Release cluster_cytotoxicity In Vitro Cytotoxicity DrugLoadedMatrix Drug-Loaded Matrix Incubation Incubation in PBS at 37°C DrugLoadedMatrix->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Drug Quantification (e.g., UV-Vis) Sampling->Analysis ReleaseProfile Drug Release Profile Analysis->ReleaseProfile UnloadedMatrix Unloaded Matrix CellCulture Cell Culture Incubation UnloadedMatrix->CellCulture MTTAssay MTT Assay CellCulture->MTTAssay Absorbance Absorbance Reading MTTAssay->Absorbance Viability Cell Viability (%) Absorbance->Viability

Caption: Workflow for in vitro evaluation of the drug delivery system.

References

Application Notes and Protocols for the Preparation of Stable Silica Sols from Tetrakis(2-ethoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of stable, monodisperse silica sols is of paramount importance in various fields, including drug delivery, diagnostics, and materials science. While Tetraethyl Orthosilicate (TEOS) is the most common precursor for silica sol preparation via the sol-gel process, other alkoxysilanes such as Tetrakis(2-ethoxyethyl) orthosilicate offer unique properties due to their different alkoxy groups. The 2-ethoxyethyl group can influence the rates of hydrolysis and condensation, potentially offering different process kinetics and final particle characteristics. These application notes provide a detailed protocol for the preparation of stable silica sols using this compound, adapted from the well-established Stöber method. The protocol also includes considerations for the specific chemistry of this precursor.

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers. For silica sols, this process is generally initiated by the hydrolysis of the silicon alkoxide precursor, followed by the condensation of the resulting silanol groups to form siloxane bonds (Si-O-Si).

Experimental Protocols

This protocol is based on the principles of the Stöber method, which allows for the synthesis of monodisperse silica nanoparticles. The reaction parameters can be tuned to control the final particle size and stability of the silica sol.

Materials and Reagents:

ReagentRoleRecommended Purity
This compoundSilica Precursor≥ 98%
Ethanol (Absolute)Solvent≥ 99.8%
Deionized WaterHydrolysis Agent18.2 MΩ·cm
Ammonium Hydroxide (28-30%)Catalyst (Base)ACS Grade

Protocol for the Synthesis of Stable Silica Sols:

  • Reaction Setup: In a clean, dry flask, combine a specific volume of absolute ethanol and deionized water under vigorous magnetic stirring. The flask should be sealed to prevent evaporation.

  • Catalyst Addition: To the ethanol-water mixture, add a calculated amount of ammonium hydroxide. Allow the solution to mix for 5-10 minutes to ensure homogeneity.

  • Precursor Addition: Rapidly add the desired volume of this compound to the stirring solution.

  • Reaction and Aging: Allow the reaction to proceed under continuous stirring at room temperature. The solution will become turbid as silica nanoparticles form and grow. The reaction time can vary from a few hours to 24 hours, depending on the desired particle size.

  • Stabilization and Storage: Once the desired particle size is achieved, the silica sol can be stabilized by adjusting the pH or by surface modification if required. For storage, transfer the sol to a sealed container and keep it at 4°C to minimize further reaction and aggregation.

Table of Reaction Parameters and Their Influence on Silica Sol Properties:

ParameterRange of Values (Typical)Influence on Silica Sol Properties
[H₂O] / [Precursor] Molar Ratio 2 - 10Higher ratios generally lead to faster hydrolysis rates and can result in smaller particle sizes.
[NH₃] / [Precursor] Molar Ratio 0.5 - 2.0Higher catalyst concentrations lead to faster nucleation and growth, resulting in larger particle sizes.
Precursor Concentration 0.1 - 0.5 MHigher precursor concentrations can lead to larger particles and a broader size distribution.
Temperature 20 - 50 °CIncreasing the temperature accelerates both hydrolysis and condensation rates, which can influence particle size and polydispersity.
Stirring Speed 300 - 800 rpmVigorous and consistent stirring is crucial for ensuring a homogeneous reaction mixture and producing monodisperse nanoparticles.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of stable silica sols from this compound using the adapted Stöber method.

G cluster_0 Reaction Mixture Preparation cluster_1 Silica Sol Formation cluster_2 Product Finalization A Ethanol + Deionized Water C Mix and Homogenize A->C B Ammonium Hydroxide B->C D Add Tetrakis(2-ethoxyethyl) orthosilicate C->D Initiate Reaction E Hydrolysis and Condensation (Particle Formation and Growth) D->E F Aging E->F G Stable Silica Sol F->G Reaction Complete H Optional: Surface Modification G->H I Storage (4°C) H->I

Caption: Workflow for silica sol synthesis.

Signaling Pathways and Logical Relationships

The formation of silica sols from alkoxide precursors is governed by two fundamental chemical reactions: hydrolysis and condensation. The interplay between these reactions determines the structure and properties of the resulting silica network.

G cluster_precursor Precursor cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_network Network Formation precursor Si(OR)₄ Tetrakis(2-ethoxyethyl) orthosilicate hydrolyzed Si(OR)₃(OH) + ROH precursor->hydrolyzed + H₂O dimer (RO)₃Si-O-Si(OR)₃ + H₂O or ROH hydrolyzed->dimer - H₂O or - ROH network SiO₂ Network (Silica Sol) hydrolyzed->network Further Condensation dimer->network Further Condensation

Application Notes & Protocols: Surface Functionalization of Nanoparticles with Orthosilicates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using orthosilicate precursors. The focus is on Tetraethyl Orthosilicate (TEOS), the most widely used precursor in research and development for creating silica-based nanomaterials. While the user specified "Tetrakis(2-ethoxyethyl) orthosilicate," the vast body of scientific literature and established protocols centers on TEOS for its reliability and well-understood reaction kinetics. The principles and methods described herein are foundational and can be adapted for other silicon alkoxide precursors.

Surface functionalization is a critical step in tailoring nanoparticles for specific applications, transforming them from simple nanostructures into sophisticated tools for medicine and industry. By modifying the nanoparticle surface, researchers can control properties such as stability, biocompatibility, drug loading capacity, and cellular targeting.[1][2]

Application Notes

Advanced Drug Delivery Systems

Silica nanoparticles synthesized from TEOS are exceptional candidates for drug delivery vehicles due to their high surface area, stability, and biocompatibility.[1]

  • High Drug Payload: The synthesis can be modified using surfactants like cetyl trimethylammonium bromide (CTAB) to create a mesoporous structure (Mesoporous Silica Nanoparticles or MSNs).[1][3] This honeycomb-like framework provides a vast internal volume for loading significant quantities of therapeutic agents.[3]

  • Targeted Delivery: The nanoparticle surface, rich in silanol groups (Si-OH), can be easily functionalized with targeting ligands such as antibodies or peptides.[3][4] This "active targeting" strategy enhances the accumulation of the drug-loaded nanoparticles at specific sites, such as tumor tissues, thereby increasing therapeutic efficacy and minimizing side effects.[3][4]

  • Controlled Release: Surface modifications can be designed to trigger drug release in response to specific stimuli present in the target environment, such as changes in pH or the presence of certain enzymes.

Bio-imaging and Diagnostics

Functionalized silica nanoparticles serve as versatile platforms for advanced imaging and diagnostic applications.

  • Fluorescent Labeling: The surface can be covalently functionalized with fluorescent dyes, such as Rhodamine B, for tracking the nanoparticles within biological systems.[4] This is invaluable for studying cellular uptake mechanisms and biodistribution.

  • Multimodal Imaging: Nanoparticles can be co-functionalized with different agents, such as contrast agents for Magnetic Resonance Imaging (MRI) and fluorescent tags, to create multimodal imaging probes.

  • Biosensors: By immobilizing specific enzymes or antibodies on the surface, functionalized nanoparticles can be used to detect biomarkers with high sensitivity and specificity.

Enhanced Biocompatibility and In Vivo Stability

Bare silica nanoparticles can sometimes elicit an immune response or be rapidly cleared from circulation. Surface functionalization can mitigate these issues.

  • Reduced Toxicity: Coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) can shield them from the immune system, reduce toxicity, and prolong their circulation time in the bloodstream.[1]

  • Improved Dispersibility: Surface modification can prevent the agglomeration of nanoparticles in biological media, ensuring they remain as individual particles to effectively reach their target.[5]

Environmental and Industrial Applications

The high surface area and tunable surface chemistry of functionalized silica nanoparticles make them useful in environmental remediation.

  • Heavy Metal Adsorption: Functionalizing the surface of nanoparticles, such as ZnO, with a TEOS-derived silica shell can create a high surface area material with an enhanced capacity for adsorbing heavy metal ions like Cu2+ from contaminated water.[6][7] The silanol groups on the surface play a key role in binding the metal ions.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from literature regarding the synthesis and characterization of TEOS-derived nanoparticles.

Table 1: Effect of Synthesis Parameters on Silica Nanoparticle Size This table illustrates how adjusting the molar ratio of solvent (methanol) to the TEOS precursor allows for fine control over the resulting nanoparticle diameter, as demonstrated in the Stöber process.[1]

Methanol/TEOS Molar RatioResulting Particle Diameter (nm)
1125~1500
>1500Decreasing size
6000~10

Table 2: Typical Characterization Data for Functionalized Silica Nanoparticles This table presents representative data for silica nanoparticles (SiNP) before and after surface functionalization with amino (SiNP_A) and carboxy (SiNP_M) groups. The data includes primary particle size from microscopy, hydrodynamic size and polydispersity from DLS, and surface charge from zeta potential measurements.[2][8]

Nanoparticle TypePrimary Size (TEM, nm)Hydrodynamic Size (DLS, nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified (SiNP)~100-120145 ± 50.15 ± 0.02-45 ± 3
Amino-functionalized (SiNP_A)~100-120155 ± 80.18 ± 0.03+35 ± 4
Carboxy-functionalized (SiNP_M)~100-120160 ± 100.20 ± 0.02-50 ± 5

Table 3: Quantitative Analysis of Amino-Functionalization This table shows the number of amine functional groups on the surface of silica nanoparticles modified with different silane agents, as determined by acid-base back titration and absorption measurements.[9][10] This quantification is crucial for controlling subsequent chemical reactions.

Functionalizing AgentTechniqueNumber of Amine Groups (per nm²)
APTMSAcid-Base Back Titration2.7
DETASAcid-Base Back Titration7.7
APTMS(RITC)Absorption Calibration0.44
DETAS(RITC)Absorption Calibration1.3
APTMSNinhydrin Assay4.4

Experimental Workflows and Signaling Pathways

G cluster_0 Synthesis & Functionalization Workflow Precursor TEOS Precursor Hydrolysis Hydrolysis & Condensation (Stöber Method) Precursor->Hydrolysis CoreNP Silica Nanoparticle Core (SiNP) Hydrolysis->CoreNP Functionalization Surface Functionalization (e.g., with APTES) CoreNP->Functionalization FuncNP Functionalized Nanoparticle (e.g., SiNP-NH2) Functionalization->FuncNP Characterization Characterization (TEM, DLS, FT-IR, Zeta) FuncNP->Characterization

Caption: General workflow for nanoparticle synthesis and functionalization.

G cluster_1 Stöber Method: Hydrolysis and Condensation TEOS TEOS Si(OC2H5)4 Hydrolysis Hydrolysis TEOS->Hydrolysis + H2O, NH3 Water H2O Catalyst Catalyst (e.g., NH3) SilicicAcid Silicic Acid Si(OH)4 Hydrolysis->SilicicAcid Condensation Condensation SilicicAcid->Condensation - H2O SilicaNetwork Silica Network (Si-O-Si)n Condensation->SilicaNetwork

Caption: Key reaction steps in the Stöber method for silica synthesis.

G cluster_2 Targeted Drug Delivery Pathway DrugNP Drug-Loaded Functionalized NP Targeting Systemic Circulation & Targeting DrugNP->Targeting Cell Target Cell (e.g., Cancer Cell) Targeting->Cell Ligand-Receptor Binding Uptake Cellular Uptake (Endocytosis) Cell->Uptake Release Drug Release (e.g., pH change) Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Logical pathway for a targeted drug delivery application.

Detailed Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles via the hydrolysis and condensation of TEOS.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized (DI) water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol, DI water, and ammonium hydroxide. A typical mixture for ~100 nm particles would involve adding 3.75 mL of aqueous ammonium hydroxide and 3.75 mL of DI water to 115 mL of ethanol.[9]

  • Place the flask on a magnetic stirrer and stir vigorously to ensure a homogeneous solution.

  • Rapidly add 2.5 mL of TEOS to the stirring solution.[9]

  • Allow the reaction to proceed under continuous stirring at room temperature for at least 12 hours.[9] The solution will gradually become turbid as the nanoparticles form.

  • Collect the synthesized silica nanoparticles by centrifugation (e.g., 15,000 rpm).

  • Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol to wash away unreacted reagents.

  • Repeat the washing process (centrifugation and re-dispersion) at least three times to ensure the purity of the nanoparticle suspension.[9]

  • The final product is a stable suspension of silica nanoparticles in ethanol, ready for characterization or further functionalization.

Protocol 2: Surface Functionalization with Amino Groups using APTES

This protocol details how to graft primary amine groups onto the surface of the synthesized silica nanoparticles using 3-aminopropyltriethoxysilane (APTES).

Materials:

  • Silica nanoparticle suspension in ethanol (from Protocol 1)

  • 3-aminopropyltriethoxysilane (APTES)

  • Ethanol (absolute)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Disperse a known quantity of the washed silica nanoparticles in absolute ethanol.

  • Heat the suspension to a temperature of 70-80°C with vigorous stirring.

  • Add APTES to the heated suspension. The amount of APTES added will determine the density of surface amine groups. A common starting point is a 10:1 molar ratio of TEOS (used in synthesis) to APTES.[4]

  • Allow the reaction to proceed at this temperature for 2-4 hours under continuous stirring.

  • After the reaction is complete, cool the suspension to room temperature.

  • Wash the amino-functionalized nanoparticles extensively to remove unreacted APTES. This is typically done by repeated cycles of centrifugation and re-dispersion in fresh ethanol.

  • The final product is a suspension of amino-functionalized silica nanoparticles (SiNP-NH2). These particles can be stored in ethanol for several weeks while maintaining the reactivity of the surface amino groups.[9]

Protocol 3: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a modified Stöber method using a surfactant template to create mesoporous silica nanoparticles suitable for high drug loading.

Materials:

  • Cetyl trimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH), 1 M solution

  • DI water

  • TEOS

  • Reaction vessel

  • Magnetic stirrer/hotplate

Procedure:

  • Dissolve 250 mg of CTAB in 120 mL of DI water in a reaction vessel.[4]

  • Add 1 mL of 1 M NaOH solution to the CTAB solution.[4]

  • Heat the mixture to 80°C while stirring until the CTAB is fully dissolved and the solution is clear.[4]

  • Once the temperature is stable at 80°C, add 1080 µL of TEOS to the solution under vigorous stirring.[4]

  • Continue stirring the resulting gel-like mixture at 80°C for 2 hours.[4]

  • Collect the synthesized nanoparticles by centrifugation.

  • To create the pores, the CTAB template must be removed. This is typically achieved by washing the particles with an acidic ethanol solution (e.g., ethanol with HCl) or through calcination at high temperatures.

  • After template removal, wash the resulting MSNs thoroughly with ethanol and DI water. The final product is a white powder of mesoporous silica nanoparticles.

Protocol 4: Key Characterization Techniques

Proper characterization is essential to confirm the successful synthesis and functionalization of nanoparticles.

  • Transmission/Scanning Electron Microscopy (TEM/SEM): Used to visualize the morphology, size, and uniformity of the nanoparticles. Provides the primary particle size.[1][10]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension, providing information on their size distribution (Polydispersity Index, PDI) and aggregation state.[2]

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A successful amino-functionalization, for example, will shift the zeta potential from highly negative (due to Si-OH groups) to positive (due to -NH3+ groups at neutral pH).[2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of specific functional groups on the nanoparticle surface. For example, the appearance of N-H bending and C-H stretching peaks after APTES treatment confirms successful amino-functionalization.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the nanoparticles. This is particularly important for characterizing mesoporous materials.[12]

  • Thermogravimetric Analysis (TGA): Quantifies the amount of organic material (the functional groups) grafted onto the inorganic silica core by measuring weight loss as the sample is heated.[5][10]

References

Application Notes and Protocols: The Role of Orthosilicates in Hybrid Organic-Inorganic Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Precursor: While the inquiry specified Tetrakis(2-ethoxyethyl) orthosilicate, the available scientific literature provides limited specific protocols for its use in hybrid material synthesis. However, extensive research exists for a closely related and widely used precursor, Tetraethyl Orthosilicate (TEOS) . The principles and procedures outlined in these notes, centered on TEOS, are foundational to the sol-gel synthesis of hybrid organic-inorganic materials and are broadly applicable to other silicon alkoxides.

These notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation of hybrid organic-inorganic materials using TEOS as a silica precursor via the sol-gel method.

Introduction to Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at a molecular or nanometer scale. This unique combination allows for the creation of materials with novel properties, leveraging the advantages of both constituents. The inorganic component, often a silica network derived from an orthosilicate precursor like TEOS, provides mechanical strength, thermal stability, and a robust framework.[1] The organic component can introduce a wide range of functionalities, including biocompatibility, specific chemical reactivity, and tailored optical or electronic properties.

The sol-gel process is a versatile and widely employed method for synthesizing these hybrid materials.[2] It involves the hydrolysis and subsequent polycondensation of molecular precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," which is a continuous solid network enclosing a continuous liquid phase.[2] The properties of the final hybrid material can be finely tuned by controlling the reaction conditions and the nature of the organic and inorganic precursors.

The Sol-Gel Process: A General Overview

The synthesis of hybrid organic-inorganic materials using TEOS as the inorganic precursor generally follows a two-step reaction pathway: hydrolysis and condensation. This process is typically catalyzed by either an acid or a base.

Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) of the TEOS molecule are replaced by hydroxyl groups (-OH).

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

Condensation: The resulting silanol groups (Si-OH) can then react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This polycondensation process leads to the formation of a three-dimensional silica network.

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The incorporation of organic components can be achieved through several strategies, including the co-condensation of TEOS with an organo-functionalized silane (e.g., 3-methacryloxypropyl trimethoxysilane - MAPTMS), or the physical entrapment of organic molecules within the forming silica network.[3]

Below is a diagram illustrating the general workflow of the sol-gel process for preparing hybrid organic-inorganic materials.

G cluster_0 Solution Preparation cluster_1 Sol Formation cluster_2 Gelation and Aging cluster_3 Drying and Post-Processing Precursors TEOS + Organic Precursor Hydrolysis Hydrolysis of TEOS Precursors->Hydrolysis Solvent Ethanol/Water Solvent->Hydrolysis Catalyst Acid or Base Catalyst->Hydrolysis Condensation Condensation to form Sol Hydrolysis->Condensation Gelation Formation of 3D Network (Gel) Condensation->Gelation Aging Strengthening of the Gel Network Gelation->Aging Drying Solvent Removal (e.g., Xerogel, Aerogel) Aging->Drying PostProcessing Calcination (Optional) Drying->PostProcessing FinalMaterial Hybrid Organic-Inorganic Material PostProcessing->FinalMaterial

Fig. 1: General workflow of the sol-gel process.

Experimental Protocols

This section provides detailed protocols for the synthesis of hybrid organic-inorganic materials using TEOS.

Protocol 1: Synthesis of a Bioactive TEOS/MAPTMS Hybrid Material

This protocol describes the preparation of a hybrid material composed of TEOS and 3-methacryloxypropyl trimethoxysilane (MAPTMS), which has applications as a bioactive bone substitute.[3]

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • 3-methacryloxypropyl trimethoxysilane (MAPTMS)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Simulated Body Fluid (SBF) for bioactivity testing

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Incubator or water bath

Procedure:

  • Solution Preparation:

    • Prepare different molar ratios of TEOS to MAPTMS (e.g., 1:0, 1:1, 1:2, 1:3, 1:4).[3]

    • The overall molar proportion of silane (TEOS + MAPTMS) to water to ethanol should be maintained at 1:3:3.[3]

    • In a beaker, mix the calculated amounts of TEOS, MAPTMS, ethanol, and deionized water.

  • Hydrolysis and Condensation:

    • Stir the mixture vigorously at room temperature for 1 hour to facilitate hydrolysis and condensation.

  • Gelation and Aging:

    • Pour the resulting sol into a suitable mold and allow it to gel at room temperature for 24 hours.

    • Age the gel at 60°C for 72 hours to strengthen the silica network.

  • Drying:

    • Dry the aged gel at 120°C for 24 hours to remove residual solvent and obtain the final hybrid material.

  • In-vitro Bioactivity Test (Optional):

    • Immerse the prepared hybrid material samples in Simulated Body Fluid (SBF).

    • Incubate at 37°C for a specified period (e.g., 7, 14, 21 days).

    • After immersion, rinse the samples with deionized water and dry them.

    • Analyze the surface for the formation of a calcium phosphate (hydroxyapatite) layer using techniques like XRD, FTIR, and SEM.[3]

Quantitative Data for Protocol 1:

Sample IDTEOS Molar RatioMAPTMS Molar RatioSilane:Water:Ethanol Molar Ratio
M0101:3:3
M1111:3:3
M2121:3:3
M3131:3:3
M4141:3:3

Table 1: Molar ratios for the synthesis of TEOS/MAPTMS hybrid materials.[3]

Protocol 2: One-Step Acid-Catalyzed Sol-Gel Synthesis of Silica Xerogel

This protocol details a one-step sol-gel process using an organic acid catalyst to produce a silica xerogel.[1]

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • Ethanol (EtOH, 70%)

  • Deionized Water

  • Citric Acid (23.4%)

Equipment:

  • Reaction vessel (e.g., reagent bottle)

  • Magnetic stirrer with cooling capabilities

  • Drying oven

Procedure:

  • Initial Cooling:

    • Add the required volume of ethanol to the reaction vessel.

    • Cool the ethanol to 0°C while stirring at 250 rpm for 5 minutes.[1]

  • Addition of Precursor:

    • Slowly add the TEOS to the cooled ethanol and allow the mixture to rest for 5 minutes.[1]

  • Catalysis and Sol Formation:

    • Add the citric acid dropwise to the TEOS and ethanol mixture to initiate the sol-gel process.[1]

  • Gelation and Drying:

    • Allow the sol to gel at room temperature.

    • Dry the resulting gel to obtain a silica xerogel.

  • Calcination (Optional):

    • To evaluate thermal stability, the xerogel can be calcined at temperatures such as 200°C and 250°C.[1]

Quantitative Data for Protocol 2:

ParameterValue
Stirring Speed250 rpm
Initial Temperature0°C
Calcination Temps200°C, 250°C

Table 2: Reaction conditions for the one-step acid-catalyzed sol-gel synthesis.[1]

Characterization of Hybrid Materials

The structural and morphological properties of the synthesized hybrid materials can be characterized using various analytical techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the formation of Si-O-Si bonds and the incorporation of the organic component.

  • X-Ray Diffraction (XRD): To determine the crystalline or amorphous nature of the material and to identify any crystalline phases formed (e.g., hydroxyapatite).

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the hybrid material.

  • Energy Dispersive X-ray Analysis (EDXA): To determine the elemental composition of the material's surface.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the precursor components and the resulting properties of the hybrid material in the context of a bioactive TEOS/MAPTMS system.

G TEOS TEOS (Inorganic Precursor) SolGel Sol-Gel Process (Hydrolysis & Condensation) TEOS->SolGel MAPTMS MAPTMS (Organic Precursor) MAPTMS->SolGel SilicaNetwork Silica Network (Si-O-Si) SolGel->SilicaNetwork OrganicFunctionality Organic Functionality (Methacrylate Groups) SolGel->OrganicFunctionality HybridMaterial Hybrid Organic-Inorganic Material SilicaNetwork->HybridMaterial OrganicFunctionality->HybridMaterial Bioactivity Enhanced Bioactivity (Hydroxyapatite Formation) HybridMaterial->Bioactivity

Fig. 2: Logical relationship in bioactive hybrid material synthesis.

References

Application Notes and Protocols for Tetrakis(2-ethoxyethyl) orthosilicate as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate is a tetra-functional crosslinking agent utilized in polymer chemistry to form three-dimensional polymer networks. Its application is particularly relevant in the development of advanced materials for drug delivery, biomaterials, and coatings. The crosslinking process is typically achieved through a sol-gel reaction, involving hydrolysis and condensation of the orthosilicate in the presence of a polymer with reactive functional groups, such as hydroxyl or carboxyl groups. This process results in the formation of a stable, inorganic silica network within the polymer matrix, significantly altering the material's properties.

The structure of this compound, with its four ethoxyethyl groups, influences its reactivity and the properties of the resulting crosslinked polymer. The longer alkoxy chains, compared to more common crosslinkers like Tetraethyl orthosilicate (TEOS), can affect the hydrolysis rate, steric hindrance, and the flexibility of the resulting silica network. These characteristics make it a point of interest for tailoring the mechanical, thermal, and drug release properties of various polymers.

The following application notes and protocols provide a comprehensive overview of the use of this compound as a crosslinking agent. Due to the limited availability of specific data for this compound, information from its close analog, Tetraethyl orthosilicate (TEOS), is used as a reference to provide a foundational understanding. Researchers should consider these protocols as a starting point and optimize the conditions for their specific polymer systems.

Mechanism of Action: Sol-Gel Process

The primary mechanism through which this compound acts as a crosslinking agent is the sol-gel process. This process involves two main reactions: hydrolysis and condensation.[1]

  • Hydrolysis: The ethoxyethyl groups (-OCH₂CH₂OCH₂CH₃) on the silicon atom react with water to form silanol groups (Si-OH) and 2-ethoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This polycondensation reaction leads to the formation of a three-dimensional silica network that permeates the polymer matrix, effectively crosslinking the polymer chains.

The overall reaction can be summarized as follows:

Si(OCH₂CH₂OCH₂CH₃)₄ + 2H₂O → SiO₂ + 4 HOCH₂CH₂OCH₂CH₃

It is important to note that the byproduct, 2-ethoxyethanol, may need to be removed from the final product, especially in biomedical applications, due to potential toxicity.

Experimental Protocols

The following are generalized protocols for crosslinking polymers using an orthosilicate agent, with specific details adapted for this compound where possible. These should be optimized for each specific polymer and desired outcome.

Protocol 1: Crosslinking of a Hydrophilic Polymer to Form a Hydrogel

This protocol is suitable for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), carboxymethyl cellulose (CMC), or xanthan gum, to form a hydrogel.

Materials:

  • Polymer (e.g., PVA, CMC)

  • This compound

  • Solvent (e.g., deionized water, ethanol/water mixture)

  • Catalyst (e.g., hydrochloric acid (HCl) or ammonium hydroxide (NH₄OH))

  • Magnetic stirrer and hotplate

  • pH meter

  • Casting molds (e.g., petri dishes)

Procedure:

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in the chosen solvent with continuous stirring. Gentle heating may be required for complete dissolution. For example, a 10% (w/v) PVA solution can be prepared by dissolving 10g of PVA in 100mL of deionized water at 90°C.

  • Pre-hydrolysis of Crosslinker (Optional but Recommended): In a separate container, mix this compound with a solution of water and catalyst (e.g., 0.1 M HCl in a 1:4 molar ratio of crosslinker to water). Stir vigorously for 1-2 hours at room temperature to initiate hydrolysis.

  • Crosslinking Reaction: Slowly add the pre-hydrolyzed this compound solution to the polymer solution under continuous stirring. The amount of crosslinker can be varied to control the crosslinking density.

  • pH Adjustment: Adjust the pH of the mixture to promote condensation. For acid catalysis, a pH of 2-3 is often used, while for base catalysis, a pH of 10-11 is typical.

  • Casting and Gelation: Pour the final mixture into molds and allow it to stand at a specific temperature (e.g., room temperature or elevated temperature) for gelation to occur. The time for gelation can range from a few hours to several days depending on the polymer, crosslinker concentration, and catalyst.

  • Washing and Drying: Once the gel is formed, it should be washed extensively with a suitable solvent (e.g., deionized water) to remove the catalyst and the 2-ethoxyethanol byproduct. The hydrogel can then be dried using methods like air-drying, oven-drying, or freeze-drying.

Protocol 2: Preparation of a Crosslinked Polymer Film for Coating Applications

This protocol is designed for creating thin, crosslinked polymer films for coating applications, where properties like hardness, solvent resistance, and adhesion are important.

Materials:

  • Hydroxyl-containing polymer (e.g., hydrolyzed vinyl chloride/vinyl acetate copolymers, polyester polyols)

  • This compound

  • Solvent (e.g., methyl ethyl ketone (MEK), toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Film applicator or spin coater

  • Substrate (e.g., glass, metal)

  • Oven

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in a suitable organic solvent to achieve the desired viscosity for coating.

  • Formulation: Add this compound and a catalytic amount of acid to the polymer solution. The mixture should be stirred until homogeneous.

  • Coating Application: Apply the formulated solution onto the substrate using a film applicator or spin coater to achieve a uniform thickness.

  • Curing: The coated substrate is then cured in an oven at an elevated temperature (e.g., 120-150°C) for a specific duration (e.g., 30-60 minutes) to facilitate the crosslinking reaction.

  • Characterization: The cured film can then be characterized for its mechanical and chemical properties.

Data Presentation

The following tables summarize the expected effects of crosslinking with an orthosilicate agent on polymer properties. The data is primarily based on studies using TEOS, and similar trends are anticipated for this compound, although the magnitude of the effects may differ.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

PropertyIncreasing Crosslinker ConcentrationRationale
Swelling Ratio DecreasesA higher crosslink density restricts the polymer chains' ability to expand and absorb solvent.[2]
Mechanical Strength IncreasesThe formation of a more extensive silica network enhances the rigidity and load-bearing capacity of the hydrogel.[2]
Thermal Stability IncreasesThe inorganic Si-O-Si bonds are thermally more stable than the polymer backbone, leading to a higher decomposition temperature.[2]
Pore Size DecreasesA denser crosslinked network results in smaller interstitial spaces within the hydrogel matrix.[2]

Table 2: Quantitative Data on the Effect of TEOS Crosslinker on Carboxymethyl Cellulose/Xanthan Gum/Polyvinyl Alcohol (CXP) Hydrogels

TEOS Concentration (µL)Swelling (%)Thermal Decomposition Onset (°C)
0~1300~250
50~1500~270
100~1100~280
150~900~290

Data adapted from a study on TEOS-crosslinked hydrogels. Similar trends are expected for this compound, but absolute values may vary.[2]

Visualization of Workflows and Relationships

Crosslinking Mechanism via Sol-Gel Process

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_network Network Formation TKEOS Tetrakis(2-ethoxyethyl) orthosilicate Silanol Silanol Groups (Si-OH) TKEOS->Silanol + H₂O (Acid/Base Catalyst) Byproduct 2-Ethoxyethanol TKEOS->Byproduct + H₂O (Acid/Base Catalyst) Water Water (H₂O) Silanol_Condense Silanol Groups (Si-OH) Silanol->Silanol_Condense Siloxane Siloxane Bonds (Si-O-Si) Silanol_Condense->Siloxane - H₂O Siloxane_Network Silica Network Siloxane->Siloxane_Network Water_Released Water (H₂O) Polymer Polymer Chains Crosslinked_Polymer Crosslinked Polymer Network Polymer->Crosslinked_Polymer Siloxane_Network->Crosslinked_Polymer

Caption: The sol-gel crosslinking mechanism of polymers using this compound.

Experimental Workflow for Hydrogel Preparation

Hydrogel_Workflow A 1. Prepare Polymer Solution C 3. Mix Polymer and Crosslinker Solutions A->C B 2. Pre-hydrolyze Crosslinker (this compound) B->C D 4. Adjust pH for Condensation C->D E 5. Cast into Molds D->E F 6. Gelation E->F G 7. Wash and Purify F->G H 8. Dry the Hydrogel G->H I 9. Characterize Properties H->I

References

Troubleshooting & Optimization

Technical Support Center: Controlling Hydrolysis of Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Tetrakis(2-ethoxyethyl) orthosilicate.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound, offering potential causes and solutions to get your experiments back on track.

Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Hydrolysis 1. Suboptimal pH: The rate of hydrolysis is highly dependent on pH.[1][2][3] 2. Inefficient Catalyst: The type and concentration of the acid or base catalyst significantly impact the reaction rate.[4][5] 3. Low Water Concentration: An insufficient amount of water will limit the extent of hydrolysis.[6] 4. Inappropriate Solvent: The solvent can influence reactant miscibility and catalyst activity.[7][8][9][10] 5. Low Temperature: Reaction kinetics are generally slower at lower temperatures.1. Adjust the pH of the reaction mixture. Acidic (pH < 4) or basic (pH > 10) conditions generally accelerate hydrolysis.[1][11] 2. Increase the catalyst concentration or switch to a more effective catalyst (e.g., stronger acid or base).[5] 3. Increase the water-to-silicate molar ratio. 4. Use a co-solvent like ethanol to improve the miscibility of the silicate and water.[8] Consider the polarity and hydrogen-bonding characteristics of the solvent.[7][9] 5. Increase the reaction temperature, but monitor for potential side reactions or uncontrolled condensation.
Rapid and Uncontrolled Hydrolysis/Condensation 1. Extreme pH: Very high or very low pH can lead to rapid, uncontrollable reactions.[1] 2. High Catalyst Concentration: Excessive catalyst can lead to flash gelation. 3. High Temperature: Elevated temperatures can significantly accelerate the reaction.1. Adjust the pH to a more moderate level to slow down the reaction. 2. Reduce the concentration of the catalyst. 3. Lower the reaction temperature to gain better control over the hydrolysis and condensation rates.
Precipitation or Formation of Non-uniform Particles 1. Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants and uneven hydrolysis. 2. Solvent Incompatibility: The chosen solvent may not effectively solvate the silicate precursor or the growing silica particles.[10] 3. Incorrect pH for Condensation: The pH affects not only hydrolysis but also the subsequent condensation and particle growth.[1]1. Ensure vigorous and consistent stirring throughout the reaction. 2. Select a solvent system that ensures the homogeneity of the reaction mixture. Protic solvents can retard base-catalyzed condensation.[10] 3. Optimize the pH to control the balance between hydrolysis and condensation rates to achieve the desired particle characteristics.
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Quality: Impurities in the silicate, solvent, or catalyst can affect the reaction. 2. Inaccurate Measurement of Reagents: Small variations in the amounts of water, catalyst, or silicate can lead to different outcomes. 3. Fluctuations in Reaction Conditions: Inconsistent temperature or mixing speed between batches.1. Use high-purity reagents and ensure they are stored correctly. 2. Use precise measurement techniques for all components of the reaction mixture. 3. Carefully control and monitor the reaction temperature and stirring rate for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the hydrolysis of this compound?

The hydrolysis of this compound involves the reaction of the silicate with water, leading to the formation of silanol groups (Si-OH) and the release of 2-ethoxyethanol. This is the initial step in the sol-gel process, which is followed by condensation reactions to form a silica network.[4]

Q2: How does pH influence the hydrolysis rate?

The hydrolysis rate is significantly influenced by pH. The reaction is slowest around neutral pH (pH 7) and is catalyzed by both acids (pH < 4) and bases (pH > 10).[1][2] Acid catalysis protonates the ethoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.[10]

Q3: What is the role of a catalyst in the hydrolysis reaction?

Catalysts, typically acids (e.g., HCl, acetic acid) or bases (e.g., NH₄OH, amines), are used to increase the rate of the hydrolysis and condensation reactions.[4][5][11] The choice of catalyst can also influence the structure of the final silica product.

Q4: How does the water-to-silicate ratio affect the process?

The molar ratio of water to the silicate precursor is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, using an excess of water can increase the hydrolysis rate. The amount of water also influences the subsequent condensation reactions and the properties of the resulting gel.[6]

Q5: What solvents are suitable for this reaction?

Since this compound is often not readily miscible with water, a co-solvent is typically used to create a homogeneous reaction mixture. Alcohols such as ethanol, methanol, propanol, and butanol are commonly employed.[7][8][9] The choice of solvent can affect the hydrolysis rate and the size and polydispersity of the resulting silica particles.[7][9]

Experimental Protocols

Monitoring Hydrolysis via Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the hydrolysis reaction by observing changes in the infrared spectrum over time.

  • Sample Preparation: At specific time intervals during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

  • FTIR Measurement: Place the aliquot directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer or prepare a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Monitor the decrease in the intensity of the Si-O-C stretching band (around 1100-1000 cm⁻¹) of the this compound and the corresponding increase in the intensity of the O-H stretching band (around 3400 cm⁻¹) from the newly formed silanol groups and the C-O stretching of the released 2-ethoxyethanol.[12][13][14]

Monitoring Hydrolysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy can provide detailed quantitative information about the kinetics of hydrolysis and condensation.

  • Sample Preparation: At selected time points, take a sample from the reaction and quench the reaction if necessary (e.g., by rapid cooling or neutralization). Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.

  • ¹H NMR Analysis: Monitor the disappearance of the proton signals corresponding to the ethoxyethyl groups of the starting material and the appearance of signals from the released 2-ethoxyethanol.[14]

  • ²⁹Si NMR Analysis: This technique allows for the direct observation of the silicon environment. The chemical shift of the ²⁹Si nucleus changes as the ethoxyethyl groups are replaced by hydroxyl groups and as Si-O-Si bonds are formed during condensation. This allows for the quantification of various hydrolyzed and condensed silica species.[6][7][9]

Visualizations

Hydrolysis_Pathway TEOS Tetrakis(2-ethoxyethyl) orthosilicate Si(OR)₄ Silanol Silanol Intermediate (RO)₃Si(OH) TEOS->Silanol + H₂O - ROH H2O Water H₂O Condensation Condensation Silanol->Condensation + (HO)Si≡ Alcohol 2-Ethoxyethanol ROH Silica Silica Network (SiO₂)n Condensation->Silica - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Factors_Controlling_Hydrolysis center Hydrolysis Rate pH pH (Acid or Base Catalysis) pH->center Catalyst Catalyst Concentration Catalyst->center Water Water : Silicate Ratio Water->center Solvent Solvent Type (Polarity, H-bonding) Solvent->center Temp Temperature Temp->center Troubleshooting_Workflow start Problem with Hydrolysis check_rate Is the reaction rate the issue? start->check_rate too_slow Too Slow check_rate->too_slow Yes too_fast Too Fast check_rate->too_fast Yes check_product Is the product non-uniform? check_rate->check_product No adjust_params Adjust pH, Catalyst, Temp, or Water Ratio too_slow->adjust_params too_fast->adjust_params adjust_params->start Re-evaluate adjust_mixing Improve Mixing, Check Solvent check_product->adjust_mixing Yes end Successful Hydrolysis check_product->end No adjust_mixing->start Re-evaluate

References

"preventing gelation and precipitation in Tetrakis(2-ethoxyethyl) orthosilicate solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent gelation and precipitation in Tetrakis(2-ethoxyethyl) orthosilicate (TEOS) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of TEOS solutions.

Issue 1: Solution becomes cloudy or precipitates immediately upon adding water or catalyst.

Question Answer
Why is my solution turning cloudy instantly? Rapid hydrolysis and condensation reactions are the primary cause. This is often due to a high local concentration of water or catalyst, leading to the rapid formation of insoluble silica networks.
How can I prevent this initial precipitation? 1. Slow Addition: Add water and catalyst dropwise while vigorously stirring the TEOS solution. This ensures a more homogeneous mixture and prevents localized high concentrations. 2. Pre-hydrolysis: Consider a two-step process where TEOS is first partially hydrolyzed with a limited amount of acidic water before adding a basic catalyst to promote condensation.[1] 3. Solvent Choice: Use a co-solvent like ethanol to improve the miscibility of TEOS and water.[2]

Issue 2: Gelation occurs too quickly, preventing proper mixing or application.

Question Answer
What causes rapid gelation? Several factors can accelerate gelation, including high pH (basic conditions), elevated temperatures, and a high water-to-TEOS molar ratio.[3][4]
How can I slow down the gelation time? 1. pH Control: Maintain a slightly acidic pH (around 2-4) to slow down the condensation reaction, which is the primary driver of gelation.[2] 2. Temperature Control: Perform the reaction at a lower temperature (e.g., room temperature or below) to decrease the rates of both hydrolysis and condensation.[5] 3. Water-to-TEOS Ratio: Use a lower water-to-TEOS molar ratio. While sufficient water is needed for hydrolysis, an excess can accelerate condensation.[6]

Issue 3: A precipitate forms at the bottom of the solution over time.

Question Answer
Why is a precipitate forming after the solution has been prepared? This is often due to Ostwald ripening, where smaller silica particles dissolve and redeposit onto larger particles, eventually leading to precipitation of the larger, less stable particles. It can also be caused by slow, uncontrolled condensation over time.
How can I improve the long-term stability of my solution? 1. Stabilizers: Consider the use of organic additives that can adsorb onto the surface of the silica particles, preventing their aggregation. Polyethylene glycol (PEG) has been shown to have a stabilizing effect.[7] 2. Solvent Environment: The choice of solvent can influence long-term stability. Solvents with a higher polarity can sometimes help to keep the silica particles dispersed.[8] 3. Storage Conditions: Store the solution at a cool, constant temperature to minimize the rate of condensation reactions.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with TEOS solutions.

TEOS_Troubleshooting start Problem with TEOS Solution issue Identify the Issue start->issue cloudy Immediate Cloudiness/ Precipitation issue->cloudy Initial Stage fast_gel Rapid Gelation issue->fast_gel During Reaction slow_precip Slow Precipitation issue->slow_precip Over Time solution_cloudy Action: - Slow down reagent addition - Use a co-solvent - Consider two-step hydrolysis cloudy->solution_cloudy solution_fast_gel Action: - Lower the pH - Reduce the temperature - Decrease water content fast_gel->solution_fast_gel solution_slow_precip Action: - Add stabilizers (e.g., PEG) - Optimize solvent - Control storage conditions slow_precip->solution_slow_precip

Fig. 1: Troubleshooting workflow for TEOS solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind gelation and precipitation in TEOS solutions?

A1: Gelation and precipitation in TEOS solutions are driven by two primary chemical reactions: hydrolysis and condensation.[9]

  • Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the TEOS molecule react with water to form silanol groups (-Si-OH) and ethanol. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups then react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol as a byproduct. This process builds a three-dimensional silica network. When this network extends throughout the solution, it is called a gel. If the condensed particles aggregate and fall out of solution, it is termed precipitation.

Q2: How does pH influence the stability of TEOS solutions?

A2: The pH of the solution has a significant impact on the rates of both hydrolysis and condensation, and therefore on the overall stability.

  • Acidic Conditions (pH < 4): Hydrolysis is relatively fast, but the condensation rate is slow. This leads to the formation of long, linear, or weakly branched silica polymers, which can remain in solution for longer periods.[10]

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at its minimum.[11]

  • Basic Conditions (pH > 7): Both hydrolysis and condensation rates are high. This leads to the rapid formation of highly branched, spherical silica particles that are more prone to aggregation and gelation.[12]

Q3: What is the role of temperature in TEOS solution stability?

A3: Increasing the temperature generally accelerates both the hydrolysis and condensation reactions.[3] This leads to a shorter gelation time. For applications requiring a longer working time, it is advisable to conduct the reaction at a lower temperature.

Q4: How does the water-to-TEOS molar ratio affect gelation?

A4: The molar ratio of water to TEOS is a critical parameter. A stoichiometric amount of water (a molar ratio of 4:1) is required for complete hydrolysis of TEOS.

  • Low Water Ratio (< 4): Incomplete hydrolysis occurs, which can slow down the overall gelation process.[6]

  • High Water Ratio (> 4): An excess of water can accelerate the condensation reactions, leading to a shorter gelation time.[6]

Q5: Can the choice of solvent prevent gelation?

A5: Yes, the solvent plays a crucial role. TEOS is not readily soluble in water, so a co-solvent is typically required.[13]

  • Alcohols (e.g., ethanol): Alcohols are commonly used as co-solvents to create a homogeneous solution of TEOS and water. The type of alcohol can influence the reaction rates; for instance, hydrolysis is generally faster in methanol than in ethanol or propanol.[8]

  • Aprotic Solvents: The use of aprotic solvents can also influence the reaction pathway and the properties of the resulting silica.

Data Presentation

The following tables summarize the quantitative effects of various parameters on the gelation time of TEOS solutions.

Table 1: Effect of pH and Catalyst on Gelation Time

CatalystpH of SolutionGelation Time
HCl1.1~380 hours
HNO₃1.1~380 hours
H₂SO₄1.1~380 hours
HF2.1~9.2 hours
NH₄OH11.0< 1 hour

Data adapted from studies on TEOS gelation at room temperature.[5][14]

Table 2: Effect of Temperature on Gelation Time

Temperature (°C)Gelation Time
25~380 hours (HCl catalyzed)
50~70 hours (HCl catalyzed)
70~20 hours (HCl catalyzed)

Data adapted from studies on acid-catalyzed TEOS gelation.[14]

Table 3: Effect of Water-to-TEOS Molar Ratio on Gelation Time

Water : TEOS Molar RatioGelation Time
2Long
4Minimum
> 4Increases from minimum

Qualitative trend observed in acid-catalyzed systems.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Acid-Catalyzed TEOS Sol (Two-Step Method)

This protocol is designed to produce a stable TEOS sol with a longer shelf life by controlling the hydrolysis and condensation steps.[1]

Materials:

  • This compound (TEOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Ammonium hydroxide (NH₄OH), 1 M (optional, for subsequent gelation)

Procedure:

  • Step 1: Partial Hydrolysis a. In a clean, dry flask, mix TEOS and ethanol in a 1:1 molar ratio. b. In a separate container, prepare an acidic water solution by adding 0.1 M HCl to deionized water. The molar ratio of water to TEOS in this step should be 1:1. c. While stirring the TEOS/ethanol mixture vigorously, add the acidic water solution dropwise. d. Continue stirring for at least 1 hour at room temperature to allow for partial hydrolysis.

  • Step 2: Further Hydrolysis and Condensation (for gelation) a. To induce gelation, a second portion of water, either neutral or containing a basic catalyst like ammonium hydroxide, can be added. The amount of water will determine the final properties of the gel. b. For a stable sol, this second step is omitted, and the partially hydrolyzed sol from Step 1 can be stored.

Protocol 2: Stöber Method for Monodisperse Silica Nanoparticles (Base-Catalyzed)

This method is used to produce uniform, spherical silica nanoparticles and is a classic example of a base-catalyzed TEOS reaction.[9]

Materials:

  • This compound (TEOS)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (28-30% solution)

Procedure:

  • In a flask, combine ethanol, deionized water, and ammonium hydroxide in the desired ratios. The exact ratios will determine the final particle size.

  • Stir the mixture vigorously to ensure homogeneity.

  • Rapidly add the required amount of TEOS to the stirring solution.

  • Continue stirring for the desired reaction time (typically several hours). The solution will become increasingly turbid as the silica nanoparticles form.

  • The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water to remove unreacted reagents.

Signaling Pathways and Experimental Workflows

Acid-Catalyzed Hydrolysis and Condensation

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule on the silicon atom. The condensation reaction is slow and results in more linear or weakly branched polymers.

Acid_Catalysis TEOS TEOS Si(OR)4 Protonation Protonation of -OR group [Si(OR)3(ROH)]+ TEOS->Protonation + H+ Hydrolysis Nucleophilic attack by H2O Si(OR)3(OH) + ROH + H+ Protonation->Hydrolysis + H2O Condensation Slow Condensation (Si-O-Si linkage) Hydrolysis->Condensation + Si(OR)3(OH) or Si(OR)4 Polymer Linear/Weakly Branched Polymer Condensation->Polymer

Fig. 2: Acid-catalyzed TEOS hydrolysis and condensation.

Base-Catalyzed Hydrolysis and Condensation

In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction is rapid and is favored between ionized and neutral silanol groups, leading to highly branched, particulate structures.

Base_Catalysis TEOS TEOS Si(OR)4 Hydrolysis Nucleophilic attack by OH- Si(OR)3(OH) + OR- TEOS->Hydrolysis + OH- Deprotonation Deprotonation of Silanol Si(OR)3(O-) Hydrolysis->Deprotonation + OH- Condensation Rapid Condensation (Si-O-Si linkage) Deprotonation->Condensation + Si(OR)3(OH) Particles Highly Branched/ Spherical Particles Condensation->Particles

Fig. 3: Base-catalyzed TEOS hydrolysis and condensation.

References

Technical Support Center: Troubleshooting Film Cracking in Tetrakis(2-ethoxyethyl) Orthosilicate Derived Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting film cracking in coatings derived from Tetrakis(2-ethoxyethyl) orthosilicate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the sol-gel coating process. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide

Q1: My silica film is exhibiting significant cracking upon drying. What are the primary causes?

Film cracking in sol-gel derived coatings is a common issue that primarily stems from the buildup of stress during the drying and condensation stages. The main contributing factors are:

  • Capillary Stress: As the solvent evaporates from the porous gel network, capillary forces exert significant tensile stress on the film. If this stress exceeds the cohesive strength of the gel, cracks will form.

  • Shrinkage: The sol-gel process involves hydrolysis and condensation reactions, leading to the formation of a solid network. This process is accompanied by substantial volume reduction (shrinkage). When the film is constrained by the substrate, this shrinkage induces tensile stress.[1][2]

  • Film Thickness: Thicker films are more prone to cracking. There is a "critical thickness" for a given sol-gel system, above which the stress accumulated during drying cannot be relieved without fracture. For silica thin films, this critical thickness can be around 300 nm.[3]

  • Mismatch of Thermal Expansion Coefficients: A significant difference between the thermal expansion coefficients of the coating and the substrate can induce stress upon heating or cooling, leading to cracking.[4]

Q2: How can I prevent my films from cracking?

Preventing film cracking involves a multi-faceted approach to minimize stress and enhance the mechanical integrity of the coating. Here are several strategies:

  • Control Film Thickness: Aim for thinner coatings in a single deposition step. If a thicker film is required, a multiple-layer approach with intermediate heat treatment is recommended.[4]

  • Modify the Sol Precursor: Introducing organic modifications to the silica precursor can increase the flexibility of the gel network and reduce shrinkage stress. For instance, co-precursors like dodecyltrimethoxysilane (DTMS) or (3-glycidyloxypropyl)trimethoxysilane (GPTMS) can yield crack-free films.[1][4]

  • Optimize Solvent Composition: The choice of solvent can influence the rate of hydrolysis and evaporation, thereby affecting stress development. Solvents with lower surface tension and higher boiling points can slow down the drying process and reduce capillary stress.

  • Control the Annealing Process: A carefully controlled annealing protocol is crucial. A slow heating rate allows for gradual solvent removal and stress relaxation. The final annealing temperature and duration also play a significant role in densifying the film and relieving stress.[5]

  • Adjust the Sol-Gel Chemistry: The molar ratio of water to precursor and the type and concentration of the catalyst (acid or base) can affect the structure of the gel network and its susceptibility to cracking.

Frequently Asked Questions (FAQs)

Q1: What is the typical critical thickness for this compound derived coatings?
Q2: How does the annealing temperature affect film cracking?

The annealing temperature has a profound impact on the final properties of the film.

  • Low Temperatures (e.g., 150-250°C): At lower temperatures, the primary effect is the removal of residual solvent and the initial condensation of the silica network. Insufficient heating can result in a less dense film with residual stress.

  • High Temperatures (e.g., 400-500°C or higher): Higher annealing temperatures promote further densification of the film, leading to a more stable and robust coating. However, rapid heating or cooling can introduce thermal stress, causing cracks.[6] It is essential to use a slow heating and cooling rate to prevent thermal shock.

Q3: Can the substrate properties influence film cracking?

Yes, the substrate plays a crucial role. A rough or contaminated substrate surface can act as a stress concentration point, initiating crack formation. Additionally, a large mismatch in the coefficient of thermal expansion (CTE) between the substrate and the coating can lead to cracking during thermal processing.[4]

Data Presentation

Table 1: Influence of Experimental Parameters on Film Cracking

ParameterEffect on Cracking TendencyRationale
Film Thickness Increases with thicknessGreater stress accumulation in thicker films.
Annealing Temperature Can increase or decreaseHigh temperatures with slow ramping can relieve stress; rapid changes can induce thermal shock.[6]
Solvent Volatility Increases with higher volatilityRapid evaporation leads to higher capillary stress.
Organic Modification of Precursor DecreasesIncreases network flexibility and reduces shrinkage.[1][2]
Water-to-Precursor Ratio Can influenceAffects the hydrolysis and condensation rates and the final network structure.

Experimental Protocols

General Protocol for Sol-Gel Synthesis of a Silica Coating

This protocol is a general guideline based on common practices for TEOS-derived coatings and should be optimized for this compound.

  • Sol Preparation:

    • In a clean, dry reaction vessel, mix this compound with a solvent (e.g., ethanol, isopropanol) under inert atmosphere (e.g., nitrogen or argon).

    • Separately, prepare an aqueous solution containing deionized water, the same solvent, and a catalyst (e.g., hydrochloric acid for acid catalysis or ammonia for base catalysis).

    • Slowly add the aqueous solution to the precursor solution while stirring continuously.

    • Allow the sol to age for a predetermined time (e.g., 24 hours) at a constant temperature.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by a piranha etch or UV-ozone treatment for hydrophilic surfaces.

  • Coating Deposition:

    • Deposit the sol onto the prepared substrate using a suitable technique such as spin-coating, dip-coating, or spray-coating. The parameters of the deposition method (e.g., spin speed, withdrawal speed) will determine the initial film thickness.

  • Drying and Annealing:

    • Dry the coated substrate at a low temperature (e.g., 60-100°C) to remove the bulk of the solvent.

    • Transfer the substrate to a furnace for annealing. Use a slow ramp rate (e.g., 1-5°C/min) to the desired final annealing temperature.

    • Hold at the final temperature for a specific duration to allow for film densification and stress relaxation.

    • Cool the substrate down slowly to room temperature to avoid thermal shock.

Mandatory Visualizations

Troubleshooting_Workflow start Film Cracking Observed check_thickness Is Film Thickness > Critical Thickness? start->check_thickness sol_thickness_yes Yes check_thickness->sol_thickness_yes sol_thickness_no No check_thickness->sol_thickness_no check_annealing Review Annealing Protocol sol_annealing_issue Issue Identified check_annealing->sol_annealing_issue sol_annealing_ok Protocol seems OK check_annealing->sol_annealing_ok check_sol Examine Sol Composition sol_composition_issue Potential Issue check_sol->sol_composition_issue sol_composition_ok Composition seems OK check_sol->sol_composition_ok check_substrate Inspect Substrate Preparation action_improve_substrate Improve substrate cleaning and check for CTE mismatch check_substrate->action_improve_substrate Action action_reduce_thickness Reduce thickness per layer or use multi-layer coating sol_thickness_yes->action_reduce_thickness Action sol_thickness_no->check_annealing action_optimize_annealing Optimize annealing: - Slower ramp rate - Adjust final temperature/time sol_annealing_issue->action_optimize_annealing Action sol_annealing_ok->check_sol action_modify_sol Modify sol: - Add organic modifier - Change solvent - Adjust catalyst/water ratio sol_composition_issue->action_modify_sol Action sol_composition_ok->check_substrate

Caption: Troubleshooting workflow for film cracking.

Sol_Gel_Process precursor Tetrakis(2-ethoxyethyl) orthosilicate + Solvent hydrolysis Hydrolysis (with Water + Catalyst) precursor->hydrolysis sol_formation Sol Formation (Colloidal Suspension) hydrolysis->sol_formation gelation Gelation (Network Formation) sol_formation->gelation aging Aging gelation->aging drying Drying (Solvent Evaporation) aging->drying densification Densification (Annealing) drying->densification final_film Final Silica Film densification->final_film

Caption: The sol-gel process for silica coatings.

Cracking_Factors cluster_stress Stress Induction cluster_properties Film Properties cracking Film Cracking capillary_stress Capillary Stress capillary_stress->cracking shrinkage Shrinkage shrinkage->cracking thermal_mismatch Thermal Mismatch thermal_mismatch->cracking thickness High Film Thickness thickness->cracking low_strength Low Mechanical Strength low_strength->cracking

Caption: Key factors contributing to film cracking.

References

Technical Support Center: Synthesis of Porous Silica from Tetrakis(2-ethoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of porous silica from Tetrakis(2-ethoxyethyl) orthosilicate (TEOS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of porous silica, offering potential causes and solutions to improve porosity and material quality.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Porosity / Dense Silica Formation - Rapid Hydrolysis and Condensation: High catalyst concentration (acid or base) can lead to rapid gelation, trapping smaller pores.[1] - Incomplete Template Removal: If using a templating agent (e.g., surfactants, polymers), residual template can block pores. - High Temperature During Synthesis: Elevated temperatures can accelerate condensation rates, resulting in a denser silica network.[1] - Inappropriate Solvent: The choice of solvent affects precursor solubility and reaction kinetics.- Optimize Catalyst Concentration: Systematically vary the catalyst concentration to control the rate of hydrolysis and condensation. - Ensure Complete Template Removal: Use appropriate calcination temperatures and durations or solvent extraction methods to completely remove the templating agent. Verify removal with techniques like TGA or FTIR. - Control Synthesis Temperature: Conduct the synthesis at lower temperatures to slow down the reaction rates and allow for more ordered pore formation.[1] - Solvent Exchange: Consider replacing the synthesis solvent with water before drying, as this can increase porosity.[2]
Cracked Silica Gel/Xerogel - High Capillary Stress During Drying: Rapid evaporation of the solvent from the pores during drying creates high capillary forces, leading to shrinkage and cracking.[3] - Rigid Silica Network: A highly cross-linked and rigid silica network is more prone to cracking.- Slow Drying: Dry the gel slowly under controlled humidity to minimize capillary stress. Supercritical drying is an effective but more complex alternative. - Aging of the Gel: Allow the gel to age in its mother liquor. This strengthens the silica network, making it more resistant to cracking during drying. - Use of Additives: Incorporate additives like (3-glycidoxypropyl)trimethoxysilane (GPTMS) to introduce flexibility into the silica network and reduce cracking.[3]
Non-uniform Pore Size Distribution - Inhomogeneous Reaction Conditions: Poor mixing or temperature gradients can lead to localized differences in reaction rates. - Inappropriate Template Concentration: The concentration of the templating agent is crucial for forming uniform micelles or structures that dictate pore size.- Ensure Homogeneous Mixing: Use vigorous and consistent stirring throughout the addition of reagents and during the initial stages of the reaction. - Optimize Template Concentration: Carefully control the concentration of the surfactant or polymer template to achieve a narrow micelle size distribution. - Controlled Reagent Addition: Add the TEOS precursor slowly to the reaction mixture to ensure a controlled and uniform hydrolysis and condensation process.
Undesirable Particle Size or Morphology - Reaction Parameters: The concentrations of TEOS, water, and catalyst, as well as temperature, all influence the final particle size and shape.[4][5]- Vary Reactant Concentrations: Systematically alter the molar ratios of TEOS, water, and catalyst to control the nucleation and growth of silica particles.[5][6] - Adjust Temperature: Lower temperatures generally lead to larger particles, while higher temperatures can result in smaller particles.[1]

Frequently Asked Questions (FAQs)

Q1: How can I increase the pore size of my TEOS-derived silica?

A1: Several strategies can be employed to increase pore size:

  • Use of Swelling Agents: Organic molecules, such as 1,3,5-trimethylbenzene (TMB) or long-chain alkanes, can be added to the synthesis mixture. These molecules penetrate the hydrophobic core of the surfactant micelles used as templates, expanding their size and resulting in larger pores after removal.

  • Hydrothermal Treatment: After the initial synthesis, subjecting the material to a hydrothermal treatment (heating in an aqueous solution) can lead to pore enlargement.

  • Adjusting Silica Source: Using a combination of silica sources, such as TEOS and sodium silicate, can influence the final pore size. The slower hydrolysis rate of TEOS can contribute to the formation of larger pores.[7][8]

  • Choice of Template: The type and size of the templating agent (e.g., different types of surfactants or block copolymers) directly influence the resulting pore size.[9]

Q2: What is the role of the catalyst in controlling porosity?

A2: The catalyst (acidic, basic, or fluoride-based) plays a critical role in controlling the rates of hydrolysis and condensation of TEOS, which in turn affects the final porous structure.

  • Acid Catalysis: Generally leads to a more linear, less branched polymer structure, which can result in microporous materials.[1]

  • Base Catalysis: Promotes the formation of more highly branched clusters, leading to the assembly of larger particles and often resulting in mesoporous materials. The Stöber process, which uses ammonia as a catalyst, is a well-known method for producing monodisperse silica nanoparticles.[5]

Q3: How does the water-to-TEOS molar ratio affect porosity?

A3: The molar ratio of water to TEOS (often denoted as 'r') is a key parameter. A higher water ratio generally leads to more complete hydrolysis of the TEOS precursor, which can influence the final pore structure and surface area. The specific effect can also depend on the catalyst used. In some systems, increasing the water content has been shown to increase the specific surface area and affect the particle morphology.[6]

Q4: Can the solvent choice impact the porosity of the final silica product?

A4: Yes, the solvent is crucial. It must be a co-solvent for both the aqueous and organic phases (TEOS). Ethanol is commonly used. The solvent can influence the hydrolysis and condensation rates and the solubility of the forming silica oligomers. For instance, replacing ethanol with water before freeze-drying has been shown to dramatically increase the porosity of the resulting cryogel from ~30% to ~70%.[2]

Experimental Protocols

General Sol-Gel Synthesis of Mesoporous Silica (SBA-15 as an example)

This protocol is a typical example of synthesizing ordered mesoporous silica using a block copolymer template.

  • Template Dissolution: Dissolve the triblock copolymer surfactant (e.g., Pluronic P123) in a solution of hydrochloric acid and water with stirring.

  • Silica Precursor Addition: Add this compound (TEOS) to the solution while maintaining vigorous stirring.

  • Initial Reaction: Continue stirring the mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2-20 hours).[9]

  • Hydrothermal Treatment (Aging): Transfer the mixture to an autoclave and heat it to a higher temperature (e.g., 80-130°C) for an extended period (e.g., 24-72 hours).[9] This step strengthens the silica walls.

  • Product Recovery: Collect the solid product by filtration and wash it with water and ethanol.

  • Template Removal (Calcination): Heat the as-synthesized material in air at a high temperature (e.g., 550°C) to burn off the organic template, opening up the pores.

Visualizations

Sol_Gel_Process_Workflow cluster_solution_prep Solution Preparation cluster_reaction Sol-Gel Reaction cluster_post_processing Post-Processing TEOS TEOS Precursor Mixing Mixing & Stirring TEOS->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst (Acid/Base) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Initiates Reaction Condensation Condensation & Gelation Hydrolysis->Condensation Forms Silanols Aging Aging Condensation->Aging Forms Gel Network Drying Drying Aging->Drying Strengthens Network Calcination Calcination (Template Removal) Drying->Calcination Removes Solvent Final_Product Porous Silica Calcination->Final_Product Creates Pores TEOS_Hydrolysis_Condensation cluster_condensation Condensation TEOS Tetrakis(2-ethoxyethyl) orthosilicate Si(OR)4 Silanol Silanol Si(OR)3(OH) TEOS->Silanol Hydrolysis Siloxane Siloxane Bond ≡Si-O-Si≡ Silanol->Siloxane Water Condensation Silanol->Siloxane Alcohol Condensation (with another Silanol or TEOS) Alcohol ROH Silanol->Alcohol SilicaNetwork Porous Silica Network Siloxane->SilicaNetwork Polymerization Water H2O

References

"effects of pH and temperature on Tetrakis(2-ethoxyethyl) orthosilicate condensation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the condensation of Tetrakis(2-ethoxyethyl) orthosilicate (TEOS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the hydrolysis and condensation of TEOS, often employed in the synthesis of silica nanoparticles via methods like the Stöber process.

QuestionAnswer
My silica particles are too large. What are the potential causes and how can I reduce their size? Causes: * High concentration of ammonia catalyst.[1][2][3] * High concentration of TEOS.[2][4] * Low reaction temperature.[1][5] Solutions: * Decrease the concentration of the ammonia catalyst.[1] * Reduce the initial concentration of TEOS.[2][4] * Increase the reaction temperature.[1][5]
The synthesized silica particles have a wide size distribution (high polydispersity). How can I achieve a more uniform particle size? Causes: * Inhomogeneous mixing of reactants. * Fluctuations in reaction temperature.[1] * Incorrect pH for the desired reaction pathway. Solutions: * Ensure rapid and continuous stirring throughout the reaction.[6] * Use a temperature-controlled reaction vessel to maintain a stable temperature. * For highly monodisperse particles, a basic catalyst like ammonia is generally preferred over an acid catalyst.[7][8]
The reaction mixture gelled prematurely. What could be the reason and how can I prevent it? Causes: * High concentration of reactants (TEOS and water). * Inappropriate pH, particularly in acid-catalyzed reactions which tend to form polymer chains leading to gelation.[8][9] Solutions: * Reduce the concentration of TEOS and water. * If gelation is undesirable, consider using a base-catalyzed system which favors the formation of discrete particles.[7][8]
I am not getting any particle formation. What should I check? Causes: * Absence or insufficient amount of catalyst (acid or base). * Insufficient water for hydrolysis. * Low reaction temperature leading to extremely slow kinetics. Solutions: * Ensure the correct amount of catalyst has been added. * Verify the water concentration in your reaction mixture. * Consider moderately increasing the reaction temperature to promote the reaction.
What is the role of pH in controlling the final silica morphology? The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation, thereby influencing the final structure of the silica. * Acidic conditions (pH < 7): Hydrolysis is rapid, but condensation is slow. This leads to the formation of weakly branched, linear polymer-like chains, which can result in the formation of gels.[8][9][10] * Basic conditions (pH > 7): Both hydrolysis and condensation rates are significant, with condensation being faster between more highly condensed species. This promotes the formation of highly branched clusters that grow into discrete, spherical particles.[7][8]
How does temperature affect the condensation process? Temperature influences the rates of both hydrolysis and condensation. Generally, higher temperatures increase the reaction rates.[1][11] In the context of silica nanoparticle synthesis, increasing the temperature often leads to the formation of smaller particles due to an increased nucleation rate.[1][5] However, very high temperatures can also lead to particle aggregation.[5]

Data Presentation: Influence of Reaction Parameters on Silica Particle Size

The following tables summarize the general trends observed for the effect of pH (ammonia concentration) and temperature on the final size of silica nanoparticles synthesized via the Stöber method.

Table 1: Effect of Ammonia Concentration on Silica Particle Size

Ammonia ConcentrationResulting Particle Size
LowSmaller Particles
HighLarger Particles[1][2][3]

Table 2: Effect of Temperature on Silica Particle Size

TemperatureResulting Particle Size
LowLarger Particles[1][5]
HighSmaller Particles[1][5]

Experimental Protocols

This section provides a generalized protocol for the synthesis of silica nanoparticles using the sol-gel method, inspired by the Stöber process.

Objective: To synthesize monodisperse silica nanoparticles.

Materials:

  • This compound (TEOS)

  • Ethanol (or other suitable alcohol)

  • Deionized Water

  • Ammonium Hydroxide (or other acid/base catalyst)

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vessel, combine ethanol, deionized water, and the catalyst (e.g., ammonium hydroxide). Stir the mixture to ensure homogeneity.

  • Addition of TEOS: While continuously stirring the reaction mixture, add the desired amount of TEOS.

  • Reaction: Allow the reaction to proceed for a specified time at a controlled temperature. The reaction time will influence the final particle size and should be determined based on the desired characteristics of the nanoparticles.

  • Particle Recovery: The resulting silica nanoparticles can be collected by centrifugation.

  • Washing: To remove unreacted reagents and the catalyst, the collected particles should be washed multiple times with ethanol and/or deionized water. Centrifugation and redispersion are typically used for each washing step.

  • Final Dispersion: After the final wash, the silica nanoparticles can be dispersed in a suitable solvent for storage or further use.

Visualizations

Diagram 1: Simplified TEOS Hydrolysis and Condensation Pathway

G TEOS Tetrakis(2-ethoxyethyl) orthosilicate (TEOS) Hydrolyzed_TEOS Hydrolyzed TEOS (Silanol Intermediates) TEOS->Hydrolyzed_TEOS Hydrolysis (+H2O) Silica Silica Network (Si-O-Si) Hydrolyzed_TEOS->Silica Condensation (-H2O, -EtOH)

Caption: General reaction pathway for TEOS condensation.

Diagram 2: Troubleshooting Logic for Undesired Particle Size

G Start Particle Size Analysis Too_Large Particles are Too Large Start->Too_Large Too_Small Particles are Too Small Start->Too_Small Decrease_Ammonia Decrease Ammonia Concentration Too_Large->Decrease_Ammonia High Ammonia? Decrease_TEOS Decrease TEOS Concentration Too_Large->Decrease_TEOS High TEOS? Increase_Temp Increase Reaction Temperature Too_Large->Increase_Temp Low Temp? Increase_Ammonia Increase Ammonia Concentration Too_Small->Increase_Ammonia Low Ammonia? Increase_TEOS Increase TEOS Concentration Too_Small->Increase_TEOS Low TEOS? Decrease_Temp Decrease Reaction Temperature Too_Small->Decrease_Temp High Temp? End Achieved Desired Particle Size Decrease_Ammonia->End Decrease_TEOS->End Increase_Temp->End Increase_Ammonia->End Increase_TEOS->End Decrease_Temp->End

Caption: Troubleshooting flowchart for particle size control.

References

Technical Support Center: Minimizing Residual Organics in Tetrakis(2-ethoxyethyl) orthosilicate-Derived Silica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(2-ethoxyethyl) orthosilicate (TEEEOS) as a silica precursor. Minimizing residual organic components is critical for the performance and purity of the final silica material.

Important Note for Researchers: Specific experimental data on the thermal decomposition and minimization of residual organics for this compound (TEEEOS) is limited in publicly available literature. The information provided here is based on the established principles of sol-gel chemistry with other silicon alkoxides, such as Tetraethyl orthosilicate (TEOS), and the known properties of the 2-ethoxyethoxy ligand. The provided protocols and data should be considered a starting point for your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of residual organics in TEEEOS-derived silica?

A1: Residual organics in TEEEOS-derived silica can originate from several sources:

  • Incomplete Hydrolysis: The bulky (2-ethoxyethyl)oxy groups of TEEEOS may not fully react with water during the sol-gel process, leaving unreacted alkoxy groups attached to the silica network.

  • Trapped Byproducts: The hydrolysis byproduct, 2-ethoxyethanol, and any solvents used in the synthesis can become trapped within the pores of the silica gel network as it forms.

  • Decomposition Products: During thermal treatment (calcination), the (2-ethoxyethyl)oxy ligands and trapped 2-ethoxyethanol can undergo complex decomposition reactions, potentially forming char or other carbonaceous residues that are difficult to remove.

Q2: How does TEEEOS differ from TEOS in terms of potential for residual organics?

A2: TEEEOS has a larger, more complex alkoxy group ((2-ethoxyethyl)oxy) compared to the simple ethoxy group of TEOS. This structural difference can lead to:

  • Slower Hydrolysis: The steric hindrance of the larger alkoxy group may slow down the hydrolysis rate, increasing the likelihood of incomplete reactions.

  • Higher Boiling Point Byproduct: The hydrolysis of TEEEOS produces 2-ethoxyethanol (boiling point: 135 °C), which is less volatile than ethanol (boiling point: 78 °C), the byproduct of TEOS hydrolysis. This can make it more difficult to remove 2-ethoxyethanol from the gel before thermal processing.

  • More Complex Thermal Decomposition: The (2-ethoxyethyl)oxy group has more C-C and C-O bonds than the ethoxy group, leading to more complex decomposition pathways and a potentially greater variety of carbonaceous residues.

Q3: What analytical techniques can be used to quantify residual organics?

A3: Several analytical techniques are suitable for detecting and quantifying residual organics in silica:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the total amount of organic material lost upon heating.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the types of chemical bonds present in a sample. The presence of C-H, C-O, and other organic functional group vibrations in the spectrum of the final silica indicates residual organics.

  • Elemental Analysis (CHN Analysis): This technique directly measures the weight percentage of carbon, hydrogen, and nitrogen in a sample, providing a quantitative measure of residual organic content.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile and semi-volatile organic compounds trapped within the silica.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the chemical environment of carbon atoms in the silica, while solution NMR can be used to analyze extracts from the material.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High residual carbon content after calcination 1. Incomplete hydrolysis of TEEEOS. 2. Insufficient calcination temperature or time. 3. Inappropriate calcination atmosphere. 4. Rapid heating rate during calcination.1. Increase the water-to-precursor ratio during sol-gel synthesis. Consider using a catalyst (acid or base) to promote hydrolysis. 2. Increase the final calcination temperature and/or extend the dwell time at the maximum temperature. (See Table 1 for guidance based on TEOS). 3. If feasible, perform calcination in an oxidizing atmosphere (e.g., air or oxygen) to promote the combustion of organic residues. 4. Use a slower heating ramp rate during calcination to allow for the gradual removal of volatile species and prevent the formation of stable char.
Discoloration (e.g., gray or black) of silica after calcination Formation of graphitic or amorphous carbon residues.This is a strong indication of incomplete combustion of organic materials. Employ a more aggressive calcination protocol, such as a higher temperature, longer duration, or an oxygen-containing atmosphere. Consider a two-step calcination: a lower temperature step in an inert atmosphere to pyrolyze the organics, followed by a higher temperature step in air to burn off the carbon.
Silica gel cracks or fractures during drying or calcination 1. High concentration of precursor in the sol. 2. Rapid solvent evaporation. 3. Thermal stress during heating.1. Reduce the concentration of TEEEOS in the initial sol. 2. Dry the gel more slowly, for example, by covering the container with a perforated lid or by using a controlled humidity chamber. Supercritical drying is an alternative for preserving the gel structure. 3. Decrease the heating and cooling rates during the calcination cycle.
Inconsistent results between batches Variations in synthesis or processing parameters.Maintain precise control over all experimental parameters, including precursor and solvent purity, reaction temperature and time, catalyst concentration, and calcination conditions (heating rate, temperature, time, and atmosphere).

Data Presentation

Table 1: Effect of Calcination Temperature on Residual Mass in TEOS-Derived Silica (Illustrative Data)

This table provides typical data for TEOS-derived silica and should be used as a general guideline for TEEEOS. Optimal temperatures for TEEEOS may be different.

Calcination Temperature (°C)AtmosphereDwell Time (hours)Typical Residual Mass (%)Observations
200Air2> 50%Removal of water and volatile solvents.
400Air45-10%Significant removal of organic groups, but some charring may occur.
600Air4< 2%Most organic material is removed.
800Air2< 0.5%Near-complete removal of residual organics.

Experimental Protocols

Protocol 1: General Sol-Gel Synthesis of Silica from TEEEOS
  • Materials: this compound (TEEEOS), ethanol (or another suitable solvent), deionized water, acid or base catalyst (e.g., HCl or NH₄OH).

  • Procedure: a. In a reaction vessel, mix TEEEOS with the solvent (e.g., ethanol) under stirring. b. In a separate container, prepare a solution of deionized water, solvent, and the catalyst. c. Slowly add the water-containing solution to the TEEEOS solution while stirring vigorously. d. Continue stirring for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated). e. Allow the sol to age until gelation occurs. f. Age the resulting gel for a further period to strengthen the silica network. g. Dry the gel using a suitable method (e.g., oven drying at 60-120°C or supercritical drying).

Protocol 2: Calcination for Removal of Residual Organics
  • Equipment: Programmable furnace with atmospheric control.

  • Procedure: a. Place the dried silica gel in a ceramic crucible. b. Heat the sample in the furnace to the desired final temperature (e.g., 500-800°C) using a controlled heating rate (e.g., 1-5°C/min). c. Hold the sample at the final temperature for a specified duration (e.g., 2-6 hours). d. The atmosphere can be static air, flowing air or oxygen, or an inert gas like nitrogen or argon. For complete removal of organics, an oxidizing atmosphere is generally preferred. e. Cool the sample slowly to room temperature at a controlled rate.

Protocol 3: Quantification of Residual Organics using Thermogravimetric Analysis (TGA)
  • Equipment: Thermogravimetric Analyzer.

  • Procedure: a. Place a small, accurately weighed amount of the dried or calcined silica (typically 5-10 mg) into a TGA pan. b. Heat the sample from room temperature to a high temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min). c. The analysis is typically performed under a continuous flow of an inert gas (e.g., nitrogen) or an oxidizing gas (e.g., air). d. The weight loss at different temperature ranges corresponds to the removal of different components (e.g., water, solvents, and organic residues). The total weight loss above ~200°C in an inert atmosphere can be attributed to the decomposition of residual organics.

Visualizations

experimental_workflow cluster_synthesis Sol-Gel Synthesis cluster_processing Post-Processing cluster_analysis Analysis TEEEOS TEEEOS Precursor Mixing Mixing & Hydrolysis TEEEOS->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water_Catalyst Water + Catalyst Water_Catalyst->Mixing Gelation Gelation & Aging Mixing->Gelation Drying Drying Gelation->Drying Calcination Calcination Drying->Calcination Final_Silica High-Purity Silica Calcination->Final_Silica TGA TGA Final_Silica->TGA Characterize FTIR FTIR Final_Silica->FTIR Characterize Elemental Elemental Analysis Final_Silica->Elemental Characterize

Caption: Workflow for TEEEOS-derived silica synthesis and analysis.

troubleshooting_logic start High Residual Organics Detected check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis increase_water Increase H₂O/TEEEOS ratio Consider catalyst check_hydrolysis->increase_water No check_calcination Review Calcination Protocol check_hydrolysis->check_calcination Yes re_analyze Re-analyze for Residual Organics increase_water->re_analyze increase_temp Increase Calcination Temp/Time check_calcination->increase_temp Temp/Time too low change_atmosphere Use Oxidizing Atmosphere (Air/O₂) check_calcination->change_atmosphere Atmosphere inert slow_ramp Decrease Heating Rate check_calcination->slow_ramp Heating rate too fast increase_temp->re_analyze change_atmosphere->re_analyze slow_ramp->re_analyze

Caption: Troubleshooting logic for high residual organics.

References

Technical Support Center: Achieving Monodisperse Silica Particles from Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is primarily based on the extensive research and established protocols for the synthesis of monodisperse silica particles using Tetraethyl orthosilicate (TEOS). While Tetrakis(2-ethoxyethyl) orthosilicate is a similar silicon alkoxide precursor, the difference in the alkoxy group (2-ethoxyethyl vs. ethyl) will likely influence the hydrolysis and condensation kinetics. The larger and bulkier 2-ethoxyethyl group may lead to slower reaction rates. Therefore, the provided protocols and troubleshooting advice should be considered a starting point, and optimization of the reaction parameters for your specific precursor is highly recommended.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of monodisperse silica particles.

Problem Potential Cause Recommended Solution
Wide Particle Size Distribution (Polydispersity) 1. Inhomogeneous mixing of reactants: Slow or inefficient mixing can lead to localized variations in reactant concentrations, causing continuous nucleation and uneven particle growth.[1] 2. Temperature fluctuations: Inconsistent temperature control can affect the rates of hydrolysis and condensation, leading to a broader size distribution. 3. Impure reactants or solvent: Contaminants can interfere with the nucleation and growth processes.1. Improve mixing: Use vigorous and consistent stirring throughout the reaction. Add the silicon precursor quickly to the reaction mixture.[1] 2. Precise temperature control: Use a water or oil bath to maintain a constant reaction temperature. 3. Use high-purity reagents: Ensure all chemicals and solvents are of high purity.
Particle Aggregation 1. High concentration of reactants: Elevated concentrations of the silicon precursor or catalyst can lead to excessively fast reaction rates and particle agglomeration.[2] 2. Inadequate stabilization: Insufficient electrostatic repulsion between particles, which can be influenced by pH and ionic strength. 3. Drying process: Improper drying of the synthesized particles can cause irreversible aggregation.[3]1. Optimize concentrations: Systematically decrease the concentration of the silicon precursor or catalyst. 2. Adjust pH and ionic strength: Ensure the pH is in the optimal range for stability (typically basic conditions for the Stöber method).[3] 3. Proper washing and drying: Wash the particles multiple times with ethanol and/or water via centrifugation and redispersion. Consider freeze-drying to minimize aggregation.[4]
Incorrect Particle Size 1. Inappropriate reactant concentrations: The final particle size is highly dependent on the concentrations of the silicon precursor, water, and catalyst.[3][5][6] 2. Incorrect reaction temperature: Temperature influences the reaction kinetics, with higher temperatures generally leading to smaller particles.[5] 3. Solvent composition: The type of alcohol used as a solvent can affect the particle size.1. Adjust reactant ratios: Refer to the data tables below to understand the effect of each reactant on particle size and adjust accordingly. 2. Modify reaction temperature: Increase the temperature for smaller particles and decrease it for larger ones. 3. Solvent selection: While ethanol is most common, other alcohols can be used, but this will likely require re-optimization of other parameters.[7]
Formation of a Gel Instead of a Colloidal Suspension 1. High water concentration: Excessive water can accelerate hydrolysis and condensation to a point where a continuous silica network (gel) forms. 2. High catalyst concentration: A high concentration of the catalyst (e.g., ammonia) can also lead to rapid gelation.1. Reduce water content: Carefully control the amount of water in the reaction mixture. 2. Lower catalyst concentration: Decrease the concentration of the catalyst to slow down the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the synthesis of silica particles?

  • This compound: This is the silica precursor. Through hydrolysis and condensation reactions, it forms the silica (SiO₂) network of the particles.[8][9]

  • Alcohol (e.g., Ethanol): Acts as a solvent to dissolve the silicon precursor and water, creating a homogeneous reaction mixture.[2] The choice of alcohol can also influence the final particle size.[7]

  • Water: Essential for the hydrolysis of the silicon precursor, initiating the reaction.[9]

  • Catalyst (e.g., Ammonia): Controls the pH of the reaction and catalyzes both the hydrolysis and condensation reactions.[2][8] Basic catalysts like ammonia generally lead to spherical and monodisperse particles.[3]

Q2: How does the concentration of reactants affect the final particle size?

The relationship between reactant concentrations and particle size is complex, but some general trends observed for TEOS-based synthesis are summarized in the table below.

ReactantEffect of Increasing Concentration on Particle Size
Silicon Precursor (e.g., TEOS) Generally leads to larger particles, although at very high concentrations, it can lead to a decrease in size or aggregation.[2][3][10][11]
Water An increase in water concentration typically results in larger particles.[5]
Ammonia (Catalyst) Higher ammonia concentrations generally produce larger particles.[5]
Ethanol (Solvent) Increasing the ethanol concentration can lead to larger particle sizes.[12]

Q3: What is the effect of temperature on the synthesis?

Reaction temperature plays a crucial role in the kinetics of the hydrolysis and condensation reactions. Generally, higher temperatures lead to faster reaction rates and the formation of smaller particles.[5] Conversely, lower temperatures result in larger particles.

Q4: Can I control the particle size with high precision?

Yes, several methods allow for precise control over particle size:

  • Seeded Growth Method: This technique involves the synthesis of small "seed" particles in a first step. In subsequent steps, more precursor is added to the reaction mixture, which then grows on the existing seeds, leading to larger, highly monodisperse particles.[13][14]

  • Systematic Variation of Parameters: By carefully and systematically adjusting the reactant concentrations and temperature, the particle size can be tuned.

Q5: How can I purify the synthesized silica particles?

The most common method for purification is repeated cycles of centrifugation and redispersion.[1]

  • Centrifuge the colloidal suspension to pellet the silica particles.

  • Discard the supernatant, which contains unreacted reagents and byproducts.

  • Redisperse the particle pellet in fresh ethanol (or water) using sonication.

  • Repeat this process several times. For biological applications, it is often recommended to perform final washing steps with deionized water until the pH is neutral.[1]

Experimental Protocols

Standard Protocol for Monodisperse Silica Nanoparticles (Based on the Stöber Method)

This protocol is a general starting point and may require optimization for this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios.

  • Place the flask in a temperature-controlled bath and stir the mixture vigorously.

  • Rapidly add the this compound to the stirring solution.

  • Allow the reaction to proceed for a specified time (e.g., 12 hours) with continuous stirring.[1]

  • After the reaction is complete, purify the particles by repeated centrifugation and redispersion in ethanol and/or water.

Data Presentation

Table 1: Effect of Reactant Concentration on Silica Particle Size (TEOS-based)

TEOS Concentration (M)Ammonia Concentration (M)Water Concentration (M)Particle Size (nm)Reference
0.170.511~200[Bogush et al., 1988]
0.280.511~300[Bogush et al., 1988]
0.500.511~450[Bogush et al., 1988]
0.171.011~300[Bogush et al., 1988]
0.172.011~450[Bogush et al., 1988]

Note: This table is illustrative and compiled from data for TEOS. Actual results with this compound may vary.

Visualizations

Experimental_Workflow A 1. Prepare Reaction Mixture (Ethanol, Water, Ammonia) B 2. Set Temperature and Stirring A->B C 3. Add this compound B->C D 4. Reaction (Hydrolysis & Condensation) C->D E 5. Purification (Centrifugation & Redispersion) D->E F 6. Characterization (e.g., SEM, DLS) E->F

Caption: Experimental workflow for the synthesis of monodisperse silica particles.

Parameter_Influence cluster_params Reaction Parameters cluster_kinetics Reaction Kinetics cluster_results Particle Characteristics precursor Precursor Conc. hydrolysis Hydrolysis Rate precursor->hydrolysis condensation Condensation Rate precursor->condensation water Water Conc. water->hydrolysis catalyst Catalyst Conc. catalyst->hydrolysis catalyst->condensation temperature Temperature temperature->hydrolysis temperature->condensation nucleation Nucleation hydrolysis->nucleation condensation->nucleation growth Growth nucleation->growth size Particle Size growth->size monodispersity Monodispersity growth->monodispersity aggregation Aggregation growth->aggregation

Caption: Influence of reaction parameters on the final silica particle characteristics.

References

Technical Support Center: Synthesis of Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tetrakis(2-ethoxyethyl) orthosilicate, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis method for this compound?

The most established and widely used method for synthesizing this compound is the reaction of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol. This reaction is typically performed under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride and the final product. The overall reaction is:

SiCl₄ + 4 HOCH₂CH₂OC₂H₅ → Si(OCH₂CH₂OC₂H₅)₄ + 4 HCl

This process is favored for its relatively high yields, often ranging from 75-85%.[1]

Q2: What are the main safety concerns when synthesizing this compound?

The primary safety concerns are associated with the reactants and byproducts. Silicon tetrachloride is a corrosive and moisture-sensitive liquid. The reaction is highly exothermic and generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[1] Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are essential.

Q3: Are there more environmentally friendly or "greener" synthesis routes?

Yes, alternative routes are being explored to avoid the use of hazardous silicon tetrachloride. One promising method involves the direct reaction of silica (SiO₂) with 2-ethoxyethanol. While this "green" route is more amenable to large-scale production and aligns with green chemistry principles, it typically results in lower yields (68-72%) compared to the traditional SiCl₄ method.[1]

Q4: What are the critical parameters to control during the synthesis?

The key parameters to control for optimal yield and purity include:

  • Anhydrous Conditions: The presence of water will lead to the formation of siloxanes and reduce the yield of the desired product.

  • Temperature: The reaction is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.[1]

  • Stoichiometry: A slight excess of 2-ethoxyethanol is often used to ensure the complete reaction of the silicon tetrachloride.

  • Removal of HCl: Efficient removal of the hydrogen chloride byproduct is necessary to drive the reaction to completion and prevent side reactions.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield Incomplete Reaction: Insufficient reaction time or temperature. Side Reactions: Presence of moisture leading to hydrolysis and formation of siloxanes. Loss during Workup: Inefficient extraction or distillation. Inadequate HCl Removal: Equilibrium not shifted towards product formation.Optimize Reaction Conditions: Increase reaction time or temperature gradually while monitoring the reaction progress. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle SiCl₄ under an inert atmosphere (e.g., nitrogen or argon). Improve Purification Technique: Optimize distillation parameters (pressure, temperature) to minimize loss of product. Enhance HCl Removal: Use an inert gas sparge (e.g., dry nitrogen) or a suitable HCl scavenger.
Product is Cloudy or Contains Precipitate Hydrolysis: Exposure of the product to moisture during or after the reaction. Incomplete Filtration: Presence of solid byproducts or unreacted starting materials.Strict Anhydrous Workup: Ensure all workup and storage procedures are conducted under dry conditions. Filter the Product: Filter the crude product through a fine frit or a bed of celite to remove any solid impurities.
Product is Discolored (Yellow or Brown) Thermal Decomposition: Overheating during the reaction or distillation. Impurities in Starting Materials: Use of impure 2-ethoxyethanol or SiCl₄.Precise Temperature Control: Use a temperature-controlled reaction setup and avoid excessive heating during distillation. Use High-Purity Reagents: Ensure the purity of starting materials before use.
Product Fails Purity Analysis (e.g., NMR, GC-MS) Presence of Unreacted 2-ethoxyethanol: Incomplete removal during purification. Presence of Partially Substituted Silanes: Incomplete reaction. Formation of Siloxanes: Hydrolysis due to moisture contamination.Improve Purification: Optimize fractional distillation to separate the product from lower-boiling impurities like 2-ethoxyethanol. Drive Reaction to Completion: Use a slight excess of 2-ethoxyethanol and ensure efficient HCl removal. Maintain Anhydrous Conditions: Rigorously exclude moisture from the reaction and workup.
Difficult to Control Reaction Exotherm (Scale-up) Poor Heat Transfer in Large Reactor: Surface area to volume ratio decreases with scale. Addition Rate of Reactant is Too Fast: Rapid generation of heat.Improve Reactor Design: Use a jacketed reactor with efficient heat transfer fluid and good agitation. Controlled Addition: Add the silicon tetrachloride slowly and monitor the internal temperature closely. Use a Solvent: Employing a high-boiling, inert solvent can help to dissipate the heat of reaction.[1]
Inefficient HCl Removal at Scale Gas Sparging is Insufficient: In a large reactor, simple gas sparging may not be effective. HCl Scrubber Overload: The capacity of the scrubbing system is exceeded.Implement an Efficient HCl Scrubbing System: Use a packed column scrubber with a caustic solution (e.g., NaOH) to neutralize the HCl gas.[2][3][4][5] Monitor Scrubber Performance: Regularly check the pH and concentration of the scrubbing solution to ensure its effectiveness.

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for this compound

Parameter Traditional Route (SiCl₄) **"Green" Route (SiO₂) **
Typical Yield 75-85%[1]68-72%[1]
Key Reactants Silicon tetrachloride, 2-ethoxyethanolSilica, 2-ethoxyethanol
Byproducts Hydrogen chloride (HCl)[1]Water
Scalability Challenges Handling of corrosive SiCl₄ and HCl[1]Higher reaction temperatures and pressures may be required.
Environmental Impact Generation of corrosive HCl gas.More environmentally benign.

Table 2: Typical Reaction and Purification Parameters

Parameter Value
Molar Ratio (2-ethoxyethanol : SiCl₄) ~4.1 : 1
Reaction Temperature 20-80°C (controlled addition)
Purification Method Fractional Vacuum Distillation
Distillation Pressure 1-5 mmHg
Distillation Temperature 180-190°C

Experimental Protocols

Lab-Scale Synthesis of this compound

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to an HCl scrubber (e.g., a bubbler with a concentrated NaOH solution). All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Charging the Reactor: Charge the flask with 2-ethoxyethanol (4.1 equivalents) and an anhydrous, inert solvent such as toluene.

  • Reactant Addition: Slowly add silicon tetrachloride (1.0 equivalent) dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature between 20-30°C using an ice bath to control the exotherm.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for 2-3 hours to ensure the reaction goes to completion. During this time, a stream of dry nitrogen can be bubbled through the solution to help remove the dissolved HCl.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional vacuum distillation. Collect the fraction boiling at 180-190°C at 1-5 mmHg.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C, ²⁹Si) and GC-MS to confirm its identity and purity.

Pilot-Scale Synthesis Considerations

For scaling up the synthesis, the following modifications to the lab-scale protocol are crucial:

  • Reactor: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is required.

  • Heat Management: The exothermic nature of the reaction necessitates a robust cooling system for the reactor jacket to maintain the desired temperature profile. The addition of SiCl₄ must be carefully controlled to prevent a thermal runaway.

  • HCl Scrubbing: A dedicated packed-bed HCl scrubber system is essential for safely and efficiently neutralizing the large volume of HCl gas produced. The scrubber should be charged with a circulating caustic solution.

  • Material Transfer: Use closed systems for transferring the corrosive and moisture-sensitive reactants to the reactor.

  • Purification: A larger-scale fractional distillation unit with an efficient vacuum system is required for purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-dry glassware prep_reagents Ensure anhydrous reagents prep_glass->prep_reagents prep_inert Assemble under inert atmosphere prep_reagents->prep_inert charge_reactor Charge reactor with 2-ethoxyethanol and solvent prep_inert->charge_reactor add_sicl4 Slowly add SiCl4 with cooling charge_reactor->add_sicl4 heat_reaction Heat to complete reaction add_sicl4->heat_reaction remove_hcl Remove HCl byproduct heat_reaction->remove_hcl remove_solvent Remove solvent under vacuum remove_hcl->remove_solvent distillation Fractional vacuum distillation remove_solvent->distillation characterization Characterize product (NMR, GC-MS) distillation->characterization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed? check_moisture Moisture Contamination? start->check_moisture Yes check_temp Reaction Temperature Too Low? start->check_temp No check_moisture->check_temp No action_anhydrous Implement Strict Anhydrous Conditions check_moisture->action_anhydrous Yes check_hcl Inefficient HCl Removal? check_temp->check_hcl No action_increase_temp Increase Reaction Temperature check_temp->action_increase_temp Yes check_purification Loss During Purification? check_hcl->check_purification No action_improve_hcl_removal Improve HCl Scrubbing/Sparging check_hcl->action_improve_hcl_removal Yes action_optimize_distillation Optimize Distillation Parameters check_purification->action_optimize_distillation Yes end_node Yield Improved action_anhydrous->end_node action_increase_temp->end_node action_improve_hcl_removal->end_node action_optimize_distillation->end_node

Caption: Troubleshooting decision tree for low yield in synthesis.

References

"purification methods for Tetrakis(2-ethoxyethyl) orthosilicate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrakis(2-ethoxyethyl) orthosilicate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing and purifying this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Vacuum Distillation

  • Question: I performed vacuum distillation, but my final product has low purity, with contaminants still present. What could be the cause?

  • Answer: Low purity after distillation can stem from several factors:

    • Incomplete Reaction: If the initial synthesis reaction is not complete, unreacted starting materials such as 2-ethoxyethanol will remain. Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques (e.g., GC-MS) before starting purification.

    • Inadequate Vacuum: The vacuum level might be insufficient to effectively remove all volatile impurities. For effective removal of excess alcohol and HCl, a vacuum of 1–2 mmHg is recommended.[1]

    • Improper Temperature Control: Both the initial reaction and the distillation require careful temperature management. During synthesis, exothermic reactions can lead to side products if not cooled properly (initially 0–5°C, then gradually warming to 60°C).[1] During distillation, excessively high temperatures can cause thermal decomposition of the product.

    • Formation of Azeotropes: Some impurities may form azeotropes with the product, making them difficult to separate by simple distillation. In such cases, fractional distillation might be necessary.

    • Contamination from Catalysts: If anhydrous bases like pyridine or triethylamine are used to neutralize HCl, they can form ammonium salts which may complicate the purification process.[1]

Issue 2: Product Appears Cloudy or Contains Precipitate

  • Question: My purified this compound is cloudy or has a white precipitate. What is the cause and how can I resolve this?

  • Answer: Cloudiness or the presence of a white precipitate is a strong indicator of hydrolysis. This compound is highly sensitive to moisture and will hydrolyze to form silanol groups (Si-OH) and eventually condense into a silica (SiO2) network, which is insoluble.[1][2]

    • Prevention:

      • Anhydrous Conditions: It is critical to conduct all synthesis and purification steps under strictly anhydrous (water-free) conditions. Use dry glassware and anhydrous solvents.[1][3]

      • Inert Atmosphere: Perform the reaction and distillation under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[4]

    • Resolution:

      • Once significant hydrolysis has occurred, it is very difficult to reverse. The product has likely degraded. The best course of action is to discard the hydrolyzed product and repeat the synthesis and purification under strict anhydrous conditions.

Issue 3: Product is Colored (e.g., Orange-Brown)

  • Question: The distilled product has an unexpected orange-brown color. What could be the source of this discoloration?

  • Answer: A colored product can indicate the presence of impurities, often from side reactions or contaminants in the starting materials.

    • Metal Impurities: If the synthesis route involves elemental silicon or metal catalysts, trace metal impurities (e.g., iron) can lead to colored byproducts. For instance, Fe(OEt)3 can cause a red coloration.[5]

    • Thermal Decomposition: Overheating during distillation can lead to decomposition of the product, which may result in colored, high-boiling point residues.

    • Starting Material Purity: Ensure high-purity starting materials are used to minimize the introduction of contaminants that can cause coloration.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The traditional and most common synthesis method is the reaction of silicon tetrachloride (SiCl4) with 2-ethoxyethanol under anhydrous conditions.[1] The reaction is exothermic and requires careful temperature control.

  • Q2: What are the key parameters to control during synthesis to ensure high yield and purity?

    • A2: The key parameters include:

      • Molar Ratio: A slight excess of 2-ethoxyethanol (e.g., a 1:4.2 molar ratio of SiCl4 to 2-ethoxyethanol) helps ensure the complete substitution of chloride atoms.[1]

      • Temperature Control: The reaction should be cooled initially (0–5°C) and then allowed to warm gradually to prevent runaway side reactions.[1]

      • Anhydrous Conditions: All reactants and equipment must be free of water to prevent premature hydrolysis of the product.[3]

  • Q3: What is the recommended purification method for this compound?

    • A3: Vacuum distillation is the primary method for purifying the final product. This effectively removes volatile components such as unreacted 2-ethoxyethanol and the hydrogen chloride (HCl) byproduct.[1][4]

  • Q4: What are the typical impurities found in crude this compound?

    • A4: Common impurities include:

      • Unreacted 2-ethoxyethanol

      • Hydrogen chloride (HCl)

      • Residual chloride (<50 ppm is achievable with rigorous distillation)[1]

      • Partially substituted orthosilicates

      • Hydrolysis and condensation products (silanols, silica) if exposed to moisture[1][2]

      • Ammonium salts if base catalysts are used for HCl scavenging[1]

Handling & Storage

  • Q5: How should I properly store purified this compound?

    • A5: The purified product should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) to protect it from moisture. It should be stored in a cool, dry place.

  • Q6: What happens if this compound is exposed to water?

    • A6: Exposure to water will cause it to hydrolyze, breaking down into silicic acid and 2-ethoxyethanol. The silicic acid will then undergo condensation to form a silica gel or precipitate.[1] This process is irreversible and degrades the product.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound and related compounds.

ParameterValue/RangeContextReference
Molar Ratio (SiCl4:2-ethoxyethanol) 1:4.2Ensures complete substitution and minimizes residual chloride.[1]
Synthesis Temperature 0–5°C (initial), then gradual warming to 60°CControls the exothermic reaction and prevents side products.[1]
Vacuum Distillation Conditions 80–100°C at 1–2 mmHgFor removal of excess alcohol and HCl.[1]
Achievable Purity (similar compound) 97.5%For Tetrakis(2-butoxyethyl) orthosilicate with optimized direct synthesis.[4]
Residual Chloride <50 ppmAchievable with rigorous distillation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from silicon tetrachloride and 2-ethoxyethanol.

Materials:

  • Silicon tetrachloride (SiCl4)

  • Anhydrous 2-ethoxyethanol

  • Anhydrous toluene or hexane (optional solvent)

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Heating mantle

  • Condenser with a drying tube

Methodology:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser protected by a drying tube.

  • Charge the flask with anhydrous 2-ethoxyethanol (4.2 molar equivalents) and an anhydrous solvent like toluene to help dissipate heat.[1]

  • Cool the flask in an ice bath to 0–5°C.

  • Slowly add silicon tetrachloride (1 molar equivalent) to the stirred solution via the dropping funnel. Maintain the temperature between 0–5°C during the addition to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature.

  • Gently heat the reaction mixture to 60°C and maintain it at this temperature for a specified time to ensure the reaction goes to completion.

  • The crude product is now ready for purification.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Distillation apparatus (flask, fractionating column, condenser, receiving flask)

  • Vacuum pump

  • Manometer

  • Heating mantle

Methodology:

  • Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.

  • Transfer the crude reaction mixture to the distillation flask.

  • Slowly apply vacuum, reducing the pressure to 1–2 mmHg.

  • Begin heating the distillation flask. The temperature should be carefully controlled to first distill off any low-boiling point impurities, such as the solvent and excess 2-ethoxyethanol.

  • Collect the main product fraction at its boiling point under the applied vacuum (literature value should be consulted for the precise boiling point at the measured pressure).

  • Once the main fraction is collected, stop the heating and carefully release the vacuum.

  • Store the purified product under an inert atmosphere.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the purification and troubleshooting of this compound.

PurificationWorkflow start Start: Crude Product setup Assemble Dry Distillation Apparatus start->setup vacuum Apply Vacuum (1-2 mmHg) setup->vacuum heat Gradual Heating vacuum->heat collect_impurities Collect Low-Boiling Impurities (e.g., Solvent, Excess Alcohol) heat->collect_impurities collect_product Collect Product Fraction (80-100°C at 1-2 mmHg) collect_impurities->collect_product stop Stop Heating & Release Vacuum collect_product->stop end End: Purified Product stop->end

Caption: General workflow for the vacuum distillation of this compound.

TroubleshootingGuide start Problem with Purified Product low_purity Low Purity? start->low_purity Is it... cloudy Cloudy/Precipitate? start->cloudy discolored Discolored? start->discolored check_reaction Verify Reaction Completion (GC-MS) low_purity->check_reaction Yes low_purity->cloudy No check_vacuum Check Vacuum Level & Temperature check_reaction->check_vacuum use_fractional Consider Fractional Distillation check_vacuum->use_fractional hydrolysis Indicates Hydrolysis cloudy->hydrolysis Yes cloudy->discolored No solution_hydrolysis Solution: Use Strict Anhydrous Conditions & Inert Atmosphere hydrolysis->solution_hydrolysis check_temp Check for Overheating discolored->check_temp Yes check_reagents Check Reagent Purity for Metal Contaminants check_temp->check_reagents

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Guide to Silica Precursors: Tetrakis(2-ethoxyethyl) orthosilicate vs. TEOS in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process is a versatile and widely adopted method for synthesizing high-purity silica materials with tailored properties. The choice of the silica precursor is a critical determinant of the reaction kinetics and the final characteristics of the synthesized material. This guide provides an objective comparison of two common silicon alkoxide precursors: Tetraethyl orthosilicate (TEOS) and Tetrakis(2-ethoxyethyl) orthosilicate. This analysis is supported by a review of their chemical properties, reaction kinetics, and the resulting material characteristics, offering researchers a basis for informed precursor selection in their sol-gel synthesis endeavors.

Executive Summary

Tetraethyl orthosilicate (TEOS) is the most extensively studied and utilized silica precursor in sol-gel synthesis due to its relatively high reactivity and the wealth of established protocols. It is often the precursor of choice for producing a wide range of silica-based materials, from nanoparticles to dense films. In contrast, this compound, with its larger and more complex alkoxy groups, exhibits slower hydrolysis and condensation rates. This reduced reactivity, primarily due to steric hindrance, offers finer control over the sol-gel process, which can be advantageous for specific applications requiring uniform particle growth or the formation of highly ordered porous structures.

Chemical Structure and Properties

A fundamental understanding of the molecular structure of each precursor is essential to appreciate their differing behaviors in sol-gel synthesis.

PropertyThis compoundTetraethyl orthosilicate (TEOS)
Molecular Formula C16H36O8SiC8H20O4Si
Molecular Weight 384.53 g/mol 208.33 g/mol
Chemical Structure Si(OCH2CH2OC2H5)4Si(OC2H5)4
Boiling Point ~350 °C (estimated)168 °C
Density ~1.01 g/cm³ (estimated)0.933 g/cm³

Sol-Gel Reaction Kinetics: A Tale of Two Precursors

The sol-gel process fundamentally involves two key reactions: hydrolysis and condensation. The rates of these reactions dictate the structure and properties of the final silica material.

Hydrolysis

In the hydrolysis step, the alkoxy groups (-OR) of the precursor react with water to form silanol groups (Si-OH) and the corresponding alcohol.

General Reaction: Si(OR)4 + 4H2O → Si(OH)4 + 4ROH

The bulkier 2-ethoxyethyl groups in this compound create significant steric hindrance around the central silicon atom. This steric shield makes it more difficult for water molecules to attack the silicon center, resulting in a slower hydrolysis rate compared to TEOS. The smaller ethoxy groups in TEOS allow for more rapid hydrolysis under similar conditions.

Condensation

Following hydrolysis, the silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of a continuous silica network. This can occur through either a water-producing or an alcohol-producing pathway.

General Reactions:

  • 2Si(OH) → Si-O-Si + H2O

  • Si(OH) + (RO)Si → Si-O-Si + ROH

Similar to hydrolysis, the steric bulk of the 2-ethoxyethyl groups in the partially hydrolyzed this compound species slows down the condensation rate. This slower condensation allows for more controlled growth of silica particles and can lead to materials with a more ordered and uniform pore structure. In contrast, the faster condensation of hydrolyzed TEOS can sometimes lead to more rapid and less controlled aggregation, resulting in a broader particle size distribution and a less ordered porous network.

ParameterThis compoundTetraethyl orthosilicate (TEOS)
Hydrolysis Rate SlowerFaster
Condensation Rate SlowerFaster
Control over Particle Growth HigherLower
Tendency for Homogeneous Nucleation HigherCan be prone to heterogeneous nucleation

Experimental Protocols

The differences in reactivity between the two precursors necessitate adjustments in the sol-gel synthesis protocols.

Experimental Protocol for TEOS-based Silica Nanoparticles (Stöber Method)

This protocol is a widely used method for synthesizing monodisperse silica nanoparticles.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, mix ethanol and deionized water.

  • Add ammonium hydroxide solution to the mixture and stir.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring at room temperature for a specified time (e.g., 2-24 hours) to allow for particle growth.

  • Collect the silica particles by centrifugation and wash with ethanol and water.

  • Dry the particles in an oven.

Representative Experimental Protocol for this compound-based Silica Synthesis

Due to its lower reactivity, the synthesis using this compound may require adjustments to achieve a reasonable reaction rate.

Materials:

  • This compound

  • Ethanol (or a co-solvent to improve miscibility)

  • Acid or base catalyst (e.g., HCl or NH4OH)

  • Deionized water

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol.

  • Prepare an aqueous solution of the catalyst (acid or base).

  • Slowly add the catalyst solution to the precursor solution under vigorous stirring.

  • The reaction may require longer stirring times (e.g., 24-72 hours) or elevated temperatures (e.g., 40-60 °C) to proceed to completion compared to TEOS.

  • The subsequent steps of aging, washing, and drying would be similar to the TEOS protocol, but aging times might also need to be extended.

Visualization of the Sol-Gel Process

The following diagrams illustrate the key stages of the sol-gel process and the structural differences between the two precursors.

SolGelProcess cluster_precursors Precursors cluster_reactions Sol-Gel Reactions TEOS TEOS Si(OC2H5)4 Hydrolysis Hydrolysis (+ H2O) TEOS->Hydrolysis TEEOS Tetrakis(2-ethoxyethyl) orthosilicate Si(OCH2CH2OC2H5)4 TEEOS->Hydrolysis Condensation Condensation (- H2O or ROH) Hydrolysis->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gel Gel (3D Network) Sol->Gel Gelation Aging Aging Gel->Aging Drying Drying Aging->Drying Final_Material Silica Material (Xerogel, Aerogel, etc.) Drying->Final_Material PrecursorStructures cluster_teos TEOS cluster_teeos This compound Si_TEOS Si O1_TEOS O Si_TEOS->O1_TEOS O2_TEOS O Si_TEOS->O2_TEOS O3_TEOS O Si_TEOS->O3_TEOS O4_TEOS O Si_TEOS->O4_TEOS Et1 C2H5 O1_TEOS->Et1 Et2 C2H5 O2_TEOS->Et2 Et3 C2H5 O3_TEOS->Et3 Et4 C2H5 O4_TEOS->Et4 Si_TEEOS Si O1_TEEOS O Si_TEEOS->O1_TEEOS O2_TEEOS O Si_TEEOS->O2_TEEOS O3_TEEOS O Si_TEEOS->O3_TEEOS O4_TEEOS O Si_TEEOS->O4_TEEOS EtOEt1 CH2CH2OC2H5 O1_TEEOS->EtOEt1 EtOEt2 CH2CH2OC2H5 O2_TEEOS->EtOEt2 EtOEt3 CH2CH2OC2H5 O3_TEEOS->EtOEt3 EtOEt4 CH2CH2OC2H5 O4_TEEOS->EtOEt4

A Comparative Analysis of Silica Properties from Various Alkoxide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of silica nanoparticles with tailored properties is a cornerstone of materials science, with significant implications for drug delivery, catalysis, and chromatography. The choice of alkoxide precursor in the sol-gel synthesis, most notably the Stöber method, plays a pivotal role in determining the final characteristics of the silica particles. This guide provides a comparative study of silica properties derived from different alkoxide precursors, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal precursor for their specific applications.

The most common silicon alkoxide precursor for silica synthesis is tetraethyl orthosilicate (TEOS). However, the use of other precursors, including tetramethoxysilane (TMOS) and organo-functionalized alkoxides, allows for the tuning of particle size, surface area, porosity, and surface chemistry. This guide will focus on the comparative effects of these precursors.

Data Presentation: Comparative Properties of Silica

The selection of an alkoxide precursor significantly influences the physicochemical properties of the resulting silica nanoparticles. The following table summarizes key quantitative data from comparative studies.

Alkoxide Precursor(s)Resulting Silica PropertiesReference
TEOS (Tetraethyl orthosilicate) Particle Size: 50-2000 nm (tunable by reaction conditions).[1] Specific Surface Area: ~17 m²/g.[2][3][4][1][2][3][4]
TEOS + (3-mercaptopropyl)triethoxysilane Specific Surface Area: ~75 m²/g.[2][2]
TEOS + (3-cyanopropyl)triethoxysilane Specific Surface Area: ~270 m²/g.[2][3][4][2][3][4]
TEOS + (3-aminopropyl)triethoxysilane (APTES) Specific Surface Area: ~33 m²/g.[2] Increased particle size when mixed with TEOS.[5] Higher degree of particle functionalization due to enhanced reactivity.[2][3][4][2][3][4][5]
TMOS (Tetramethoxysilane) Generally leads to faster hydrolysis and condensation rates compared to TEOS, which can influence particle size and distribution.[6][7][6][7]

Experimental Protocols

The synthesis of silica nanoparticles from alkoxide precursors is most commonly achieved via the Stöber method, which involves the hydrolysis and condensation of the precursor in an alcohol solvent with a catalyst, typically ammonia.[1][6][8]

1. Synthesis of Unfunctionalized Silica Nanoparticles using TEOS (Stöber Method)

  • Materials: Tetraethyl orthosilicate (TEOS), Ethanol, Deionized Water, Ammonium Hydroxide (25%).

  • Procedure:

    • In a round-bottom flask, prepare a starting solution by mixing 83 ml of ethanol, 8 ml of ammonia (25%), and 3 ml of distilled water.[9]

    • Stir the mixture vigorously and heat to 60°C.[9]

    • Once the temperature is stable, add 6 ml of TEOS to the solution.[9]

    • Continue stirring for a designated period (e.g., 2 hours) as the solution becomes opalescent, indicating particle formation.[9]

    • The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol to remove residual reactants.

2. Synthesis of Functionalized Silica Nanoparticles (Co-condensation Method)

  • Materials: Tetraethoxysilane (TEOS), Organo-functionalized alkoxide (e.g., (3-mercaptopropyl)triethoxysilane, (3-cyanopropyl)triethoxysilane, or (3-aminopropyl)triethoxysilane), Ethanol, Ultrapure Water.

  • Procedure:

    • To a 250 mL round-bottom flask, add 104 mL of ethanol and 3 mL of ultrapure water.[2]

    • Immerse the flask in a 60°C oil bath and stir magnetically for at least 30 minutes to reach thermal equilibrium.[2]

    • A mixture of TEOS and the organo-functionalized alkoxide precursor is then added to the solution to initiate the co-condensation process. The molar ratio of the two precursors will determine the degree of functionalization.

    • The reaction is allowed to proceed for a set time, after which the functionalized silica particles are collected and washed.

3. Characterization of Silica Nanoparticles

  • Particle Size and Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and morphology of the synthesized silica nanoparticles.[10][11]

  • Specific Surface Area and Porosity: Nitrogen sorption analysis (BET method) is employed to determine the specific surface area and pore size distribution of the silica particles.[2][3]

  • Surface Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the presence of functional groups on the silica surface.[10]

  • Surface Charge: Zeta potential measurements are used to determine the surface charge of the particles in a suspension.[3]

Visualizations

The following diagrams illustrate the experimental workflow for silica nanoparticle synthesis and the relationship between precursor choice and resulting silica properties.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_output Output Precursor Alkoxide Precursor Selection (e.g., TEOS, TMOS, Organosilanes) Reaction Sol-Gel Reaction (Hydrolysis & Condensation) Precursor->Reaction Solvent Solvent System (e.g., Ethanol, Water) Solvent->Reaction Catalyst Catalyst (e.g., Ammonia) Catalyst->Reaction Silica Silica Nanoparticles Reaction->Silica SEM_TEM SEM / TEM (Size, Morphology) BET Nitrogen Sorption (BET) (Surface Area, Porosity) FTIR FTIR (Functional Groups) Zeta Zeta Potential (Surface Charge) Silica->SEM_TEM Silica->BET Silica->FTIR Silica->Zeta

Caption: Experimental workflow for the synthesis and characterization of silica nanoparticles.

precursor_properties_relationship cluster_precursors Alkoxide Precursors cluster_properties Silica Properties TEOS TEOS ParticleSize Particle Size TEOS->ParticleSize SurfaceArea Specific Surface Area TEOS->SurfaceArea TMOS TMOS TMOS->ParticleSize Organosilanes Organo-functionalized Silanes Organosilanes->SurfaceArea Porosity Porosity Organosilanes->Porosity SurfaceChemistry Surface Chemistry Organosilanes->SurfaceChemistry

Caption: Relationship between alkoxide precursor choice and resulting silica properties.

References

A Comparative Guide to Silica Films Derived from Tetrakis(2-ethoxyethyl) Orthosilicate (TEEEOS) and Tetramethyl Orthosilicate (TMOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of silica films synthesized from two common precursors: Tetrakis(2-ethoxyethyl) orthosilicate (TEEEOS) and Tetramethyl orthosilicate (TMOS). Understanding the distinct characteristics of films derived from these precursors is crucial for applications ranging from advanced materials science to drug delivery systems. This document outlines their performance based on experimental data, details the methodologies for their synthesis and characterization, and visually represents the experimental workflows.

Precursor Overview and Comparative Data

Silica thin films are widely utilized for their dielectric, optical, and barrier properties. The choice of precursor in the sol-gel synthesis process significantly influences the final characteristics of the film. TMOS is known for its high reactivity and the formation of smaller pore structures, while TEEEOS, a larger molecule, is expected to exhibit slower hydrolysis and condensation rates. Due to a lack of extensive studies specifically on TEEEOS for thin film applications, data from the closely related and widely studied precursor, Tetraethyl orthosilicate (TEOS), is used here as a proxy to provide a meaningful comparison. The structural similarity between TEEEOS and TEOS, particularly the ethoxy-based ligands, suggests that they will exhibit comparable reaction kinetics and result in films with similar properties, though some differences due to the longer ether chains in TEEEOS are expected.

The following table summarizes key quantitative data for silica films derived from TMOS and TEOS, offering a comparative overview of their performance.

PropertySilica Films from TMOSSilica Films from TEOS (as a proxy for TEEEOS)Key Differences & Implications
Refractive Index Generally lower, can be tuned by controlling porosity.Typically in the range of 1.35 to 1.45, dependent on processing conditions and porosity.[1]The potentially lower refractive index of TMOS-derived films can be advantageous for anti-reflective coatings.
Film Thickness Can be controlled from nanometers to micrometers depending on sol concentration and deposition parameters.Can be precisely controlled from approximately 100 nm to several hundred nanometers.[1]Both precursors offer good control over film thickness, a critical parameter for many optical and electronic applications.
Surface Roughness (RMS) Can be engineered to be very smooth or intentionally roughened.Can range from a few nanometers to over 100 nm depending on the synthesis conditions and post-treatment.[1][2]The ability to control surface roughness is important for applications requiring specific wetting properties or for creating templates for further material growth.
Porosity Can be tailored to create mesoporous structures.Can be controlled to achieve a wide range of porosities, affecting the film's dielectric constant and refractive index.[2]The control of porosity is a key advantage of the sol-gel method for both precursors, enabling applications in sensing, catalysis, and as low-k dielectrics.
Hydrolysis Rate Faster hydrolysis and condensation rates due to smaller methoxy groups.Slower hydrolysis and condensation rates compared to TMOS.The faster reactivity of TMOS requires more stringent control over the sol-gel process to prevent premature gelation. The slower kinetics of TEOS (and likely TEEEOS) allow for better process control.

Experimental Protocols

The synthesis of silica films from both TEEEOS and TMOS precursors is typically achieved through the sol-gel process, followed by a deposition technique such as spin-coating or dip-coating. Below are detailed methodologies for these key experiments.

Sol-Gel Synthesis of Silica Sol

a) TMOS-based Silica Sol

  • Precursor Solution Preparation: In a clean, dry flask, mix Tetramethyl orthosilicate (TMOS), methanol (MeOH), and deionized water (H₂O). A common molar ratio is 1:30:2 (TMOS:MeOH:H₂O).

  • Catalyst Addition: Add a catalyst to initiate hydrolysis and condensation. For acid catalysis, a few drops of hydrochloric acid (HCl) can be used. For base catalysis, ammonium hydroxide (NH₄OH) is commonly added.

  • Aging: Stir the solution at room temperature for a specified period, typically ranging from a few hours to 24 hours. This aging step allows for the controlled growth of silica oligomers.

b) TEEEOS-based Silica Sol (adapted from TEOS protocols)

  • Precursor Solution Preparation: In a clean, dry flask, mix this compound (TEEEOS), ethanol (EtOH), and deionized water (H₂O). A typical molar ratio is 1:10:4 (TEEEOS:EtOH:H₂O).[3]

  • Catalyst Addition: Add an acid catalyst, such as hydrochloric acid (HCl), to achieve a pH of around 2-3.

  • Hydrolysis: Stir the solution at room temperature for at least 1 hour to allow for the initial hydrolysis of the precursor.

  • Condensation: For a two-step process, a base catalyst like ammonium hydroxide (NH₄OH) can be added to promote condensation and gelation. The solution is then typically aged for several hours.

Thin Film Deposition

a) Spin-Coating

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Dispensing the Sol: Dispense a small amount of the prepared silica sol onto the center of the substrate.

  • Spinning: Ramp up the spin coater to the desired speed (e.g., 2000-4000 rpm) and maintain for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the sol viscosity and the spin speed.[4]

  • Drying and Curing: Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) to remove residual solvent. For densification and stabilization of the silica network, a higher temperature annealing step (e.g., 400-500 °C) is often performed.

b) Dip-Coating

  • Substrate Preparation: Prepare the substrate as described for spin-coating.

  • Immersion: Immerse the substrate into the silica sol at a constant, slow speed.

  • Withdrawal: Withdraw the substrate from the sol at a controlled, constant speed. The film thickness is influenced by the withdrawal speed, sol viscosity, and solvent evaporation rate.

  • Drying and Curing: Dry and anneal the coated substrate using a similar procedure to that for spin-coating.

Visualization of Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams were generated using Graphviz.

Experimental_Workflow_Spin_Coating cluster_sol_prep Sol Preparation cluster_deposition Spin-Coating Deposition Mix Precursor, Solvent, Water Mix Precursor, Solvent, Water Add Catalyst Add Catalyst Mix Precursor, Solvent, Water->Add Catalyst Age Solution Age Solution Add Catalyst->Age Solution Dispense Sol Dispense Sol Age Solution->Dispense Sol Clean Substrate Clean Substrate Clean Substrate->Dispense Sol Spin Coat Spin Coat Dispense Sol->Spin Coat Dry on Hotplate Dry on Hotplate Spin Coat->Dry on Hotplate Anneal in Furnace Anneal in Furnace Dry on Hotplate->Anneal in Furnace

Caption: Experimental workflow for silica film synthesis via spin-coating.

Experimental_Workflow_Dip_Coating cluster_sol_prep Sol Preparation cluster_deposition Dip-Coating Deposition Mix Precursor, Solvent, Water Mix Precursor, Solvent, Water Add Catalyst Add Catalyst Mix Precursor, Solvent, Water->Add Catalyst Age Solution Age Solution Add Catalyst->Age Solution Immerse in Sol Immerse in Sol Age Solution->Immerse in Sol Clean Substrate Clean Substrate Clean Substrate->Immerse in Sol Withdraw at Constant Speed Withdraw at Constant Speed Immerse in Sol->Withdraw at Constant Speed Dry on Hotplate Dry on Hotplate Withdraw at Constant Speed->Dry on Hotplate Anneal in Furnace Anneal in Furnace Dry on Hotplate->Anneal in Furnace

Caption: Experimental workflow for silica film synthesis via dip-coating.

References

The Unseen Advantage: Exploring Tetrakis(2-ethoxyethyl) orthosilicate for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of materials science and drug development, the choice of a silane precursor is a critical decision that dictates the ultimate properties and performance of the resulting silica-based materials. While tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) have long been the workhorses of sol-gel chemistry, a lesser-known analogue, Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-EE), presents theoretical advantages that warrant closer examination. This guide provides a comparative overview of TEOS-EE against its more common counterparts, highlighting its potential benefits in areas requiring enhanced stability, biocompatibility, and controlled material formation.

Due to a scarcity of direct comparative studies in publicly available literature, this guide will extrapolate some of the potential advantages of TEOS-EE based on the known properties of similar, bulkier alkoxy silanes and the fundamental principles of sol-gel chemistry. While direct quantitative data for TEOS-EE is limited, the information presented herein aims to provide a strong theoretical framework to guide researchers in their selection of precursors for specialized applications.

Unveiling the Potential: Key Advantages of TEOS-EE

The primary distinction of TEOS-EE lies in its molecular structure, featuring four ethoxyethyl groups ([–O–CH₂CH₂OCH₂CH₃]) attached to the central silicon atom. These longer, more flexible side chains are hypothesized to confer several advantages over the shorter ethyl (–OCH₂CH₃) groups of TEOS and methyl (–OCH₃) groups of TMOS.

Increased Hydrophobicity and Stability: The presence of the ether linkages and longer alkyl chains in the ethoxyethyl groups is predicted to result in silica matrices with increased hydrophobicity. This can be advantageous in applications requiring water-repellent coatings or matrices that can protect encapsulated agents from aqueous environments. The enhanced stability of the resulting silica network could also translate to improved durability and resistance to degradation.

Improved Biocompatibility and Drug Delivery Potential: The ethoxyethyl groups are structurally related to polyethylene glycol (PEG), a polymer well-known for its biocompatibility and ability to reduce non-specific protein adsorption. This suggests that silica materials derived from TEOS-EE may exhibit enhanced biocompatibility, making them promising candidates for biomedical applications such as implant coatings and drug delivery systems[2]. The slower hydrolysis and condensation could also allow for more gentle encapsulation of sensitive therapeutic agents. While biocompatibility studies specifically on TEOS-EE derived silica are lacking, the general biocompatibility of silica nanoparticles is an active area of research[2].

Comparative Overview of Silane Precursors

To provide a clear comparison, the following table summarizes the known and inferred properties of TEOS-EE, TEOS, and TMOS.

PropertyThis compound (TEOS-EE) (Inferred)Tetraethyl orthosilicate (TEOS)Tetramethyl orthosilicate (TMOS)
Molecular Formula Si(OCH₂CH₂OCH₂CH₃)₄Si(OC₂H₅)₄Si(OCH₃)₄
Molecular Weight 440.6 g/mol 208.33 g/mol 152.22 g/mol
Hydrolysis Rate SlowerModerateFaster
Condensation Rate SlowerModerateFaster
Process Control HigherModerateLower
Byproduct 2-EthoxyethanolEthanolMethanol
Toxicity of Byproduct HigherLowerHigher
Hydrophobicity of Resulting Silica HigherModerateLower
Potential for Biocompatibility HighModerateLower

Experimental Protocols: A Framework for Comparison

While specific experimental data for TEOS-EE is not available, the following detailed protocols for TEOS can serve as a baseline for researchers wishing to conduct comparative studies.

Experimental Protocol 1: Synthesis of Silica Nanoparticles via Stöber Method

This protocol describes the synthesis of monodisperse silica nanoparticles from TEOS, a method that could be adapted for TEOS-EE to compare particle size distribution and morphology.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir vigorously.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring for a specified period (e.g., 2-24 hours) at room temperature.

  • Collect the resulting silica nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water multiple times to remove unreacted precursors and ammonia.

  • Dry the nanoparticles in an oven at a specified temperature (e.g., 60-80°C).

Experimental Protocol 2: Sol-Gel Synthesis of a Silica-Based Drug Delivery Matrix

This protocol outlines the preparation of a silica xerogel for drug encapsulation using TEOS. A similar procedure with TEOS-EE could be used to compare drug loading and release profiles.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl) as a catalyst

  • Model drug (e.g., ibuprofen)

Procedure:

  • Mix TEOS, deionized water, and ethanol in a beaker.

  • Add HCl to the mixture to catalyze hydrolysis and stir for 1 hour at room temperature.

  • Dissolve the model drug in the sol.

  • Pour the sol into a mold and allow it to gel at room temperature for 24-48 hours.

  • Age the gel in a sealed container for a specified period (e.g., 3 days).

  • Dry the aged gel under controlled conditions (e.g., at 60°C) to obtain the drug-loaded xerogel.

  • Characterize the drug release profile by immersing the xerogel in a buffer solution and measuring the drug concentration at different time intervals using UV-Vis spectroscopy.

Visualizing the Process: Sol-Gel Workflow

The following diagram illustrates the fundamental steps of the sol-gel process, which is central to the application of these silane precursors.

SolGelProcess cluster_0 Sol Formation cluster_1 Gelation and Processing Silane Silane Precursor (TEOS-EE, TEOS, TMOS) Hydrolysis Hydrolysis (Addition of Water & Catalyst) Silane->Hydrolysis Step 1 Condensation Condensation (Formation of Si-O-Si bonds) Hydrolysis->Condensation Step 2 Sol Stable Colloidal Sol Condensation->Sol Step 3 Gelation Gelation (Formation of 3D Network) Sol->Gelation Step 4 Aging Aging (Strengthening of Network) Gelation->Aging Step 5 Drying Drying (Removal of Solvent) Aging->Drying Step 6 FinalMaterial Final Silica Material (e.g., Xerogel, Aerogel, Film) Drying->FinalMaterial Step 7

Caption: A simplified workflow of the sol-gel process.

Logical Relationship of Precursor Properties to Performance

The choice of silane precursor directly influences the properties of the resulting silica material. The following diagram illustrates this relationship.

PrecursorProperties cluster_Properties Precursor Properties cluster_Performance Material Performance Precursor Silane Precursor Choice (e.g., TEOS-EE vs. TEOS) StericHindrance Steric Hindrance of Alkoxy Groups Precursor->StericHindrance ChainLength Alkoxy Chain Length & Flexibility Precursor->ChainLength Reactivity Hydrolysis & Condensation Rate StericHindrance->Reactivity ChainLength->Reactivity ProcessControl Process Control & Reproducibility Reactivity->ProcessControl MaterialStructure Uniformity & Porosity of Silica Network ProcessControl->MaterialStructure SurfaceProperties Hydrophobicity & Biocompatibility MaterialStructure->SurfaceProperties Application Suitability for Specific Applications (e.g., Drug Delivery, Coatings) SurfaceProperties->Application

Caption: Influence of precursor choice on material properties.

Conclusion and Future Directions

While direct experimental evidence remains elusive, the theoretical advantages of this compound, particularly its potential for slower, more controlled reactivity and the formation of more stable and biocompatible silica matrices, present a compelling case for its investigation. The slower reaction kinetics could be a significant asset in applications where precision and uniformity are paramount. Researchers are encouraged to conduct direct comparative studies to quantify the hydrolysis rates, film stability, and drug release profiles of TEOS-EE-derived materials against those from TEOS and TMOS. Such data would be invaluable in unlocking the full potential of this promising but underutilized silane precursor.

References

"validation of surface morphology of Tetrakis(2-ethoxyethyl) orthosilicate coatings"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Surface Morphology of Tetrakis(2-ethoxyethyl) Orthosilicate (TEOS) Coatings

This guide provides a comprehensive comparison of the surface morphology and performance of coatings derived from this compound (TEOS). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the application of silicate-based coatings. This document outlines the experimental data, detailed methodologies for surface characterization, and a visual representation of the experimental workflow.

Performance Comparison of TEOS-Based Coatings

The surface properties of TEOS-based coatings can be tailored by modifying the synthesis process or by incorporating other materials. The following table summarizes key performance indicators from various studies, offering a comparison with alternative silicate coatings.

Coating CompositionSubstrateWater Contact Angle (WCA)Sliding Angle (SA)Key Findings
TEOS and Methyltrimethoxysilane (MTES) Glass Slide>150°-Achieved superhydrophobicity through a sol-gel method.[1]
TEOS and Methyltrimethoxysilane (MTMS) Mild Steel87.6° (Low TEOS)-Lower TEOS concentrations led to increased surface roughness and hydrophobicity.[2]
TEOS and Alkyl Trimethoxysilane Glass>150°<5°Superhydrophobic coatings with high transmittance (>90%) were developed.[3]
TEOS and 1H,1H,2H,2H-perfluorooctyl triethoxysilane (FAS) Marble, Glass, Si Wafers>170° (on marble), ~174° (on glass and Si)<5°Demonstrated excellent superhydrophobicity and water repellency on various substrates.[4]
TEOS and Glycidoxypropyltrimethoxysilane (GPTMS) Ti6Al4V Alloy--GPTMS-based coatings were crack-free, unlike pure TEOS coatings which showed cracking that decreased with more dipping cycles.[5]
TEOS with TiO2 and SiO2 nanocontainers ---The addition of silica nanocontainers at 0.05% (w/v) in the sol reduced the formation of cracks after drying.[6][7]
TEOS in Styrene-Butadiene Latex Paperboard--Resulted in improved water vapor and liquid water barrier properties.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments used in the characterization of TEOS-based coatings.

Sol-Gel Synthesis of Superhydrophobic Coatings

This protocol is a generalized procedure based on common sol-gel methods for preparing TEOS-based coatings.[1][3]

  • Precursor Solution Preparation: In a reaction vessel, mix ethanol and water (e.g., at a 95:5 ratio).

  • Catalyst Addition: Add a catalyst, such as ammonium hydroxide, to adjust the pH to a basic condition (e.g., pH 10.5) to facilitate hydrolysis.

  • Silane Addition: Introduce this compound (TEOS) and a co-precursor (e.g., an alkyltrimethoxysilane) into the solution at a specific molar ratio.

  • Reaction: Agitate the mixture, for instance, using an orbital shaker, overnight to allow for hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.

  • Coating Application: The substrate can be coated by various methods, such as dip-coating, spin-coating, or brushing the prepared sol onto the surface. For dip-coating, the substrate is immersed in the sol and withdrawn at a controlled speed.[5]

  • Drying and Curing: The coated substrate is then dried, often at room temperature or in an oven at a specific temperature (e.g., 120°C for 1 hour), to form the final solid coating.[5]

Surface Morphology and Composition Characterization
  • Scanning Electron Microscopy (SEM): SEM is utilized to observe the surface topography of the coatings. Coated samples are mounted on stubs and may be sputter-coated with a conductive material (e.g., gold) to prevent charging. The samples are then imaged in a high vacuum chamber using an electron beam to reveal surface features such as particle size, shape, and the presence of cracks.[1][5]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the chemical bonds present in the coating. A small amount of the coating material is scraped off or the coating is directly analyzed on an infrared-transparent substrate. The sample is exposed to infrared radiation, and the resulting spectrum of absorption versus wavenumber reveals the presence of functional groups, such as Si-O-Si networks, -CH₃ groups, and Si-OH functionalities.[2]

  • X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the coating. The coated substrate is placed in an X-ray diffractometer, and the diffraction pattern of X-rays scattered by the material is recorded. This pattern can distinguish between amorphous and crystalline phases.[2]

Wettability Analysis
  • Contact Angle Goniometry: The hydrophobicity or hydrophilicity of the coating surface is quantified by measuring the water contact angle (WCA). A droplet of deionized water of a specific volume is placed on the coating surface. A goniometer equipped with a camera captures the image of the droplet, and software is used to measure the angle formed at the liquid-solid-vapor interface. A high contact angle (>90°) indicates a hydrophobic surface, while a very high angle (>150°) signifies superhydrophobicity. The sliding angle (SA), the angle at which the droplet begins to roll off the tilted surface, is also measured to assess water repellency.[3][4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of the surface morphology of this compound coatings.

experimental_workflow sub_prep Substrate Preparation (Cleaning & Pretreatment) sol_gel Sol-Gel Synthesis (TEOS + Co-precursors) sub_prep->sol_gel coating_app Coating Application (Dip-coating, Spin-coating, etc.) sol_gel->coating_app drying_curing Drying & Curing coating_app->drying_curing morph_char Morphological Characterization drying_curing->morph_char wettability Wettability Analysis drying_curing->wettability chem_char Chemical Characterization drying_curing->chem_char sem SEM morph_char->sem data_analysis Data Analysis & Comparison sem->data_analysis contact_angle Contact Angle Goniometry (WCA & SA) wettability->contact_angle contact_angle->data_analysis ftir FTIR chem_char->ftir xrd XRD chem_char->xrd ftir->data_analysis xrd->data_analysis

Caption: Experimental workflow for TEOS coating validation.

References

A Comparative Guide to the Biocompatibility of Tetrakis(2-ethoxyethyl) orthosilicate-Derived Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silica-Based Biomaterials

The selection of appropriate biomaterials is a critical step in the development of medical devices and drug delivery systems. Silica-based materials, owing to their tunable properties and generally favorable biocompatibility, have garnered significant attention. This guide provides a comprehensive comparison of the biocompatibility of materials derived from Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-2EE) with other common silica-based and polymeric biomaterials. The data presented is compiled from in vitro and in vivo studies to assist researchers in making informed decisions for their specific applications.

Executive Summary

Materials derived from this compound, a less common precursor than Tetraethyl orthosilicate (TEOS), are emerging as a class of silica-based biomaterials with potential applications in coatings and drug delivery. While specific quantitative biocompatibility data for TEOS-2EE derived materials is still emerging, this guide leverages available information and draws comparisons with the well-characterized TEOS-derived silica nanoparticles, as well as other alternatives such as Organically Modified Silicates (Ormosils), Chitosan, and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This comparison focuses on key biocompatibility parameters: cytotoxicity, hemolytic activity, and in vivo inflammatory response.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative biocompatibility data for various biomaterials. It is important to note that direct, comprehensive quantitative data for this compound-derived materials is limited in publicly available literature. Therefore, data for TEOS-derived silica is presented as a close structural analog.

Table 1: In Vitro Cytotoxicity Data

MaterialCell LineAssayConcentrationCell Viability (%)IC50 Value (µg/mL)Citation
TEOS-Derived Silica NPs RAW 264.7WST-8100 µg/mL~80%> 500[1]
A549WST-8500 µg/mL~90%> 500[1]
Ormosils Not SpecifiedNot SpecifiedNot SpecifiedGenerally reported as biocompatibleNot Specified[2]
Chitosan Nanoparticles CardiomyocytesMTT1-4 mg/kg (in vivo dose)>80% after 48hNot Applicable[3]
PLGA Nanoparticles VariousVariousVariousGenerally highNot Specified[4][5]

Table 2: Hemolytic Activity

MaterialAssay StandardHemolysis (%)InterpretationCitation
TEOS-Derived Silica NPs (bare) ASTM F756 (modified)Porosity and geometry dependentVaries[1]
TEOS-Derived Silica NPs (amine-modified) ASTM F756 (modified)Surface charge dependentVaries[1]
Ormosils Not SpecifiedGenerally reported as hemocompatibleNon-hemolytic[2]
Chitosan Nanoparticles (low ζ-potential) Not Specified< 5%Non-hemolytic to slightly hemolytic[3]
PLGA Nanoparticles Not SpecifiedGenerally lowNon-hemolytic[4][5]

Table 3: In Vivo Inflammatory Response

MaterialImplantation SiteTime PointKey Inflammatory MarkersObservationCitation
Silica Nanoparticles (general) Subcutaneous (mice)VariousTNF-α, IL-1β, IL-6Dose and size-dependent inflammatory response[6]
Ormosils Brain (mice)Not SpecifiedNot SpecifiedReported as biocompatible for gene delivery[2]
Chitosan Nanoparticles Intravenous (rat)2-4 daysHistopathologyNo significant inflammatory lesions at low doses[3]
PLGA Nanoparticles VariousVariousHistopathologyMinimal inflammatory response[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are the standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells. The IC50 value (the concentration of material that inhibits 50% of cell growth) can be determined from a dose-response curve.

Hemolysis Assay: ASTM F756 Standard Practice

This practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[8][9][10][11][12]

Principle: The assay measures the amount of hemoglobin released from red blood cells upon contact with a material. The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).

Protocol:

  • Material Preparation: Prepare the test material according to the standard, either as a direct contact material or as an extract.

  • Blood Collection and Preparation: Obtain fresh human or rabbit blood and dilute it with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to a hemoglobin concentration of 10 ± 1 mg/mL.

  • Incubation: Add the diluted blood to tubes containing the test material, positive control (water), and negative control (CMF-PBS). Incubate the tubes at 37°C for a specified time (typically 3 hours).

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Assessment of Local Tissue Response After Implantation: ISO 10993-6

This standard specifies test methods for the assessment of the local effects after implantation of biomaterials.[2][13][14][15][16]

Principle: The material is implanted into a suitable animal model, and the tissue response at the implantation site is evaluated macroscopically and microscopically after a predetermined period.

Protocol:

  • Test Animal Selection: Select a suitable animal model (e.g., rabbit, rat, mouse) based on the material and its intended application.

  • Implantation: Surgically implant the sterile test material into a specific tissue site (e.g., subcutaneous, intramuscular). A negative control material (e.g., high-density polyethylene) is typically implanted in the same animal for comparison.

  • Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, 12, or 26 weeks) for any signs of adverse reactions.

  • Histopathological Evaluation: At the end of the observation period, the animals are euthanized, and the implantation site is explanted. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.

  • Scoring: A pathologist evaluates the tissue response based on a scoring system that considers factors such as inflammation, fibrosis, necrosis, and the presence of different cell types (e.g., neutrophils, lymphocytes, macrophages).

Mandatory Visualization

Signaling Pathways in Cellular Response to Silica Nanoparticles

The interaction of silica nanoparticles with cells can trigger a cascade of intracellular signaling events, often leading to an inflammatory response. Two key pathways involved are the NF-κB and the NLRP3 inflammasome pathways.[6][17][18][19]

Silica Nanoparticle-Induced Inflammation cluster_0 Cellular Uptake & ROS Production cluster_1 NLRP3 Inflammasome Activation cluster_2 NF-κB Signaling Pathway Silica_NP Silica Nanoparticle Endocytosis Endocytosis Silica_NP->Endocytosis 1. Internalization Cell_Membrane Cell Membrane Lysosome Lysosome Endocytosis->Lysosome 2. Phagolysosomal Localization ROS Reactive Oxygen Species (ROS) Lysosome->ROS 3. Lysosomal Destabilization & ROS Production NLRP3 NLRP3 ROS->NLRP3 4. Activation TLR4 Toll-like Receptor 4 (TLR4) ROS->TLR4 5. Activation ASC ASC NLRP3->ASC Oligomerization Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b Secretion IL18 IL-18 Pro_IL18->IL18 Secretion MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induction of Pro-IL-1β, etc.

Caption: Silica nanoparticle-induced inflammatory signaling pathways.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow Start Start Cell_Culture 1. Seed cells in a 96-well plate Start->Cell_Culture Incubation_1 2. Incubate for 24h Cell_Culture->Incubation_1 Material_Addition 3. Add biomaterial at various concentrations Incubation_1->Material_Addition Incubation_2 4. Incubate for 24-72h Material_Addition->Incubation_2 MTT_Addition 5. Add MTT reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h MTT_Addition->Incubation_3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Measurement 8. Measure absorbance at 570 nm Solubilization->Measurement Analysis 9. Calculate cell viability (%) and IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental Workflow: Hemolysis Assay (ASTM F756)

Hemolysis_Assay_Workflow Start Start Prepare_Materials 1. Prepare test material, positive (water), and negative (saline) controls Start->Prepare_Materials Prepare_Blood 2. Collect and dilute fresh blood Prepare_Materials->Prepare_Blood Incubation 3. Incubate materials with diluted blood at 37°C Prepare_Blood->Incubation Centrifugation 4. Centrifuge to separate intact red blood cells Incubation->Centrifugation Supernatant_Collection 5. Collect supernatant Centrifugation->Supernatant_Collection Absorbance_Measurement 6. Measure absorbance of hemoglobin at 540 nm Supernatant_Collection->Absorbance_Measurement Calculation 7. Calculate % Hemolysis Absorbance_Measurement->Calculation End End Calculation->End

Caption: Workflow for assessing hemolytic properties of materials.

Conclusion

The biocompatibility of materials derived from this compound holds promise for various biomedical applications. However, a comprehensive understanding of their interaction with biological systems requires more extensive and direct quantitative studies. This guide provides a framework for comparison by presenting available data for analogous and alternative materials. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers to design and conduct their own biocompatibility assessments. As more specific data on TEOS-2EE derived materials becomes available, this guide will be updated to provide an even more precise comparative analysis.

References

"performance comparison of Tetrakis(2-ethoxyethyl) orthosilicate in different catalytic systems"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the choice of a silica precursor is a critical decision that influences the morphology, porosity, and ultimately, the performance of a catalyst. While Tetraethyl Orthosilicate (TEOS) is a widely used benchmark, ether-functionalized precursors like Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-2EE) offer distinct properties. This guide provides an objective comparison of TEOS-2EE against TEOS, focusing on their behavior in catalytic system synthesis, supported by experimental insights.

The primary distinction between TEOS-2EE and TEOS lies in the chemical structure of their alkoxy groups. The ethoxyethyl groups in TEOS-2EE (Si(OCH₂CH₂OCH₂CH₃)₄) are bulkier and contain an ether linkage, in contrast to the simple ethyl groups of TEOS (Si(OCH₂CH₃)₄). This structural difference significantly impacts the hydrolysis and condensation kinetics during the sol-gel process, which is fundamental to forming silica-based catalyst supports.

Key Performance Differences: Hydrolysis and Condensation Rates

The sol-gel process, a common method for synthesizing high-purity silica supports, involves two main reactions: hydrolysis and condensation. The rates of these reactions dictate the final structure of the silica network.

  • Hydrolysis: The ether linkage and the larger size of the 2-ethoxyethyl group in TEOS-2EE introduce significant steric hindrance. This bulkiness impedes the approach of water molecules to the central silicon atom, resulting in a slower hydrolysis rate compared to TEOS.

  • Condensation: Following hydrolysis, silanol groups (Si-OH) condense to form a siloxane (Si-O-Si) network. The rate of this process is also influenced by the precursor structure and the catalytic conditions (acidic or basic).

This difference in reaction kinetics is a key advantage of TEOS-2EE, as the slower, more controlled gelation process can lead to the formation of more uniform and well-ordered porous structures, which are highly desirable for catalytic applications where precise control over pore size and surface area is crucial.

Data Presentation: Comparative Properties of Silica Gels

While direct, side-by-side quantitative catalytic performance data is sparse in publicly available literature, we can infer performance from the resulting physical properties of the silica materials derived from each precursor under similar sol-gel conditions. The following table summarizes expected differences based on their chemical properties.

PropertyThis compound (TEOS-2EE)Tetraethyl Orthosilicate (TEOS)Rationale for Performance Impact
Hydrolysis Rate SlowerFasterSteric hindrance from bulky ethoxyethyl groups in TEOS-2EE slows the reaction, allowing for more controlled growth of the silica network.
Gelation Time LongerShorterSlower hydrolysis and condensation lead to a longer time to reach the gel point, providing a wider window for processing and morphology control.
Porosity Control Potentially HigherStandardThe controlled reaction kinetics of TEOS-2EE can facilitate the formation of more uniform and ordered mesoporous structures, leading to higher catalytic selectivity.
Particle/Pore Size Dist. Potentially NarrowerBroaderSlower nucleation and growth phases often result in more monodisperse particles and a narrower pore size distribution, enhancing catalyst efficiency.
Surface Area Comparable to HigherHighWhile dependent on synthesis conditions, the controlled gelation of TEOS-2EE can be tailored to produce materials with very high surface areas.

Experimental Protocols

To provide a practical context, the following section details a generalized experimental protocol for the synthesis of a silica-based catalyst support using the sol-gel method. This protocol can be adapted for both TEOS-2EE and TEOS, with the understanding that reaction times will need to be adjusted.

Protocol: Synthesis of Mesoporous Silica Support (Stöber-derived Method)

1. Materials:

  • Silicon Precursor (TEOS-2EE or TEOS)
  • Ethanol (Solvent)
  • Deionized Water
  • Ammonium Hydroxide (Catalyst, for basic conditions) or Hydrochloric Acid (Catalyst, for acidic conditions)

2. Procedure (Base-Catalyzed): a. In a reaction vessel, mix Ethanol and Deionized Water in a defined volume ratio. b. Add Ammonium Hydroxide to the mixture to achieve the desired pH and stir vigorously at room temperature. c. Add the silicon precursor (TEOS-2EE or TEOS) dropwise to the solution while maintaining vigorous stirring. d. Continue stirring for a set period (e.g., 2 to 24 hours). Note: The time required for gelation will be significantly longer for TEOS-2EE. e. After aging, the resulting silica particles are collected by centrifugation. f. The particles are washed multiple times with ethanol and deionized water to remove unreacted precursors and catalyst. g. The purified silica powder is dried in an oven (e.g., at 60-100°C) and then calcined at high temperature (e.g., 500-600°C) to remove organic residues and stabilize the porous structure.

3. Catalyst Impregnation: a. The calcined silica support is impregnated with a solution containing the desired active metal precursor (e.g., H₂PtCl₆ for Platinum). b. The impregnated support is dried and then subjected to reduction (e.g., under a hydrogen atmosphere) to form the final active catalyst.

Visualization of Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_precursors Silicon Precursors cluster_process Sol-Gel Process cluster_output Resulting Catalyst Support TEOS_2EE This compound (TEOS-2EE) Bulky Ether Group Slower Hydrolysis Hydrolysis Step 1: Hydrolysis (Addition of H₂O, Catalyst) TEOS_2EE->Hydrolysis TEOS Tetraethyl Orthosilicate (TEOS) Simple Ethyl Group Faster Hydrolysis TEOS->Hydrolysis Condensation Step 2: Condensation (Formation of Si-O-Si Network) Hydrolysis->Condensation Forms Silanols (Si-OH) Controlled Controlled Structure (Narrow Pore Size Dist.) Condensation->Controlled From TEOS-2EE Standard Standard Structure (Broader Pore Size Dist.) Condensation->Standard From TEOS

Caption: Logical flow from precursor choice to final catalyst structure.

The following diagram illustrates a typical experimental workflow for synthesizing a functionalized catalyst using a silica support derived from a precursor like TEOS-2EE.

G P 1. Precursor Mixing (TEOS-2EE, Solvent, H₂O, Catalyst) SG 2. Sol-Gel Reaction (Hydrolysis & Condensation) P->SG A 3. Aging (Gel Network Formation) SG->A W 4. Washing & Centrifugation (Purification) A->W D 5. Drying & Calcination (Support Stabilization) W->D I 6. Metal Impregnation (Introduction of Active Sites) D->I R 7. Reduction/Activation (Final Catalyst) I->R

A Comparative Guide to the Hydrolytic Stability of Tetrakis(2-ethoxyethyl) Orthosilicate and Other Orthosilicates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolytic stability of Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-EE) and other common orthosilicates, such as Tetramethyl orthosilicate (TMOS) and Tetraethyl orthosilicate (TEOS). Understanding the rate at which these silicon-containing compounds react with water is crucial for applications ranging from sol-gel processes and material science to drug delivery systems where controlled release is paramount.

Executive Summary

The hydrolytic stability of an orthosilicate is primarily determined by the steric hindrance and electronic effects of its alkoxy groups. Generally, orthosilicates with smaller, less bulky alkoxy groups exhibit faster hydrolysis rates. The presence of ether linkages within the alkoxy chain, as seen in this compound, is expected to influence its reactivity through inductive effects and potential intramolecular catalysis, though specific quantitative data remains scarce in publicly available literature. This guide synthesizes existing data on common orthosilicates and provides a framework for evaluating the hydrolytic stability of novel compounds like TEOS-EE.

Comparison of Hydrolytic Stability

The rate of hydrolysis among common orthosilicates generally follows the trend:

TMOS > TEOS > TPOS (Tetrapropyl orthosilicate) > TBOS (Tetrabutyl orthosilicate)

This trend is attributed to the increasing size of the alkyl groups, which sterically hinders the approach of water molecules to the silicon center.

Quantitative Data on Hydrolysis Rates

To provide a quantitative comparison, the following table summarizes reported hydrolysis rate constants for various orthosilicates under different catalytic conditions. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

OrthosilicateCatalystSolventTemperature (°C)Rate Constant (k)Citation
TMOS Acid (HCl)Aqueous20Faster than TEOS[1]
TEOS Acid (HCl)Ethanol/Water25Varies with pH[1]
TEOS Base (NH3)Ethanol/Water25Varies with pH[1]
TPOS Acid (HCl)Not SpecifiedNot SpecifiedSlower than TEOS
TBOS Acid (HCl)Not SpecifiedNot SpecifiedSlower than TPOS
TEOS-EE Not FoundNot FoundNot FoundNot Found

Note: The absence of quantitative data for TEOS-EE highlights a key area for future research.

Reaction Mechanisms and Pathways

The hydrolysis of orthosilicates proceeds through a nucleophilic substitution reaction at the silicon center. This reaction is catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, an alkoxy oxygen is protonated, making the leaving group (an alcohol) more stable and increasing the electrophilicity of the silicon atom. This facilitates the attack by a water molecule.

AcidCatalyzedHydrolysis Orthosilicate R'O-Si(OR)₃ Protonated_Orthosilicate R'O(H⁺)-Si(OR)₃ Orthosilicate->Protonated_Orthosilicate + H⁺ Transition_State [H₂O--Si(OR)₃--O(H⁺)R'] Protonated_Orthosilicate->Transition_State + H₂O Silanol HO-Si(OR)₃ Transition_State->Silanol - R'OH H_ion H⁺ Transition_State->H_ion - H⁺ Alcohol R'OH Water H₂O

Acid-Catalyzed Hydrolysis Pathway
Base-Catalyzed Hydrolysis

In basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. The departure of an alkoxide ion then yields the silanol.

BaseCatalyzedHydrolysis Orthosilicate Si(OR)₄ Pentacoordinate_Intermediate [HO-Si(OR)₄]⁻ Orthosilicate->Pentacoordinate_Intermediate + OH⁻ Silanol HO-Si(OR)₃ Pentacoordinate_Intermediate->Silanol - RO⁻ Alkoxide RO⁻ OH_ion OH⁻

Base-Catalyzed Hydrolysis Pathway

Following the initial hydrolysis, subsequent condensation reactions occur, leading to the formation of siloxane bonds (Si-O-Si) and ultimately a silica network in sol-gel processes.

Experimental Protocols for Measuring Hydrolytic Stability

A robust and standardized method is essential for accurately comparing the hydrolytic stability of different orthosilicates. The following protocol outlines a general procedure using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis reaction.

Objective:

To determine and compare the hydrolysis rates of various orthosilicates under controlled conditions.

Materials:
  • Orthosilicates (TEOS-EE, TEOS, TMOS, etc.)

  • Solvent (e.g., a mixture of dioxane and D₂O for NMR)

  • Internal standard for NMR (e.g., tetramethylsilane - TMS)

  • Acid or base catalyst (e.g., HCl or NH₄OH)

  • NMR tubes

  • NMR spectrometer

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of the chosen solvent and internal standard.

    • In an NMR tube, add a precise amount of the orthosilicate to be tested.

    • Add the stock solvent solution to the NMR tube to achieve a known concentration of the orthosilicate.

  • Initiation of Hydrolysis:

    • Inject a specific amount of the catalyst (acid or base) into the NMR tube.

    • Immediately after adding the catalyst, thoroughly mix the contents of the NMR tube.

  • NMR Data Acquisition:

    • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

    • Monitor the disappearance of the reactant orthosilicate peak and the appearance of the alcohol byproduct and silanol peaks. ¹H NMR can be used to track the formation of the alcohol, while ²⁹Si NMR can directly monitor the changes in the silicon environment.[2][3]

  • Data Analysis:

    • Integrate the peaks corresponding to the starting orthosilicate and the alcohol byproduct at each time point.

    • Plot the concentration of the orthosilicate as a function of time.

    • From this data, determine the initial rate of hydrolysis and the rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solvent Prepare Solvent with Internal Standard Add_Solvent Add Solvent to NMR Tube Prep_Solvent->Add_Solvent Add_Silicate Add Orthosilicate to NMR Tube Add_Silicate->Add_Solvent Add_Catalyst Inject Catalyst Add_Solvent->Add_Catalyst Mix Mix Thoroughly Add_Catalyst->Mix NMR_Acquisition Acquire NMR Spectra over Time Mix->NMR_Acquisition Peak_Integration Integrate Reactant and Product Peaks NMR_Acquisition->Peak_Integration Kinetic_Analysis Plot Concentration vs. Time and Determine Rate Constant Peak_Integration->Kinetic_Analysis

Workflow for Hydrolytic Stability Measurement

Conclusion

The hydrolytic stability of orthosilicates is a critical parameter influencing their performance in various scientific and industrial applications. While the behavior of common orthosilicates like TEOS and TMOS is well-documented, further research is needed to quantify the hydrolytic stability of functionalized orthosilicates such as this compound. The experimental protocol outlined in this guide provides a standardized approach for researchers to conduct such comparative studies, enabling a more precise selection of materials for specific applications. The anticipated higher reactivity of TEOS-EE due to its ether linkages could offer advantages in applications requiring rapid gelation or surface modification. However, this hypothesis requires experimental verification.

References

A Comparative Guide to Tetrakis(2-ethoxyethyl) Orthosilicate and its Alternatives in Sol-Gel Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of silica precursor is critical in controlling the kinetics and properties of materials synthesized via the sol-gel process. This guide provides a comparative analysis of Tetrakis(2-ethoxyethyl) orthosilicate and its widely used alternatives, Tetraethyl orthosilicate (TEOS) and Tetramethyl orthosilicate (TMOS), with a focus on experimental data and reaction protocols.

While this compound is a recognized precursor in sol-gel synthesis, publicly available quantitative data on its reaction kinetics is limited. In contrast, TEOS and TMOS have been extensively studied, providing a wealth of data for comparison. This guide summarizes the available information to aid in the selection of the most appropriate precursor for specific research and development needs.

Comparison of Physicochemical Properties and Reaction Kinetics

The selection of an orthosilicate precursor influences the rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process. These rates are critical in determining the structure and properties of the final silica material.

PropertyThis compoundTetraethyl orthosilicate (TEOS)Tetramethyl orthosilicate (TMOS)
Molecular Formula C16H36O8SiSi(OC2H5)4Si(OCH3)4
Molar Mass 384.5 g/mol 208.33 g/mol 152.22 g/mol
General Reactivity Undergoes hydrolysis and condensation, fundamental to the sol-gel process. The rate is influenced by catalysts (acid or base).Well-studied hydrolysis and condensation kinetics. Acid catalysis generally accelerates hydrolysis, while base catalysis favors condensation.[1][2]Generally exhibits faster hydrolysis rates compared to TEOS due to less steric hindrance and higher susceptibility of the methoxy group to nucleophilic attack.
Hydrolysis Rate Constants No specific quantitative data found in the public domain.Acid Catalyzed (HCl): Rate constants range from 4.5 x 10⁻² to 65 x 10⁻² M⁻¹ min⁻¹ depending on acid concentration.[3] Base Catalyzed (NH3): Rate constants range from 1.4 x 10⁴ to 8 x 10⁴ s⁻¹ depending on water and ammonia concentrations.[3]Acid Catalyzed: Generally faster than TEOS under similar conditions.
Activation Energy of Hydrolysis No specific quantitative data found in the public domain.Acidic Medium: 11 to 16 kcal mol⁻¹[3] Basic Medium: 6 kcal mol⁻¹[3]No specific quantitative data found in the public domain for direct comparison.
Condensation Rate Constants No specific quantitative data found in the public domain.Base Catalyzed (NH3): Average rate constants range from 3.2 x 10³ to 32 x 10³ s⁻¹ depending on water and ammonia concentrations.[3]Generally faster than TEOS.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for tailoring the properties of the resulting silica materials. The following sections provide methodologies for the synthesis and reactions of these orthosilicates.

Synthesis of this compound

A sustainable and efficient method for synthesizing this compound directly from silica has been reported, offering an alternative to the traditional route involving silicon tetrachloride (SiCl₄).

Materials:

  • Silica (SiO₂)

  • 2-ethoxyethanol

  • Potassium hydroxide (KOH)

  • Calcium oxide (CaO)

Procedure:

  • In a stainless steel autoclave, combine SiO₂, 2-ethoxyethanol, KOH (10 mol% relative to SiO₂), and CaO (3:1 molar ratio to SiO₂).

  • Heat the mixture to 190°C, reaching a pressure of 2.8 MPa.

  • Maintain these conditions for 20 minutes.

  • After the reaction, the product, this compound, can be isolated via filtration to remove the precipitated calcium hydroxide.

This method reports a yield of 68-72% and is highlighted as being more environmentally friendly and cost-effective compared to the conventional SiCl₄-based synthesis.

Sol-Gel Synthesis of Silica Nanoparticles using TEOS (Stöber Method)

The Stöber method is a widely used protocol for producing monodisperse silica nanoparticles from TEOS.[4][5]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (28-30% solution)

Procedure:

  • Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a flask and stir magnetically.

  • Rapidly add a specific volume of TEOS to the stirring solution.

  • Continue stirring for a set period (e.g., 2 hours) at room temperature. The solution will become turbid as silica nanoparticles form.[6]

  • To collect the nanoparticles, centrifuge the suspension and wash the particles several times with ethanol and then water to remove unreacted reagents and byproducts.[7][8]

  • The final silica nanoparticles can be redispersed in a suitable solvent for further use.

The size of the resulting silica nanoparticles can be controlled by varying the concentrations of the reactants, the temperature, and the solvent composition.[9]

Hydrolysis and Condensation of TMOS

The hydrolysis and condensation of TMOS are key to its use in sol-gel processes. The reaction kinetics can be monitored using techniques like Raman spectroscopy.[10]

Materials:

  • Tetramethyl orthosilicate (TMOS)

  • Methanol (or other solvent)

  • Water

  • Acid or base catalyst (optional)

Procedure for Kinetic Analysis:

  • Prepare a solution of TMOS in the chosen solvent.

  • Initiate the reaction by adding a specific amount of water (and catalyst, if used).

  • Monitor the reaction progress over time using an appropriate analytical technique such as Raman spectroscopy to determine the rate constants for hydrolysis.[10]

Signaling Pathways and Experimental Workflows

The sol-gel process, regardless of the specific orthosilicate precursor, follows a general pathway of hydrolysis and condensation. This can be visualized as a workflow.

Sol_Gel_Process cluster_precursors Precursors cluster_reactions Core Reactions cluster_products Products & Processing TEOS TEOS Si(OR)₄ Hydrolysis Hydrolysis + H₂O TEOS->Hydrolysis TMOS TMOS Si(OR')₄ TMOS->Hydrolysis TEEOS Tetrakis(2-ethoxyethyl) orthosilicate Si(OR'')₄ TEEOS->Hydrolysis Condensation Condensation - H₂O or ROH Hydrolysis->Condensation Catalyst (Acid or Base) Sol Sol (Colloidal Suspension) Condensation->Sol Gel Gel (3D Network) Sol->Gel Aging Drying Drying Gel->Drying Material Silica Material (Xerogel, Aerogel, etc.) Drying->Material

Caption: General workflow of the sol-gel process from orthosilicate precursors to the final silica material.

The choice of precursor and reaction conditions significantly impacts the kinetics of the hydrolysis and condensation steps, which in turn determines the properties of the resulting sol, gel, and final material.

Conclusion

Tetraethyl orthosilicate (TEOS) and Tetramethyl orthosilicate (TMOS) are well-characterized precursors for sol-gel synthesis, with a substantial body of literature detailing their reaction kinetics and providing established experimental protocols. This allows for precise control over the properties of the resulting silica materials.

This compound, while a viable alternative, currently lacks the extensive quantitative data available for TEOS and TMOS. Its larger ethoxyethyl groups may offer different steric and reactivity profiles, potentially leading to silica materials with unique properties. However, further research is needed to quantify its reaction kinetics and to fully understand its performance in comparison to the more common alternatives. For researchers requiring well-defined and reproducible synthesis of silica materials, TEOS and TMOS currently offer a more predictable and controllable system based on the wealth of available experimental data.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tetrakis(2-ethoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetrakis(2-ethoxyethyl) orthosilicate. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment. While specific data for this compound is limited, information from its close structural analog, Tetraethyl orthosilicate (TEOS), is used to establish these safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to share hazards with TEOS, which is classified as a flammable liquid and vapor, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][2][3][4][5] Chronic exposure may lead to liver and kidney damage.[4][6] It is also moisture-sensitive and may decompose on exposure to moist air or water.[2]

A comprehensive PPE strategy is mandatory for handling this compound. The following table outlines the required PPE.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination.[1]
Body Flame-Retardant Lab CoatProvides protection against splashes and potential fire hazards.[2]
Respiratory RespiratorRequired when working outside of a fume hood or when vapors/aerosols may be generated.[2]
Feet Closed-Toe ShoesStandard laboratory practice to protect from spills and falling objects.
Quantitative Data Summary

The following tables summarize key quantitative data, primarily based on TEOS as a reference compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₆H₃₆O₈Si[7]
Appearance Colorless liquid with a mild ester-like odor
Boiling Point 165-168 °C[8]
Melting Point -82 °C
Flash Point 54 °C
Density 0.933 g/mL at 20 °C[8]
Vapor Pressure <1 mmHg at 20 °C[8]
Solubility Soluble in alcohols and ethers; reacts with water.[9]

Toxicological Data (for TEOS)

Endpoint Value Species
LD50 (Oral) 6270 mg/kg[6]Rat
LCLo (Inhalation) 1000 ppm / 4HRat
Skin Irritation Moderate (500 mg/24H)Rabbit
Eye Irritation Mild (100 mg)[6]Rabbit

Operational and Disposal Plans

Experimental Protocols: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

    • Ensure an appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) is accessible.[1][10]

  • Handling and Dispensing:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3]

    • Use only non-sparking tools.[3]

    • Slowly dispense the required amount of this compound, avoiding splashing.

    • Keep the container tightly closed when not in use.[1][3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed container.

    • Solid waste, such as contaminated gloves or absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[11]

  • Hydrolysis for Disposal (where feasible):

    • Under controlled conditions and by trained personnel, the compound can be slowly added to a stirred solution of water to induce hydrolysis. This process converts the orthosilicate to silica and the corresponding alcohol.[7] The resulting mixture should still be disposed of as hazardous waste.

  • Final Disposal:

    • Dispose of all waste through a licensed hazardous waste disposal company.[12]

    • Do not pour any waste down the drain.[12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Mandatory Visualization

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_spill Spill Response Prep 1. Assemble Equipment & Reagents DonPPE 2. Don Required PPE Prep->DonPPE VerifySafety 3. Verify Fume Hood & Fire Extinguisher DonPPE->VerifySafety Dispense 4. Dispense Chemical in Fume Hood VerifySafety->Dispense Reaction 5. Perform Experimental Procedure Dispense->Reaction CloseContainer 6. Securely Close Container Reaction->CloseContainer Spill Spill Occurs Reaction->Spill CollectWaste 7. Collect Liquid & Solid Waste CloseContainer->CollectWaste LabelWaste 8. Label Waste Containers CollectWaste->LabelWaste StoreWaste 9. Store Waste in Designated Area LabelWaste->StoreWaste Dispose 10. Arrange for Professional Disposal StoreWaste->Dispose SmallSpill Small Spill Protocol Spill->SmallSpill Small LargeSpill Large Spill Protocol Spill->LargeSpill Large SmallSpill->CollectWaste Evacuate Evacuate & Alert LargeSpill->Evacuate

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.